DL-Tyrosine-13C9,15N
Description
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Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-CMLFETTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202407-26-9 | |
| Record name | 202407-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Cellular Dynamics: A Technical Guide to DL-Tyrosine-13C9,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology and drug discovery, understanding the precise mechanisms of protein function, metabolism, and signaling is paramount. Stable isotope-labeled compounds have emerged as indispensable tools for the quantitative analysis of these complex processes. Among these, DL-Tyrosine-13C9,15N stands out as a powerful probe for researchers in proteomics, metabolomics, and neuroscience. This technical guide provides an in-depth overview of this compound, its applications, and the experimental protocols necessary for its effective use.
This compound is a non-radioactive, heavy-isotope-labeled version of the aromatic amino acid tyrosine. In this molecule, all nine carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the single nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a predictable mass shift, allowing for the precise differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry.[1] While DL-Tyrosine is a racemic mixture of both D- and L-isomers, the L-isomer is the biologically active form incorporated into proteins. In many biological applications, particularly in proteomics, the L-form (L-Tyrosine-¹³C₉,¹⁵N) is predominantly used.
The primary application of this labeled amino acid is in Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) , a powerful technique for quantitative proteomics.[3] By incorporating L-Tyrosine-¹³C₉,¹⁵N into the proteome of cells, researchers can accurately compare protein abundance between different experimental conditions.[3] Furthermore, as a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, DL-Tyrosine-¹³C₉,¹⁵N serves as a crucial tracer for studying their metabolic pathways in neuroscience research.[4][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₉H₁₁¹⁵NO₃ | [6] |
| Molecular Weight | 191.12 g/mol | [1][2] |
| CAS Number | 202407-26-9 | [1] |
| Appearance | Solid | [1] |
| Isotopic Purity | Typically ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Core Applications and Experimental Methodologies
The utility of this compound spans several key research areas. This section details its primary applications and provides foundational experimental protocols.
Quantitative Proteomics using SILAC
SILAC is a widely used metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural tyrosine, while another is grown in a "heavy" medium containing L-Tyrosine-¹³C₉,¹⁵N.[3] The heavy amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of proteins.
This protocol is adapted from a study that developed a 5-plex SILAC method to quantify tyrosine phosphorylation dynamics, highlighting the versatility of using labeled tyrosine.[6]
a. SILAC Media Preparation:
-
Prepare five different cell culture media.
-
For the "lightest" medium (SM1), use standard DMEM deficient in lysine, arginine, and tyrosine, supplemented with unlabeled (light) versions of these amino acids (Lys0/Arg0/Tyr0).[6]
-
For the subsequent four "heavier" media (SM2-SM5), use combinations of light and heavy labeled lysine, arginine, and tyrosine to create distinct mass shifts. For example, SM5 would contain Lys8/Arg10/Tyr10 ([¹³C₆,¹⁵N₂]-Lysine, [¹³C₆,¹⁵N₄]-Arginine, and [¹³C₉,¹⁵N₁]-Tyrosine).[6]
-
Supplement all media with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4]
b. Cell Culture and Labeling:
-
Culture the desired cell line (e.g., KPL-4 breast cancer cells) in the five different SILAC media.[6]
-
Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[4]
c. Experimental Treatment and Cell Lysis:
-
Apply the desired experimental treatments to the different cell populations (e.g., stimulation with a growth factor at different time points).
-
Harvest and lyse the cells from each condition separately using a suitable lysis buffer.
-
Combine equal amounts of protein from each of the five cell lysates.[6]
d. Protein Digestion:
-
Reduce the disulfide bonds in the combined protein mixture using DTT (dithiothreitol).[6]
-
Alkylate the cysteine residues with iodoacetamide.[6]
-
Digest the proteins into peptides overnight using trypsin.[6]
e. Phosphotyrosine Peptide Enrichment (Optional but recommended for phosphorylation studies):
-
Perform immunoprecipitation using an anti-phosphotyrosine antibody to enrich for tyrosine-phosphorylated peptides.[7]
f. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect the different isotopic forms of the peptides, appearing as clusters of peaks with defined mass differences.
g. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the differently labeled peptide pairs.
-
These ratios correspond to the relative changes in protein abundance or phosphorylation status across the five conditions.
SILAC Experimental Workflow
Metabolic Pathway Tracing in Neuroscience
DL-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5] By using DL-Tyrosine-¹³C₉,¹⁵N as a tracer, researchers can follow the metabolic fate of tyrosine as it is converted into these important signaling molecules. This allows for the study of neurotransmitter synthesis, turnover, and regulation in both healthy and diseased states.
-
Cell Culture: Culture neuronal cells (e.g., PC12 cells or primary neurons) in a suitable medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of L-Tyrosine-¹³C₉,¹⁵N.
-
Time Course: Harvest cells and media at various time points after the introduction of the labeled tyrosine.
-
Metabolite Extraction: Extract metabolites from the cells and the culture medium.
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the labeled tyrosine and its downstream metabolites (e.g., L-DOPA-¹³C₉,¹⁵N, dopamine-¹³C₉,¹⁵N).
-
Flux Analysis: Calculate the rate of incorporation of the heavy isotopes into the neurotransmitter pool to determine the metabolic flux through the pathway.
The following diagram illustrates the key steps in the conversion of tyrosine to dopamine.
Tyrosine to Dopamine Synthesis Pathway
Data Presentation: Quantitative Analysis of Tyrosine Phosphorylation
The following table presents example data that could be obtained from a SILAC experiment investigating changes in tyrosine phosphorylation upon stimulation with a growth factor. The ratios represent the change in phosphorylation of specific sites on proteins in stimulated cells (heavy) versus unstimulated cells (light).
| Protein | Phosphorylation Site | SILAC Ratio (Heavy/Light) | Biological Function |
| EGFR | Y1068 | 8.2 | Receptor Tyrosine Kinase, Cell Proliferation |
| SHC1 | Y317 | 6.5 | Adaptor Protein, MAPK Signaling |
| GAB1 | Y627 | 5.8 | Scaffolding Protein, PI3K/AKT Signaling |
| STAT3 | Y705 | 4.3 | Transcription Factor, Cell Growth and Survival |
| VAV1 | Y174 | 1.1 | Guanine Nucleotide Exchange Factor, Cytoskeletal Rearrangement |
Note: The data presented in this table is illustrative and based on typical results from SILAC-based phosphoproteomics experiments.
Conclusion
DL-Tyrosine-¹³C₉,¹⁵N is a versatile and powerful tool for modern biological research. Its application in quantitative proteomics through SILAC allows for the precise measurement of changes in the proteome, providing invaluable insights into cellular responses to various stimuli. Furthermore, its role as a metabolic tracer in neuroscience research enables the detailed investigation of neurotransmitter synthesis and regulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DL-Tyrosine-¹³C₉,¹⁵N in their pursuit of new biological discoveries and therapeutic innovations.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Tyrosine Phosphorylation from FFPE Tissues Reveals Patient-Specific Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Tyrosine-13C9,15N: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid crucial for a range of quantitative and metabolic research applications.
Core Chemical Properties
This compound is a non-radioactive, isotopically enriched form of the amino acid tyrosine. The incorporation of nine Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a well-defined mass shift, making it an ideal internal standard and tracer for mass spectrometry-based analyses.
| Property | Value | Reference |
| CAS Number | 202407-26-9 | [1][2] |
| Molecular Formula | ¹³C₉H₁₁¹⁵NO₃ | [3] |
| Molecular Weight | 191.12 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1][5] |
| Solubility | Soluble in 0.1 M NaOH, 0.1 M HCl, H₂O & DMSO | [2] |
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in several key research areas, including proteomics, metabolomics, and drug development.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. This compound can be used as the "heavy" amino acid to differentially label cell populations, allowing for the accurate quantification of protein abundance changes in response to various stimuli.
Experimental Workflow for SILAC
Detailed Experimental Protocol for SILAC using this compound:
-
Media Preparation: Prepare SILAC-compatible cell culture medium that lacks endogenous tyrosine. For the "heavy" medium, supplement it with a known concentration of this compound. The "light" medium should be supplemented with an equivalent concentration of unlabeled L-tyrosine.
-
Cell Culture and Labeling: Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled or unlabeled tyrosine into the cellular proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Utilize specialized software to identify and quantify the peptide pairs (light vs. heavy). The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein between the two experimental conditions.
Internal Standard for LC-MS/MS Quantification
This compound is widely used as an internal standard for the accurate and precise quantification of endogenous tyrosine and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts.[3] As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for reliable correction of variations in sample preparation and instrument response.[6]
Experimental Workflow for using this compound as an Internal Standard
Detailed Experimental Protocol for Quantification using this compound Internal Standard:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent. Also, prepare a series of calibration standards by spiking known concentrations of unlabeled tyrosine into a blank biological matrix.
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.
-
Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Develop a chromatographic method to separate tyrosine from other components in the sample.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both unlabeled tyrosine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (unlabeled tyrosine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Tracer Studies
This compound can be used as a tracer to investigate the in vivo and in vitro metabolic fate of tyrosine. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.
Experimental Workflow for a Metabolic Tracer Study
Detailed Experimental Protocol for a Metabolic Tracer Study:
-
Tracer Administration: Introduce this compound into the biological system. For in vitro studies, this involves adding the labeled tyrosine to the cell culture medium. For in vivo studies, it can be administered through diet or injection.
-
Sample Collection: At various time points, collect samples (e.g., cells, tissues, biofluids).
-
Metabolism Quenching: Immediately quench all metabolic activity to prevent further conversion of the tracer. This is typically done by rapidly freezing the samples in liquid nitrogen or by using cold quenching solutions.
-
Metabolite Extraction: Extract the metabolites from the samples using appropriate solvents (e.g., a mixture of methanol, acetonitrile, and water).
-
MS Analysis: Analyze the extracts using a mass spectrometer (LC-MS or GC-MS) to identify and quantify the isotopologues of downstream metabolites.
-
Data Analysis and Metabolic Flux Analysis: Determine the extent of ¹³C and ¹⁵N incorporation into various metabolites. This data can then be used in metabolic modeling software to calculate the rates (fluxes) of different metabolic reactions.
Signaling Pathways Involving Tyrosine
Tyrosine is a precursor to several critical biomolecules, and this compound can be used to trace its conversion through these pathways.
Dopamine Synthesis Pathway
Tyrosine is the initial substrate for the synthesis of the neurotransmitter dopamine.
Melanin (B1238610) Synthesis Pathway
Tyrosine is the starting point for the production of melanin, the primary pigment in skin and hair.
Thyroid Hormone Synthesis Pathway
Tyrosine residues within the protein thyroglobulin are iodinated to form thyroid hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. skinwhiteningscience.com [skinwhiteningscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: DL-Tyrosine-13C9,15N
CAS Number: 202407-26-9
This technical guide provides comprehensive information on DL-Tyrosine-13C9,15N, a stable isotope-labeled form of the amino acid tyrosine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in metabolic research, quantitative proteomics, and as an internal standard for analytical applications.
Quantitative Data Summary
This compound is a high-purity, isotopically enriched compound essential for precise and accurate quantification in mass spectrometry-based analyses. The following table summarizes its key quantitative properties.
| Property | Value |
| CAS Number | 202407-26-9 |
| Molecular Formula | [13C]9H11[15N]O3 |
| Molecular Weight | 191.1 g/mol - 191.12 g/mol |
| Chemical Purity | ≥98% |
| Isotopic Enrichment | ≥98 atom % 13C; ≥98 atom % 15N |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in 0.1 M NaOH and 0.1 M HCl. |
| Storage Conditions | Store at 4°C in a sealed container, away from moisture and light. For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended. |
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of tyrosine in biological samples by isotope dilution mass spectrometry and as a tracer in metabolic flux analysis.
Quantification of Tyrosine in Biological Samples using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous tyrosine in plasma samples.
Materials:
-
This compound
-
Plasma sample
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of working standards by diluting the stock solution.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 150 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of LC-MS mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of tyrosine.
-
Flow Rate: A flow rate compatible with the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (labeled): Monitor the transition from the precursor ion (m/z, which will be higher than the unlabeled form due to the isotopes) to its corresponding product ion.
-
-
-
-
Data Analysis:
-
Quantify the amount of endogenous tyrosine by comparing the peak area ratio of the unlabeled tyrosine to the labeled internal standard against a calibration curve generated from standards with known concentrations.
-
Metabolic Flux Analysis Workflow
This workflow provides a general overview of how this compound can be used as a tracer to study metabolic pathways.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Signaling Pathways Involving Tyrosine
Tyrosine is a critical precursor for the biosynthesis of several important signaling molecules, including catecholamine neurotransmitters, melanin (B1238610) pigments, and thyroid hormones. This compound can be used as a tracer to study the dynamics of these pathways.
Catecholamine Biosynthesis
This pathway describes the synthesis of dopamine, norepinephrine, and epinephrine (B1671497) from tyrosine.[1][2][3]
Caption: The enzymatic conversion of tyrosine to catecholamines.
Melanin Synthesis
This pathway illustrates the initial steps in the production of eumelanin (B1172464) and pheomelanin from tyrosine.[4][5][6]
Caption: The divergent pathways of melanin synthesis from tyrosine.
Thyroid Hormone Synthesis
This pathway outlines the key steps in the formation of thyroid hormones from tyrosine residues within the thyroglobulin protein.[7][8][9]
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. UWPR [proteomicsresource.washington.edu]
In-Depth Technical Guide: Molecular Weight of DL-Tyrosine-¹³C₉,¹⁵N
For researchers, scientists, and professionals in drug development, precise knowledge of molecular weights for isotopically labeled compounds is fundamental for quantitative analysis, such as in mass spectrometry-based proteomics and metabolomics. This guide provides a detailed breakdown of the molecular weight of DL-Tyrosine-¹³C₉,¹⁵N.
DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine. In this molecule, all nine carbon atoms are the heavy isotope Carbon-13, and the nitrogen atom is the heavy isotope Nitrogen-15. This labeling makes it a valuable internal standard in quantitative studies.
The molecular weight of DL-Tyrosine-¹³C₉,¹⁵N is 191.12 g/mol .[1][2][3][4][5] This value is derived from the sum of the atomic masses of its constituent isotopes.
Calculation of Molecular Weight
The chemical formula for DL-Tyrosine-¹³C₉,¹⁵N is ¹³C₉H₁₁¹⁵NO₃. The molecular weight is calculated by summing the masses of each atom.
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹³C | 9 | 13.00335 | 117.03015 |
| Hydrogen | ¹H | 11 | 1.00783 | 11.08613 |
| Nitrogen | ¹⁵N | 1 | 15.00011 | 15.00011 |
| Oxygen | ¹⁶O | 3 | 15.99491 | 47.98473 |
| Total | 191.10112 |
Note: The monoisotopic mass is 191.10112162 Da[1], while the average molecular weight is commonly cited as 191.12 g/mol .
The following diagram illustrates the components contributing to the final molecular weight.
Experimental Application
Due to its defined, heavier mass compared to endogenous tyrosine, DL-Tyrosine-¹³C₉,¹⁵N serves as an ideal internal standard for quantitative mass spectrometry. In a typical workflow, a known amount of the labeled tyrosine is spiked into a biological sample. The ratio of the peak areas of the labeled (heavy) and unlabeled (light) tyrosine in the mass spectrometer allows for precise quantification of the endogenous tyrosine concentration, correcting for sample loss during preparation and variations in instrument response.
The experimental workflow for using a stable isotope-labeled standard is outlined below.
References
- 1. L-4-Hydroxyphenylalanine-13C9,15N | C9H11NO3 | CID 16217563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L -Tyrosine-13C9,15N 15N 98atom , 13C 98atom , 95 CP 202407-26-9 [sigmaaldrich.com]
- 4. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. DL-Tyrosine-13C9,15N - Marques da Silva & Neves, Lda [marquessilvaneves.com]
A Technical Guide to the Isotopic Purity and Enrichment of DL-Tyrosine-¹³C₉,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the methods and data related to the isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N. This isotopically labeled amino acid is a critical tool in a wide array of research applications, from metabolic studies and proteomics to drug development. Accurate determination of its isotopic composition is paramount for the validity and reproducibility of experimental results.
Introduction to DL-Tyrosine-¹³C₉,¹⁵N
DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine, in which all nine carbon atoms are replaced with the heavy isotope carbon-13 (¹³C) and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This labeling results in a predictable mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.[1][2] This makes it an invaluable tracer for studying metabolic pathways and for use as an internal standard in quantitative analyses.[3][4]
Quantitative Data Summary
The isotopic purity and enrichment of commercially available DL-Tyrosine-¹³C₉,¹⁵N are key quality control parameters. The following tables summarize typical specifications from various suppliers.
Table 1: Typical Isotopic Purity and Enrichment Specifications
| Parameter | Specification | Supplier Example(s) |
| ¹³C Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories, Shimadzu |
| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories, Shimadzu |
| Chemical Purity | ≥ 95% (CP) | Sigma-Aldrich |
| ≥ 98% | MedchemExpress, Cayman Chemical, Cambridge Isotope Laboratories |
Note: "atom %" refers to the percentage of the specified isotope at the labeled positions.
Table 2: Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | [¹³C]₉H₁₁[¹⁵N]O₃ | [1][4] |
| Molecular Weight | 191.12 g/mol | [2] |
| Mass Shift (M+) | +10 | |
| CAS Number | 202407-26-9 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | >300 °C (decomposes) |
Analytical Methodologies for Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can precisely determine the extent and location of labeling.
GC-MS is a robust method for the analysis of volatile and thermally stable compounds.[5] Amino acids, being non-volatile, require derivatization prior to GC analysis to increase their volatility.
Experimental Protocol: GC-MS Analysis of DL-Tyrosine-¹³C₉,¹⁵N
-
Derivatization:
-
Objective: To make the amino acid volatile for gas chromatography.
-
Reagents: N-acetyl-n-propyl (NAP) esters or other suitable derivatizing agents.
-
Procedure:
-
Accurately weigh approximately 1 mg of DL-Tyrosine-¹³C₉,¹⁵N and dissolve it in a suitable solvent.
-
Follow a standard protocol for N-acetyl-n-propyl esterification. This typically involves a two-step reaction: esterification of the carboxyl group followed by acetylation of the amino group.
-
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Trace GC 1310 or equivalent.
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.
-
Injector: Splitless injection at 260 °C.
-
Oven Program: 70 °C (hold 2 min), ramp to 140 °C at 15 °C/min (hold 4 min), ramp to 240 °C at 12 °C/min (hold 5 min), ramp to 255 °C at 8 °C/min (hold 35 min).
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or a high-resolution mass spectrometer.
-
Interface: GC IsoLink II combustion interface. The combustion reactor (NiO tube with CuO and NiO wires) is maintained at 1000 °C.
-
-
Data Analysis:
-
The mass spectrometer will detect the different isotopologues of the derivatized tyrosine.
-
The isotopic enrichment is calculated by comparing the peak areas of the fully labeled species (M+10) to the sum of all isotopic species.
-
Corrections for the natural abundance of isotopes in the derivatizing agents must be applied for accurate quantification.
-
LC-MS is a powerful technique that separates compounds based on their physicochemical properties followed by mass analysis.[6] It is particularly useful for non-volatile and thermally labile compounds, and often does not require derivatization.
Experimental Protocol: LC-MS Analysis of DL-Tyrosine-¹³C₉,¹⁵N
-
Sample Preparation:
-
Objective: To prepare a solution of the sample suitable for injection into the LC-MS system.
-
Procedure:
-
Accurately weigh a small amount of DL-Tyrosine-¹³C₉,¹⁵N.
-
Dissolve in a suitable solvent compatible with the mobile phase, such as 0.1% formic acid in water.
-
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: Reversed-phase C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute tyrosine, for example, 2% to 40% B over a set time.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI).
-
-
Data Analysis:
-
Acquire full scan mass spectra to observe the isotopic distribution of the molecular ion.
-
The relative intensities of the monoisotopic peak of the unlabeled tyrosine and the fully labeled tyrosine (M+10) are used to determine the isotopic enrichment.
-
High-resolution mass spectrometry can resolve the isotopic fine structure, allowing for unequivocal assignment of ¹³C and ¹⁵N enrichment levels.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule. Both ¹³C and ¹⁵N are NMR-active nuclei.[8]
Experimental Protocol: NMR Analysis of DL-Tyrosine-¹³C₉,¹⁵N
-
Sample Preparation:
-
Objective: To prepare a solution for NMR analysis.
-
Procedure:
-
Dissolve an appropriate amount of DL-Tyrosine-¹³C₉,¹⁵N in a deuterated solvent (e.g., D₂O with a suitable pH adjustment or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for each of the nine carbon atoms. The absence of significant signals at the chemical shifts corresponding to ¹²C indicates high ¹³C enrichment.
-
¹⁵N NMR: A proton-coupled or decoupled ¹⁵N NMR spectrum (e.g., using an HSQC experiment) can confirm the presence and enrichment of the ¹⁵N isotope.
-
¹H NMR: While all protons are attached to ¹³C atoms, a ¹H NMR spectrum can still be informative. The signals will show characteristic ¹³C-satellite peaks, and the integration of any residual signals from unlabeled tyrosine can be used to estimate purity.
-
-
-
Data Analysis:
-
Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled species to those of any detectable unlabeled species.
-
Structural Integrity: NMR provides confirmation of the molecular structure and the position of the labels.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the isotopic purity and enrichment of DL-Tyrosine-¹³C₉,¹⁵N.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to DL-Tyrosine-13C9,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and biological context for DL-Tyrosine-13C9,15N. This isotopically labeled amino acid is a critical tool in quantitative proteomics, metabolic flux analysis, and as an internal standard for mass spectrometry-based applications.
Certificate of Analysis
The following tables summarize the typical quantitative data for a batch of this compound. These values are representative and may vary slightly between different suppliers and batches.
Physicochemical Properties
| Parameter | Specification |
| Molecular Formula | ¹³C₉H₁₁¹⁵NO₃ |
| Molecular Weight | 191.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in DMSO and Methanol. |
Quality Control Data
| Analytical Test | Specification |
| Chemical Purity (HPLC) | ≥98%[1][2][3] |
| Isotopic Enrichment (¹³C) | ≥99 atom % |
| Isotopic Enrichment (¹⁵N) | ≥98 atom %[4] |
| Optical Purity (Chiral HPLC) | Racemic mixture (DL) |
| Mass Shift (M+10) | Conforms to theoretical mass |
Experimental Protocols
Detailed methodologies for the key analytical experiments performed to ensure the quality of this compound are provided below.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol determines the percentage of ¹³C and ¹⁵N isotopes incorporated into the DL-Tyrosine molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range to include the unlabeled (M+0) and fully labeled (M+10) species.
-
Data Analysis:
-
Identify the isotopic cluster for DL-Tyrosine.
-
Calculate the relative intensities of the monoisotopic peak and the peaks corresponding to the incorporation of ¹³C and ¹⁵N.
-
The isotopic enrichment is determined by comparing the experimental isotopic distribution to the theoretical distribution for the desired level of labeling.[5][6][7]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: A proton-decoupled ¹³C spectrum will show signals only from the ¹³C-labeled carbon atoms, confirming their positions.[8][9]
-
¹⁵N NMR: A proton-decoupled ¹⁵N spectrum or a 2D ¹H-¹⁵N HSQC experiment will confirm the presence and location of the ¹⁵N label.
-
-
Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm that the structure is consistent with DL-Tyrosine and that the isotopic labels are in the expected positions.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Metabolic Pathway of Tyrosine
This diagram shows the major metabolic fate of tyrosine, including its role as a precursor to important neurotransmitters. The use of this compound allows researchers to trace the flow of carbon and nitrogen through these pathways.[10][11][12]
Caption: Metabolic fate of this compound.
Experimental Workflow for SILAC-based Proteomics
This diagram outlines the general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where this compound can be used as the "heavy" amino acid.
Caption: SILAC experimental workflow.
Logical Relationship for Quality Control
This diagram illustrates the logical flow of quality control testing for this compound.
Caption: Quality control workflow logic.
References
- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 4. L-酪氨酸-13C9,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Tyrosine - Wikipedia [en.wikipedia.org]
- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Principle of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable, non-radioactive heavy isotopes of amino acids into the entire proteome of living cells.[1] The method relies on the cell's natural protein synthesis machinery to replace standard ("light") amino acids with their "heavy" isotopic counterparts.[1] Because the heavy and light amino acids are chemically identical, their incorporation does not affect cell morphology or growth rates, allowing for a direct and accurate comparison of proteomes under different experimental conditions.[2]
The core principle of SILAC involves growing two populations of cells in media that are identical in composition, except for specific essential amino acids. One population is cultured in a "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled analogues (e.g., ¹³C-labeled arginine and lysine).[1] After a sufficient number of cell divisions, typically at least five to six, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[3] The two cell populations can then be subjected to different treatments (e.g., drug vs. vehicle), combined, and the proteins extracted and analyzed by mass spectrometry (MS).[1]
In the mass spectrometer, a peptide from the "heavy" sample will have a higher mass than its "light" counterpart, resulting in a distinct mass shift. The ratio of the intensities of the heavy and light peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two cell populations.[2] This approach minimizes experimental variability as the samples are combined at an early stage, ensuring that all subsequent processing steps, from protein extraction and digestion to mass spectrometry analysis, are identical for both proteomes.[4]
Core Applications of SILAC
SILAC is a versatile technique with a broad range of applications in proteomics research and drug development, including:
-
Quantitative analysis of protein expression: Determining global changes in protein abundance in response to various stimuli, such as drug treatment, growth factor stimulation, or disease states.
-
Analysis of post-translational modifications (PTMs): Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, providing insights into signaling pathway dynamics.[5]
-
Protein-protein interaction studies: Differentiating true interaction partners from non-specific background proteins in immunoprecipitation experiments.[6][7]
-
Protein turnover analysis: Measuring the rates of protein synthesis and degradation using pulse-SILAC (pSILAC) experiments.[1]
Experimental Protocols
A successful SILAC experiment requires careful planning and execution. The following sections provide a detailed methodology for a typical SILAC experiment.
Cell Culture and Metabolic Labeling
The foundational step of SILAC is the complete incorporation of stable isotope-labeled amino acids into the cellular proteome.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-arginine and L-lysine.[8]
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled amino acids.[8]
-
"Light" L-arginine (Arg-0) and L-lysine (Lys-0).[8]
-
"Heavy" L-arginine (e.g., ¹³C₆-Arg or ¹³C₆¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆-Lys or ¹³C₆¹⁵N₂-Lys).[8]
-
Cell line of interest (auxotrophic for arginine and lysine).
-
Standard cell culture reagents and equipment.
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the arginine and lysine-deficient basal medium with either the light or heavy amino acids, respectively. A common final concentration for L-arginine is 84 mg/L and for L-lysine is 146 mg/L.[9] Add dFBS to a final concentration of 10%. Sterile filter the complete media.[8]
-
Cell Adaptation: Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy amino acids.[3][9] The "light" cell population is cultured in parallel in the "light" SILAC medium.
-
Incorporation Check (Optional but Recommended): To verify complete labeling, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry. The absence of "light" peptides confirms complete incorporation.
Experimental Treatment and Cell Harvesting
Once the cells are fully labeled, they can be used for the desired experiment.
Protocol:
-
Treatment: Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) and the control treatment to the other (e.g., the "light" labeled cells).
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Counting and Mixing: Accurately count the cells from both populations and mix them at a 1:1 ratio. This ensures that equal numbers of cells from each condition are being compared.
Protein Extraction and Digestion
The combined cell pellet is then processed to extract and digest the proteins into peptides suitable for mass spectrometry.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Dithiothreitol (DTT) for reduction.
-
Iodoacetamide (IAA) for alkylation.
-
Sequencing-grade modified trypsin.
-
Ammonium (B1175870) bicarbonate buffer.
Protocol:
-
Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and incubate on ice to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate the reduced cysteines.
-
-
In-solution Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[10]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Mass Spectrometry and Data Analysis
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
LC-MS/MS Analysis: The peptide sample is loaded onto a reverse-phase liquid chromatography column and separated by a gradient of increasing organic solvent. The eluting peptides are ionized and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The raw MS data is processed using specialized software (e.g., MaxQuant). The software identifies the peptides, determines the intensity ratios of the heavy and light peptide pairs, and calculates the relative abundance of the corresponding proteins.
Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding abundance ratios between the different experimental conditions.
Table 1: Example of SILAC Data for Proteins Involved in the EGFR Signaling Pathway
| Protein Name | Gene Name | Accession Number | Heavy/Light Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | P00533 | 0.45 | 0.001 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | P62993 | 0.98 | 0.89 | Unchanged |
| Son of sevenless homolog 1 | SOS1 | Q07889 | 1.05 | 0.75 | Unchanged |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.52 | 0.005 | Down-regulated |
| 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | PLCG1 | P19174 | 2.15 | 0.002 | Up-regulated |
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A schematic overview of the SILAC experimental workflow.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Correlation Profiling-SILAC to Study Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and biomedical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems. By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide explores the core applications of ¹³C and ¹⁵N labeled amino acids, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies, providing detailed methodologies and data interpretation for professionals in research and drug development.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[1][2] It enables the comparison of protein abundance between different cell populations under various experimental conditions, such as drug treatment or disease states.[2][3]
Principle of SILAC
The fundamental principle of SILAC involves growing two or more cell populations in culture media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium containing a stable isotope-labeled version (e.g., ¹³C₆-Arginine).[4] Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[5]
After the experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[6] Since trypsin cleaves after arginine and lysine, using labeled versions of these amino acids ensures that most resulting peptides will be labeled. The chemically identical "light" and "heavy" peptide pairs are then analyzed by mass spectrometry. The mass spectrometer distinguishes the peptides based on their mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the original samples.[4]
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// Edges "Cell_Culture_Light" -> "Treatment_Control"; "Cell_Culture_Heavy" -> "Treatment_Experimental"; "Treatment_Control" -> "Combine_Cells"; "Treatment_Experimental" -> "Combine_Cells"; "Combine_Cells" -> "Protein_Extraction"; "Protein_Extraction" -> "Protein_Digestion"; "Protein_Digestion" -> "LC_MS_MS"; "LC_MS_MS" -> "Data_Analysis"; } "SILAC Experimental Workflow"
Experimental Protocol: SILAC
Materials:
-
SILAC-certified dialyzed fetal bovine serum (FBS)
-
SILAC-grade light (e.g., L-Arginine, L-Lysine) and heavy (e.g., ¹³C₆-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine) amino acids
-
Cell culture medium deficient in the amino acids to be labeled (e.g., DMEM for SILAC)
-
Cell line of interest (auxotrophic for the labeled amino acids is ideal)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Adaptation Phase:
-
Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient medium with either light or heavy amino acids and dialyzed FBS.
-
Culture the cells in both light and heavy media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[7]
-
Verify labeling efficiency (>95%) by analyzing a small sample of the heavy-labeled cells by mass spectrometry.[6]
-
-
Experimental Phase:
-
Plate the fully adapted light and heavy cell populations.
-
Apply the experimental treatment to one population (e.g., drug treatment to the heavy-labeled cells) and a control treatment to the other.
-
-
Sample Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Combine the light and heavy cell populations in a 1:1 ratio based on cell count or protein concentration.[8]
-
Lyse the combined cells using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using C18 columns.
-
Analyze the peptides using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy and light peptide pairs.[7]
-
The ratio of intensities directly corresponds to the relative abundance of the protein between the two experimental conditions.
-
Quantitative Data Presentation
| Protein | Function | SILAC Ratio (Heavy/Light) | Condition | Reference |
| HSP90AB1 | Molecular Chaperone | 1.02 | Vehicle-treated HeLa cells | [9] |
| VCP | ATP-dependent protein unfolding | 0.98 | Vehicle-treated HeLa cells | [9] |
| chB6 | B-lymphocyte marker | >1 S.D. from median | Specifically biotinylated cells | [10] |
| CDC42 | Signal transduction | <1 S.D. from median | Nonspecifically labeled cells | [10] |
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[11] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture, researchers can trace the path of the carbon atoms through the metabolic network.[12]
Principle of ¹³C-MFA
Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including proteinogenic amino acids. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is measured for these metabolites, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[12]
A computational model of the cell's metabolic network is then used to simulate the expected MIDs for different flux distributions. By comparing the experimentally measured MIDs with the simulated ones, the intracellular fluxes can be estimated.[13]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="Cell Culture with\n¹³C-labeled Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite_Extraction" [label="Metabolite Extraction"]; "Sample_Derivatization" [label="Sample Derivatization\n(for GC-MS)"]; "GC_MS_Analysis" [label="GC-MS or LC-MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MID_Determination" [label="Mass Isotopomer\nDistribution (MID)\nDetermination"]; "Metabolic_Modeling" [label="Metabolic Network\nModeling"]; "Flux_Estimation" [label="Flux Estimation\n(Comparison of\nexperimental and\nsimulated MIDs)", fillcolor="#FBBC05", fontcolor="#202124"]; "Flux_Map" [label="Metabolic Flux Map"];
// Edges "Cell_Culture" -> "Metabolite_Extraction"; "Metabolite_Extraction" -> "Sample_Derivatization"; "Sample_Derivatization" -> "GC_MS_Analysis"; "GC_MS_Analysis" -> "MID_Determination"; "MID_Determination" -> "Flux_Estimation"; "Metabolic_Modeling" -> "Flux_Estimation"; "Flux_Estimation" -> "Flux_Map"; } "¹³C-Metabolic Flux Analysis Workflow"
Experimental Protocol: ¹³C-MFA
Materials:
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
-
Cell culture medium with a known composition
-
Cell line of interest
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Derivatizing agent for GC-MS analysis (e.g., MTBSTFA)
-
GC-MS or LC-MS system
-
MFA software (e.g., INCA, Metran)
Procedure:
-
Tracer Experiment:
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by adding a cold quenching solution.
-
Extract the intracellular metabolites using a suitable solvent system.
-
-
Sample Preparation for Analysis:
-
For GC-MS analysis, derivatize the metabolites to make them volatile.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest (e.g., amino acids).
-
-
Flux Estimation:
-
Define a metabolic network model for the cell line under study.
-
Use MFA software to estimate the intracellular fluxes by fitting the model to the experimental MID data and any measured extracellular rates (e.g., glucose uptake, lactate (B86563) secretion).[12]
-
Quantitative Data Presentation
| Metabolic Pathway | Flux (normalized to Glucose Uptake) - Condition A | Flux (normalized to Glucose Uptake) - Condition B | Organism/Cell Line | Reference |
| Glycolysis | 100 | 80 | Pseudomonas putida | [14] |
| Pentose Phosphate Pathway | 20 | 30 | Pseudomonas putida | [14] |
| TCA Cycle | 50 | 40 | Pseudomonas putida | [14] |
Example Signaling Pathway: Pyruvate (B1213749) Anaplerosis
¹³C-MFA can be used to investigate specific metabolic pathways, such as pyruvate anaplerosis, which is the replenishment of TCA cycle intermediates from pyruvate. By using [U-¹³C₆]glucose as a tracer, the contribution of pyruvate carboxylase to the TCA cycle can be quantified by measuring the M+3 labeling of malate (B86768) and other TCA cycle intermediates.[15]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Glucose" [label="[U-¹³C₆]Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyruvate" [label="[¹³C₃]Pyruvate"]; "Acetyl_CoA" [label="[¹³C₂]Acetyl-CoA"]; "Oxaloacetate" [label="Oxaloacetate"]; "Citrate" [label="Citrate"]; "Malate" [label="[M+3]Malate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "TCA_Cycle" [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Glucose" -> "Pyruvate"; "Pyruvate" -> "Acetyl_CoA" [label="PDH"]; "Pyruvate" -> "Oxaloacetate" [label="PC", color="#EA4335", fontcolor="#EA4335"]; "Acetyl_CoA" -> "Citrate"; "Oxaloacetate" -> "Citrate"; "Citrate" -> "TCA_Cycle"; "TCA_Cycle" -> "Malate"; "Oxaloacetate" -> "Malate" [style=dashed, arrowhead=none]; } "Pyruvate Anaplerosis Pathway"
Protein Turnover Studies
The proteome is in a constant state of flux, with proteins being continuously synthesized and degraded.[16] Stable isotope labeling provides a powerful means to measure the rates of protein synthesis and degradation, collectively known as protein turnover.[17]
Principle of Protein Turnover Analysis
In a typical "pulse-chase" experiment, cells or animals are first "pulsed" with a diet or medium containing a ¹⁵N- or ¹³C-labeled amino acid.[18] This leads to the incorporation of the heavy isotope into newly synthesized proteins. Then, the labeled diet or medium is replaced with an unlabeled one (the "chase"), and the rate of disappearance of the heavy isotope from the proteome is monitored over time by mass spectrometry. This rate of loss reflects the degradation rate of the proteins.[18] Conversely, the rate of incorporation of the heavy label during the pulse phase reflects the synthesis rate.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Labeling_Phase" [label="Pulse Phase:\nLabeling with ¹⁵N Amino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chase_Phase" [label="Chase Phase:\nSwitch to Unlabeled Diet"]; "Time_Course_Sampling" [label="Time-Course\nTissue/Cell Sampling"]; "Protein_Extraction_Digestion" [label="Protein Extraction\n& Digestion"]; "LC_MS_MS_Analysis" [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis:\nQuantify Labeled vs.\nUnlabeled Peptides"]; "Turnover_Rate_Calculation" [label="Calculate Protein\nSynthesis & Degradation Rates", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Labeling_Phase" -> "Chase_Phase"; "Chase_Phase" -> "Time_Course_Sampling"; "Time_Course_Sampling" -> "Protein_Extraction_Digestion"; "Protein_Extraction_Digestion" -> "LC_MS_MS_Analysis"; "LC_MS_MS_Analysis" -> "Data_Analysis"; "Data_Analysis" -> "Turnover_Rate_Calculation"; } "Protein Turnover Analysis Workflow"
Experimental Protocol: In Vivo Protein Turnover
Materials:
-
¹⁵N-labeled diet (e.g., spirulina or yeast-based)
-
Unlabeled control diet
-
Animal model (e.g., mice)
-
Tissue homogenization equipment
-
Protein extraction and digestion reagents (as for SILAC)
-
LC-MS/MS system
Procedure:
-
Acclimation:
-
Acclimate animals to the unlabeled control diet.
-
-
Labeling (Pulse):
-
Switch the animals to the ¹⁵N-labeled diet for a defined period.
-
-
Chase:
-
Switch the animals back to the unlabeled diet.
-
-
Sample Collection:
-
Collect tissues at various time points during the pulse and chase phases.
-
-
Sample Preparation and Analysis:
-
Homogenize the tissues and extract proteins.
-
Digest the proteins into peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the ratio of ¹⁵N-labeled to unlabeled peptides for each identified protein at each time point.
-
Fit the data to a kinetic model to determine the synthesis and degradation rates for each protein.
-
Quantitative Data Presentation
| Tissue | Median Protein Half-life (days) | Key Observations | Reference |
| Liver | ~2-3 | High turnover rate | [19] |
| Kidney | ~3-4 | Intermediate turnover rate | [19] |
| Heart | ~5-6 | Intermediate turnover rate | [19] |
| Muscle | ~10-12 | Low turnover rate | [19] |
Applications in Drug Development
The techniques described above have significant applications in drug development:
-
Target Identification and Validation: SILAC can identify proteins whose expression levels change upon drug treatment, revealing potential drug targets or off-target effects.
-
Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug alters cellular metabolism, providing insights into its mechanism of action. For example, it can reveal if a drug inhibits a specific metabolic enzyme.
-
Pharmacodynamics: Protein turnover studies can determine how a drug affects the synthesis or degradation rates of specific proteins, providing a dynamic view of its pharmacodynamic effects.
-
Biomarker Discovery: Changes in protein abundance, metabolic fluxes, or protein turnover rates in response to drug treatment can serve as biomarkers for drug efficacy or toxicity.
Conclusion
The applications of ¹³C and ¹⁵N labeled amino acids are fundamental to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the dynamics of protein turnover, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the power of stable isotope labeling in their research endeavors.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein turnover - Wikipedia [en.wikipedia.org]
- 17. Cross-species Comparison of Proteome Turnover Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protein Turnover in Aging and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Labeling with Heavy Amino Acids: Principles, Protocols, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with heavy amino acids has emerged as a cornerstone of quantitative proteomics, providing a powerful and versatile method for the accurate measurement of protein abundance and turnover in living cells. By integrating stable, non-radioactive isotopes into the cellular proteome, researchers can precisely compare protein expression levels between different experimental conditions. This in-depth guide explores the core principles of metabolic labeling, with a particular focus on the widely adopted Stable Isotope Labeling with Amino acids in Cell culture (SILAC) technique. We will delve into detailed experimental protocols, data presentation strategies, and the application of this technology in elucidating signaling pathways and advancing drug development.
The fundamental principle of metabolic labeling lies in the in vivo incorporation of amino acids containing heavy isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into newly synthesized proteins. This is achieved by culturing cells in a specialized medium where a standard "light" amino acid is replaced by its "heavy" counterpart. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome. When a "heavy" labeled cell population is compared to a "light" (unlabeled) population under different experimental conditions, the relative abundance of each protein can be determined by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition, and the ratio of their signal intensities provides a precise measure of the change in protein expression.
One of the key advantages of this metabolic labeling approach is that the samples are combined at a very early stage of the experimental workflow, often at the cell or lysate level. This minimizes experimental variability that can be introduced during sample processing, leading to highly accurate and reproducible quantification.
Core Technique: Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
SILAC is the most common metabolic labeling technique used in quantitative proteomics. It typically involves the use of heavy isotopes of lysine (B10760008) (Lys) and arginine (Arg), as the protease trypsin, commonly used in proteomics, cleaves proteins C-terminal to these residues. This ensures that most tryptic peptides will contain a labeled amino acid, making them suitable for quantification.
Key Features of SILAC:
-
High Accuracy: Early sample mixing reduces handling errors.
-
In Vivo Labeling: Reflects the true biological state of the cells.
-
Robustness: The method is well-established and widely used.
-
Versatility: Applicable to a wide range of cell lines and experimental designs, including the study of post-translational modifications and protein-protein interactions.
Experimental Workflow
A typical SILAC experiment can be divided into three main phases: the labeling phase, the experimental phase, and the analysis phase.
Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.
Detailed Experimental Protocols
The success of a SILAC experiment hinges on meticulous attention to detail in each step of the protocol. Below are detailed methodologies for the key stages of a SILAC experiment.
SILAC Media Preparation
The cornerstone of a SILAC experiment is the specially formulated cell culture medium.
-
Basal Medium: Select a basal medium that is deficient in the amino acids to be used for labeling (typically lysine and arginine). Common choices include DMEM for SILAC or RPMI 1640 for SILAC.
-
Dialyzed Serum: Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum. A 10% (v/v) concentration is typical.
-
Amino Acid Supplementation:
-
"Light" Medium: Supplement the basal medium with the normal, unlabeled ("light") versions of lysine and arginine to their physiological concentrations.
-
"Heavy" Medium: Supplement the basal medium with the stable isotope-labeled ("heavy") versions of lysine (e.g., ¹³C₆-Lysine) and arginine (e.g., ¹³C₆,¹⁵N₄-Arginine) to the same final concentrations as the light amino acids.
-
-
Sterilization: Sterile-filter the complete media using a 0.22 µm filter before use.
Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line that is amenable to growth in the selected SILAC medium.
-
Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six cell doublings to ensure complete (>97%) incorporation of the heavy amino acids into the proteome. The required duration will depend on the doubling time of the specific cell line.
-
Verification of Labeling Efficiency (Optional but Recommended): After several passages, a small aliquot of the "heavy" labeled cells can be harvested, and the proteins extracted and analyzed by mass spectrometry to confirm complete labeling.
Experimental Treatment and Cell Harvesting
-
Application of Stimulus: Once complete labeling is achieved, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug administration, growth factor stimulation), while the "light" labeled cells serve as the control.
-
Harvesting: After the desired treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
Protein Extraction and Digestion
-
Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Protein Digestion: The combined protein sample can be digested into peptides using either an in-gel or in-solution digestion protocol.
-
In-Gel Digestion: Proteins are first separated by SDS-PAGE. The gel lane is then excised, and the proteins are digested with trypsin within the gel matrix.
-
In-Solution Digestion: Proteins are denatured, reduced, and alkylated in solution, followed by digestion with trypsin.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full scan mass spectrum of the eluting peptides and fragmenting the most intense peptide ions to obtain their tandem mass spectra (MS/MS).
-
Data Analysis: The acquired data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software identifies the peptides from their MS/MS spectra and quantifies the relative abundance of the "light" and "heavy" forms of each peptide from the full scan mass spectra. The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. Tables are an effective way to summarize the quantitative results for a large number of proteins.
Example Data Table: SILAC Analysis of EGFR Signaling
The following table shows a hypothetical example of quantitative data from a SILAC experiment investigating the effect of a drug on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
| Protein Name | Gene Symbol | Heavy/Light Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | 0.45 | 0.001 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | 0.98 | 0.89 | No change |
| Son of sevenless homolog 1 | SOS1 | 1.02 | 0.91 | No change |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.62 | 0.012 | Down-regulated |
| Mitogen-activated protein kinase 3 | MAPK3 | 0.58 | 0.009 | Down-regulated |
| Phosphatidylinositol 3-kinase catalytic subunit alpha | PIK3CA | 1.05 | 0.85 | No change |
| RAC-alpha serine/threonine-protein kinase | AKT1 | 0.71 | 0.025 | Down-regulated |
Applications in Signaling Pathway Analysis
Metabolic labeling with heavy amino acids is a powerful tool for dissecting complex cellular signaling pathways. By quantifying changes in protein abundance and post-translational modifications, researchers can gain insights into the dynamic regulation of signaling networks in response to various stimuli.
Case Study: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in numerous cancers. SILAC-based proteomics has been instrumental in elucidating the intricate details of EGFR signaling.
Caption: A simplified diagram of the EGFR signaling pathway, highlighting key protein components.
Applications in Drug Development
Metabolic labeling with heavy amino acids is an invaluable tool in the drug development pipeline, from early-stage target identification to preclinical evaluation.
Target Identification and Validation
SILAC can be used to identify the cellular targets of a drug candidate. In a typical experiment, "heavy" labeled cells are treated with the drug, while "light" labeled cells serve as a control. The drug's target and any interacting proteins can be identified by their differential abundance in a pulldown experiment.
Mechanism of Action Studies
By quantifying changes in the proteome in response to drug treatment, researchers can gain insights into the drug's mechanism of action. This can reveal the downstream signaling pathways that are affected by the drug, as well as potential off-target effects.
Off-Target Effect Analysis
Identifying unintended interactions of a drug is crucial for assessing its safety profile. SILAC-based proteomic profiling can reveal proteins that are unexpectedly up- or down-regulated upon drug treatment, providing a global view of the drug's impact on the cellular proteome and flagging potential off-target liabilities.
ADME (Absorption, Distribution, Metabolism, and Excretion) Studies
While SILAC is primarily a cell-based technique, the principles of stable isotope labeling are also applied in vivo in animal models (a technique often referred to as SILAM - Stable Isotope Labeling in Mammals). By administering a heavy isotope-labeled drug, its metabolic fate can be tracked throughout the organism. This provides valuable information on the drug's absorption, distribution to various tissues, metabolic breakdown, and excretion, which are critical parameters in preclinical drug development.
Conclusion
Metabolic labeling with heavy amino acids, particularly SILAC, is a robust and accurate method for quantitative proteomics. Its ability to provide precise measurements of protein dynamics in a cellular context has made it an indispensable tool for researchers in various fields. From dissecting intricate signaling pathways to accelerating the drug development process, SILAC continues to be at the forefront of proteomic research, enabling a deeper understanding of complex biological systems. The detailed protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this powerful technology in their own work.
An In-depth Technical Guide to DL-Tyrosine-13C9,15N for Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms, playing a critical role in maintaining cellular homeostasis, regulating gene expression, and responding to internal and external stimuli.[1][2] The study of protein turnover dynamics provides invaluable insights into cellular processes such as growth, differentiation, and stress responses.[2] Dysregulation of protein turnover is implicated in numerous diseases, including neurodegenerative disorders and cancer, making it a crucial area of investigation for drug discovery and development.[3][4]
Stable isotope labeling with amino acids in cell culture (SILAC) has emerged as a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of protein turnover.[5][6] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for their differentiation from their "light," unlabeled counterparts by mass spectrometry.[7] DL-Tyrosine-13C9,15N is a stable isotope-labeled form of the amino acid tyrosine, where all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[8][9][10] This dual labeling provides a significant mass shift, facilitating the accurate quantification of protein synthesis and degradation rates.
This technical guide provides a comprehensive overview of the application of this compound in protein turnover studies. It details the underlying principles, experimental protocols, data analysis strategies, and key applications in biomedical research and drug development.
Principle of Protein Turnover Measurement with this compound
The core principle of using this compound for protein turnover studies lies in the ability to distinguish between pre-existing ("light") and newly synthesized ("heavy") protein populations. When cells are cultured in a medium where the natural tyrosine is replaced with this compound, all newly synthesized proteins will incorporate this heavy amino acid.[11][5] By tracking the rate of incorporation of the heavy label into specific proteins over time, researchers can determine their synthesis rate. Conversely, by monitoring the disappearance of the light version of a protein after switching to a heavy-labeling medium, its degradation rate can be calculated.[2]
The workflow for a typical protein turnover experiment using this compound can be visualized as follows:
Caption: General workflow for a SILAC-based protein turnover experiment.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protein turnover studies. Below are generalized protocols for dynamic SILAC experiments, which can be adapted for use with this compound.
Protocol 1: Pulse-Chase SILAC for Protein Degradation Rate Measurement
This protocol is designed to measure the rate of degradation of proteins.
-
Cell Culture and Labeling:
-
Culture cells in "heavy" SILAC medium containing this compound for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid into the proteome.
-
At the start of the experiment (t=0), switch the cells to a "light" SILAC medium containing natural (unlabeled) tyrosine. This is the "chase" period.
-
-
Time-Course Sample Collection:
-
Harvest cell samples at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation:
-
Lyse the cells and extract the proteins.
-
Combine equal amounts of protein from each time point with a reference sample of fully heavy-labeled cells (harvested at t=0).
-
Digest the protein mixtures into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and quantify the intensity of the "heavy" and "light" isotopic forms for each peptide at each time point.
-
The degradation rate constant (k_deg) can be determined by fitting the decay of the heavy/light ratio over time to a single exponential decay model.
-
Protocol 2: Pulse SILAC for Protein Synthesis Rate Measurement
This protocol focuses on measuring the rate of newly synthesized proteins.
-
Cell Culture and Labeling:
-
Culture cells in "light" SILAC medium containing natural tyrosine.
-
At the beginning of the experiment (t=0), switch the cells to a "heavy" SILAC medium containing this compound. This is the "pulse" period.
-
-
Time-Course Sample Collection:
-
Collect cell samples at different time points during the pulse period (e.g., 0, 1, 2, 4, 8, 16 hours).
-
-
Sample Preparation:
-
Lyse the cells and extract the proteins.
-
Combine equal amounts of protein from each time point with a reference sample of unlabeled cells (harvested at t=0).
-
Perform in-solution or in-gel digestion of the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the heavy and light peptide pairs.
-
The synthesis rate constant (k_syn) can be calculated by fitting the increase of the heavy/light ratio over time to a single exponential rise model.
-
Data Presentation and Analysis
The quantitative data obtained from mass spectrometry is typically presented as ratios of heavy to light peptide intensities. These ratios are then used to calculate the turnover rates of individual proteins.
Example Data Table for Protein Degradation
| Protein ID | Peptide Sequence | Time (hours) | Heavy/Light Ratio | Calculated Half-life (hours) |
| P12345 | AGFAGDDAPR | 0 | 1.00 | 15.2 |
| 4 | 0.84 | |||
| 8 | 0.69 | |||
| 16 | 0.48 | |||
| 24 | 0.32 | |||
| Q67890 | YSSGNVAYLFR | 0 | 1.00 | 45.8 |
| 4 | 0.94 | |||
| 8 | 0.88 | |||
| 16 | 0.77 | |||
| 24 | 0.67 |
Example Data Table for Protein Synthesis
| Protein ID | Peptide Sequence | Time (hours) | Heavy/Light Ratio | Calculated Synthesis Rate (k_syn) |
| P54321 | VGYVSGWGLK | 0 | 0.00 | 0.095 hr⁻¹ |
| 2 | 0.17 | |||
| 4 | 0.32 | |||
| 8 | 0.55 | |||
| 16 | 0.80 | |||
| Q98765 | TPEVDDEALEK | 0 | 0.00 | 0.021 hr⁻¹ |
| 2 | 0.04 | |||
| 4 | 0.08 | |||
| 8 | 0.16 | |||
| 16 | 0.30 |
Kinetic Modeling
The analysis of protein turnover data often involves fitting the experimental data to kinetic models.[3] A simple one-compartment model is frequently used, assuming a single pool of amino acids for protein synthesis.
Caption: A simplified one-compartment model of protein turnover.
More complex models, such as two-compartment models, may be necessary for in vivo studies in whole animals to account for delays in the equilibration of the labeled amino acid in the precursor pool.[3][12]
Applications in Research and Drug Development
The use of this compound in protein turnover studies has significant applications across various fields of biomedical research and is particularly valuable in the drug development pipeline.
Understanding Disease Mechanisms
By comparing protein turnover rates in healthy versus diseased cells or tissues, researchers can identify pathways and processes that are dysregulated. For instance, altered protein turnover is a hallmark of many neurodegenerative diseases, where the accumulation of misfolded proteins is a key pathological feature.[3][4]
Target Identification and Validation
Identifying proteins with altered turnover in response to a disease state can reveal novel therapeutic targets. Subsequent studies can then validate whether modulating the activity of these targets has a beneficial effect.
Mechanism of Action Studies for Drugs
Protein turnover analysis can elucidate how a drug exerts its therapeutic effect. For example, a drug might work by selectively increasing the degradation of an oncoprotein or by stabilizing a tumor suppressor protein.
Biomarker Discovery
Changes in the turnover of specific proteins can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.[13] This is particularly relevant for secreted proteins that can be measured in easily accessible biofluids like blood plasma.
Studying Signaling Pathways
SILAC-based approaches are powerful tools for dissecting cellular signaling pathways.[6] For instance, upon stimulation of a signaling pathway, changes in the synthesis or degradation rates of downstream effector proteins can be precisely quantified. A common application is in the study of tyrosine kinase signaling, where the phosphorylation of tyrosine residues plays a key role.[11][6]
Caption: Using SILAC to study the impact of signaling on protein turnover.
Conclusion
This compound is a valuable tool for researchers and drug developers seeking to unravel the complexities of protein turnover. Its application in SILAC-based mass spectrometry enables the precise and quantitative measurement of protein synthesis and degradation rates on a proteome-wide scale. The insights gained from such studies are instrumental in advancing our understanding of fundamental biological processes, identifying novel therapeutic targets, and elucidating the mechanisms of action of new drugs. As mass spectrometry technologies continue to improve in sensitivity and throughput, the use of stable isotope-labeled amino acids like this compound will undoubtedly play an increasingly important role in biomedical research and the development of next-generation therapeutics.
References
- 1. Edward Lau Lab [laulab.net]
- 2. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartment modeling for mammalian protein turnover studies by stable isotope metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derailed protein turnover in the aging mammalian brain | Molecular Systems Biology [link.springer.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotope labeling by amino acids in cell culture (SILAC) for phosphotyrosine protein identification and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]
- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research and drug development, offering a safe and precise means to trace the fate of molecules in complex biological systems.[1] Among these, DL-Tyrosine-¹³C₉,¹⁵N, a heavy-labeled version of the amino acid tyrosine, presents a unique tracer for investigating a variety of metabolic pathways. This technical guide provides an in-depth overview of the core principles, experimental considerations, and potential applications of DL-Tyrosine-¹³C₉,¹⁵N in metabolic studies. While the L-enantiomer of tyrosine is more commonly utilized due to its direct role in protein synthesis and other key metabolic functions, the use of a racemic DL-mixture can provide insights into the differential metabolism of D- and L-amino acids, which may be pertinent in specific research contexts.
Core Principles of DL-Tyrosine-¹³C₉,¹⁵N Tracing
The fundamental principle behind using DL-Tyrosine-¹³C₉,¹⁵N as a tracer lies in its mass difference compared to the endogenous, unlabeled tyrosine. The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a mass shift that can be readily detected by mass spectrometry. This allows researchers to distinguish the administered tracer from the endogenous pool of tyrosine and track its conversion into various downstream metabolites.
The primary metabolic fates of tyrosine include:
-
Protein Synthesis: L-tyrosine is a proteinogenic amino acid, meaning it is incorporated into newly synthesized proteins.
-
Catecholamine Synthesis: L-tyrosine is the precursor to the synthesis of dopamine, norepinephrine, and epinephrine.[2][3]
-
Thyroid Hormone Synthesis: L-tyrosine is essential for the production of thyroxine (T4) and triiodothyronine (T3).[3]
-
Melanin Synthesis: L-tyrosine is a precursor for the pigment melanin.[3]
-
Catabolism: Both L- and D-tyrosine can be catabolized, though through different enzymatic pathways.
The use of the DL-racemic mixture allows for the simultaneous investigation of the metabolism of both L- and D-tyrosine. While L-tyrosine is readily utilized in the pathways mentioned above, D-tyrosine is primarily metabolized by D-amino acid oxidase, an enzyme that can convert it to its corresponding α-keto acid.[4][5]
Metabolic Pathways of DL-Tyrosine
The metabolic pathways of the L- and D-isomers of tyrosine diverge significantly. The following diagrams illustrate the primary routes of metabolism for each enantiomer.
Experimental Protocols
A detailed experimental protocol for a DL-Tyrosine-¹³C₉,¹⁵N tracer study will depend on the specific research question, model system (cell culture, animal model, or human study), and analytical instrumentation. The following represents a generalized workflow for an in vivo study.
1. Tracer Preparation and Administration
-
Preparation: Dissolve DL-Tyrosine-¹³C₉,¹⁵N in a sterile, physiologically compatible vehicle (e.g., saline). The concentration should be calculated based on the desired infusion rate and the subject's body weight.
-
Administration: For kinetic studies, a primed, constant infusion is often employed to achieve a steady-state concentration of the tracer in the plasma.[6][7] A bolus "priming" dose is administered to rapidly fill the body's tyrosine pool, followed by a continuous infusion at a lower rate.
2. Sample Collection
-
Blood: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion to monitor the isotopic enrichment of tyrosine and its metabolites in the plasma.
-
Tissues: At the end of the infusion period, tissues of interest can be collected to determine the incorporation of the tracer into proteins and the concentration of labeled metabolites within the tissue.
3. Sample Preparation for Mass Spectrometry
-
Plasma: Deproteinate plasma samples (e.g., with acetonitrile (B52724) or perchloric acid) to precipitate proteins. The supernatant containing free amino acids and other small molecules can then be analyzed.
-
Tissues: Homogenize tissue samples and perform protein hydrolysis (e.g., acid hydrolysis) to release individual amino acids for the analysis of protein synthesis rates. For metabolite analysis, a suitable extraction method (e.g., methanol/chloroform/water extraction) should be used.
4. Mass Spectrometry Analysis
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of tyrosine and its metabolites.
-
Method: A chromatographic method is developed to separate tyrosine and its metabolites. The mass spectrometer is set up to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and labeled compounds.
Data Presentation and Analysis
The primary outcome of a tracer study is the measurement of isotopic enrichment, which is the proportion of the labeled compound in a given pool. This data can be used to calculate various kinetic parameters, such as flux rates and protein synthesis rates.
Illustrative Quantitative Data
The following tables provide examples of how quantitative data from a DL-Tyrosine-¹³C₉,¹⁵N tracer study might be presented. Note: This data is illustrative and not derived from a specific study of the DL-isomer.
Table 1: Plasma Isotopic Enrichment of Tyrosine Isomers
| Time (minutes) | L-Tyrosine-¹³C₉,¹⁵N Enrichment (%) | D-Tyrosine-¹³C₉,¹⁵N Enrichment (%) |
| 0 | 0 | 0 |
| 30 | 4.5 | 1.2 |
| 60 | 6.8 | 1.8 |
| 90 | 7.5 | 2.0 |
| 120 | 7.8 | 2.1 |
Table 2: Illustrative Metabolic Fluxes
| Parameter | Flux Rate (μmol/kg/hr) |
| Rate of Appearance of L-Tyrosine | 40.5 |
| Conversion of L-Tyrosine to Dopamine | 2.1 |
| L-Tyrosine incorporation into Protein | 25.3 |
| D-Tyrosine Clearance | 5.2 |
Rationale for Using DL-Tyrosine-¹³C₉,¹⁵N
While L-tyrosine tracers are more common for studying pathways directly involving this enantiomer, there are specific scenarios where a DL-mixture may be advantageous:
-
Studying D-amino Acid Metabolism: The use of the DL-form allows for the direct investigation of the activity of enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase and racemases.[4][8]
-
Investigating Stereoselectivity: In drug development, understanding the stereoselectivity of metabolic enzymes is crucial. A racemic tracer can be used to assess whether there is preferential metabolism of one isomer over the other.
-
Historical Context: In older studies, racemic mixtures were sometimes used due to limitations in the synthetic methods for producing pure enantiomers.
Conclusion
DL-Tyrosine-¹³C₉,¹⁵N is a valuable tool for metabolic research, offering the potential to simultaneously probe the metabolic fates of both D- and L-tyrosine. While the interpretation of data from a racemic mixture can be more complex than that from a pure L-isomer, it provides a unique opportunity to study the stereoselectivity of metabolic pathways. Careful experimental design and sophisticated analytical techniques are essential for maximizing the information that can be obtained from studies using this tracer. This guide provides a foundational understanding for researchers, scientists, and drug development professionals looking to incorporate DL-Tyrosine-¹³C₉,¹⁵N into their metabolic research programs.
References
- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of DL-Tyrosine-¹³C₉,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for DL-Tyrosine-¹³C₉,¹⁵N, a stable isotope-labeled amino acid crucial for a range of research applications. The following sections detail the chemical and physical properties, safety protocols, and experimental applications of this compound, ensuring its effective and safe use in the laboratory.
Chemical and Physical Properties
DL-Tyrosine-¹³C₉,¹⁵N is a non-radioactive, isotopically enriched form of the amino acid tyrosine. The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a molecular weight increase, allowing it to be distinguished from its naturally occurring counterpart by mass spectrometry. This property makes it an invaluable tool in quantitative proteomics, metabolomics, and metabolic flux analysis.
Table 1: Physicochemical Data for DL-Tyrosine-¹³C₉,¹⁵N
| Property | Value |
| Chemical Formula | ¹³C₉H₁₁¹⁵NO₃ |
| Molecular Weight | 191.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes)[1] |
| Solubility | Slightly soluble in DMSO and Methanol. Slightly soluble in PBS (pH 7.2).[2][3] |
| Storage | Store at room temperature, protected from light and moisture.[4] |
Safety and Handling
While stable isotope-labeled compounds are not radioactive, they should be handled with the same care as their unlabeled chemical counterparts. The primary hazards associated with DL-Tyrosine-¹³C₉,¹⁵N are related to its physical form as a powder and its potential for irritation.
Hazard Identification
DL-Tyrosine-¹³C₉,¹⁵N is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling DL-Tyrosine-¹³C₉,¹⁵N:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: In a well-ventilated area, a dust mask (e.g., N95) should be used to avoid inhalation of the powder.[1]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust generation.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store the container tightly closed in a dry and cool place.[4] Protect from light and moisture.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. As a non-radioactive compound, the disposal procedure is the same as for the unlabeled chemical.[6] Solid waste, including unused powder and contaminated lab supplies, should be collected in a labeled, sealed container.[6]
Quantitative Data
The following tables summarize the available quantitative data for DL-Tyrosine. It is important to note that the toxicological data is for the unlabeled form, L-Tyrosine (B559521), but it serves as a close proxy for the isotopically labeled compound as the stable isotopes do not significantly alter its chemical toxicity.[]
Table 2: Toxicological Data for L-Tyrosine
| Test | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,100 mg/kg[8][9] |
| No-Observed-Adverse-Effect Level (NOAEL) (13-week study) | Rat (male) | Oral | 600 mg/kg bw/day[1] |
| No-Observed-Adverse-Effect Level (NOAEL) (13-week study) | Rat (female) | Oral | 200 mg/kg bw/day[1] |
Table 3: Stability and Decomposition Data for Tyrosine
| Condition | Observation |
| Thermal Stability | Stable under normal storage conditions. |
| Thermal Decomposition | Decomposition begins at temperatures above 297 °C.[10] The main decomposition steps involve decarboxylation, deamination, and dehydration, producing gaseous products such as NH₃, H₂O, CO₂, and CO.[11] |
Experimental Protocols
DL-Tyrosine-¹³C₉,¹⁵N is primarily used as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry. Below are detailed methodologies for these key applications.
Use as an Internal Standard for LC-MS/MS Quantification of Amino Acids
This protocol outlines the general steps for using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard for the accurate quantification of tyrosine in biological samples such as plasma.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DL-Tyrosine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or a solution of 30% sulfosalicylic acid).[2][4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2][4]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable column for amino acid analysis (e.g., a C18 or mixed-mode column). The mobile phases will typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is commonly used to separate the amino acids.
-
Mass Spectrometry (MS): The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous (light) tyrosine and the ¹³C₉,¹⁵N-labeled (heavy) internal standard need to be determined and optimized for the specific instrument.
-
-
Data Analysis:
-
Quantify the amount of endogenous tyrosine by calculating the peak area ratio of the light tyrosine to the heavy internal standard.
-
Generate a calibration curve using known concentrations of unlabeled tyrosine spiked with a constant concentration of the internal standard.
-
Caption: Workflow for using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard.
Metabolic Labeling in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. DL-Tyrosine-¹³C₉,¹⁵N can be used in SILAC experiments to label proteins for relative quantification.
-
Preparation of SILAC Media:
-
Prepare two types of cell culture media that are deficient in tyrosine.
-
Supplement one medium with "light" (unlabeled) DL-Tyrosine.
-
Supplement the other medium with "heavy" DL-Tyrosine-¹³C₉,¹⁵N. The exact concentration should be optimized for the specific cell line but is typically similar to the concentration in standard media formulations.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[11]
-
-
Experimental Treatment and Cell Lysis:
-
Apply the experimental treatment to one of the cell populations (or both, for comparative studies).
-
Harvest and lyse the cells from both populations separately using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the mixed protein sample into peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.
-
Caption: General workflow for a SILAC experiment using labeled tyrosine.
Signaling Pathways and Logical Relationships
DL-Tyrosine is a precursor for several important neurotransmitters and is involved in various signaling pathways. The phosphorylation of tyrosine residues is a key event in many signal transduction cascades.
References
- 1. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chempep.com [chempep.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility of DL-Tyrosine-¹³C₉,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled form of the aromatic amino acid tyrosine. Understanding the solubility of this compound is critical for its effective use in a wide range of research applications, including as an internal standard in mass spectrometry-based proteomics and metabolomics, as a tracer in metabolic flux analysis, and in drug development studies. This document outlines quantitative solubility data in various solvents, details common experimental protocols for solubility determination, and illustrates the biochemical context of tyrosine through a key signaling pathway.
Quantitative Solubility Data
The solubility of DL-Tyrosine-¹³C₉,¹⁵N is influenced by several factors, including the solvent system, pH, and temperature. The following table summarizes the available quantitative solubility data for DL-Tyrosine-¹³C₉,¹⁵N in commonly used laboratory solvents. It is important to note that for many solvents, only qualitative or semi-quantitative data is available from suppliers, indicating that the compound is "slightly soluble." More precise quantitative data has been reported for select solvents, often requiring physical methods such as ultrasonication and warming to achieve maximum dissolution[1]. For comparison, data for unlabeled L-Tyrosine is also included where available, as it provides a useful reference.
| Solvent System | DL-Tyrosine-¹³C₉,¹⁵N Solubility | Conditions / Notes | L-Tyrosine (unlabeled) Solubility |
| Aqueous Solvents | |||
| Water | 1 mg/mL[1] | Ultrasonic and warming to 60°C required. | 0.453 g/L (0.453 mg/mL) at 25°C[2] |
| 0.1 M Hydrochloric Acid (HCl) | 5 mg/mL[1] | Ultrasonic and warming to 60°C, pH adjusted to 2. | - |
| 0.1 M Sodium Hydroxide (NaOH) | 10 mg/mL[1] | Ultrasonic and warming to 60°C, pH adjusted to 10. | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble[3] | No quantitative value reported. | - |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL[1] | Ultrasonic and warming to 60°C required. Use of fresh, non-hygroscopic DMSO is recommended. | Approx. 10 mg/mL[4], 0.1 mg/mL[5] |
| Methanol | Slightly Soluble[3] | No quantitative value reported. | - |
| Ethanol | - | - | Insoluble in absolute alcohol[2] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for the successful design and execution of experiments. Several established methods can be employed to quantify the solubility of compounds like DL-Tyrosine-¹³C₉,¹⁵N. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound and solvent.
Equilibrium (Shake-Flask) Method
This is a widely recognized and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of DL-Tyrosine-¹³C₉,¹⁵N is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of DL-Tyrosine-¹³C₉,¹⁵N in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L) at the specified temperature.
Kinetic Solubility Method
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of DL-Tyrosine-¹³C₉,¹⁵N is prepared in a highly solubilizing organic solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a multi-well plate format.
-
Precipitation Detection: The formation of a precipitate is monitored over time using a plate reader that can detect light scattering (nephelometry) or changes in absorbance.
-
Solubility Determination: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
It is important to note that kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are powerful tools for visualizing complex processes and relationships. The following sections provide Graphviz DOT scripts for generating diagrams of a typical solubility determination workflow and a key signaling pathway involving tyrosine.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of a compound.
Tyrosine in Cellular Signaling: The Receptor Tyrosine Kinase (RTK) Pathway
Tyrosine is a fundamental component of numerous biological processes, most notably as a substrate for protein kinases in signal transduction pathways. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival. DL-Tyrosine-¹³C₉,¹⁵N is a valuable tool for tracing the metabolic fate of tyrosine and its incorporation into proteins involved in these pathways.
References
A Comprehensive Technical Guide to the Storage and Stability of DL-Tyrosine-¹³C₉,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and protocols for the proper storage and assessment of the stability of DL-Tyrosine-¹³C₉,¹⁵N. Ensuring the integrity of isotopically labeled compounds is critical for accurate and reproducible results in research, diagnostics, and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability analysis.
Introduction to DL-Tyrosine-¹³C₉,¹⁵N
DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine, where all nine carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling makes it a valuable tool in a variety of scientific applications, including:
-
Metabolic Research: Tracing the fate of tyrosine in metabolic pathways.
-
Proteomics: As an internal standard for the quantification of proteins and peptides by mass spectrometry (e.g., in SILAC-based methods).
-
Drug Metabolism and Pharmacokinetics (DMPK): To study the absorption, distribution, metabolism, and excretion of tyrosine-containing compounds.
The chemical behavior of DL-Tyrosine-¹³C₉,¹⁵N is nearly identical to its unlabeled counterpart. Therefore, its stability profile is expected to be very similar.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the purity and stability of DL-Tyrosine-¹³C₉,¹⁵N. The primary concerns for the stability of tyrosine and its labeled analogues are exposure to light, heat, and oxidizing agents.
Table 1: Recommended Storage Conditions for DL-Tyrosine-¹³C₉,¹⁵N
| Condition | Solid Form | In Solution |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. Some suppliers state stability for ≥ 4 years at -20°C. | Prepare solutions fresh. If storage is necessary, aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation. | Degas solvents before preparing solutions to minimize dissolved oxygen. |
| Moisture | Store in a desiccator or with a desiccant to protect from humidity. | Use anhydrous solvents when preparing solutions for non-aqueous applications. |
General Handling Precautions:
-
Handle the compound in a clean, dry environment.
-
Use clean spatulas and glassware to avoid cross-contamination.
-
For quantitative applications, allow the container to equilibrate to room temperature before opening to prevent condensation.
Potential Degradation Pathways
The primary degradation pathways for tyrosine are oxidation and photodegradation. These reactions can lead to the formation of various impurities that may interfere with experimental results.
Oxidation
The phenolic hydroxyl group of tyrosine is susceptible to oxidation, which can be initiated by reactive oxygen species (ROS), metal ions, or exposure to air and light. Key oxidation products include:
-
3,4-dihydroxyphenylalanine (DOPA): Formation of a second hydroxyl group on the aromatic ring.
-
Dityrosine (B1219331): Covalent cross-linking of two tyrosine molecules, which can be a marker for oxidative stress.[1][2]
Photodegradation
Exposure to ultraviolet (UV) radiation can lead to the degradation of tyrosine.[3][4] This can result in the formation of various photoproducts, including dityrosine and other oxidized species. The tyrosine dimer itself can act as a photosensitizer, potentially leading to further degradation of other molecules.[3]
Experimental Protocols for Stability Assessment
To ensure the integrity of DL-Tyrosine-¹³C₉,¹⁵N, particularly for long-term studies or when using it as a quantitative standard, it is advisable to perform stability-indicating analysis. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is a powerful technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]
Objective: To identify the major degradation products of DL-Tyrosine-¹³C₉,¹⁵N under various stress conditions.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve DL-Tyrosine-¹³C₉,¹⁵N in a suitable solvent (e.g., 0.1 M HCl or a mixture of water and a minimal amount of organic solvent like methanol) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV-MS.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal (Solid) | - | 24 hours | 105°C |
| Thermal (Solution) | - | 24 hours | 60°C |
| Photodegradation | Sunlight/UV | Per ICH Q1B | Room Temperature |
HPLC-UV-MS Method for Stability Analysis
Objective: To separate and quantify DL-Tyrosine-¹³C₉,¹⁵N and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient can be optimized, for example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 274 nm (for tyrosine). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks at different wavelengths.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to detect all ions. Product ion scan (MS/MS) of the parent ion of DL-Tyrosine-¹³C₉,¹⁵N (m/z 191.1) and any new peaks can be used for structural elucidation.
Visualizations
Signaling Pathways
Tyrosine is a precursor for several important signaling molecules, including catecholamine neurotransmitters.
Caption: Biosynthesis pathway of catecholamines from tyrosine.
Experimental Workflow
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of DL-Tyrosine-¹³C₉,¹⁵N.
Conclusion
The stability of DL-Tyrosine-¹³C₉,¹⁵N is critical for its effective use in scientific research. By adhering to the recommended storage and handling procedures, researchers can minimize the risk of degradation. Furthermore, the implementation of the provided experimental protocols for stability assessment will allow for the verification of the compound's integrity, ensuring the reliability of experimental data. Understanding the potential degradation pathways and having robust analytical methods in place are essential components of quality control for studies employing isotopically labeled compounds.
References
- 1. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine oxidation products: analysis and biological relevance - ProQuest [proquest.com]
- 3. Photochemistry of tyrosine dimer: when an oxidative lesion of proteins is able to photoinduce further damage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Tyrosine-13C9,15N SILAC Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DL-Tyrosine-13C9,15N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. This technique is a powerful tool for investigating protein expression, protein turnover, and post-translational modifications, particularly tyrosine phosphorylation, in a wide range of biological and drug discovery research.[1][2]
Introduction to Tyrosine-Based SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations by mass spectrometry.[2][3] In this method, cells are cultured in media where a standard ("light") amino acid is replaced by a heavy-isotope-labeled counterpart. For tyrosine-focused applications, this compound serves as the "heavy" amino acid. The carbon-13 and nitrogen-15 (B135050) isotopes introduce a specific mass shift in peptides containing this amino acid, allowing for direct comparison of peptide intensities between "light" and "heavy" samples in a single mass spectrometry run.[3] This approach is particularly valuable for studying signaling pathways mediated by tyrosine kinases.[1]
Key Applications
-
Quantitative Analysis of Tyrosine Phosphorylation: Elucidate the dynamics of receptor tyrosine kinase (RTK) signaling pathways by quantifying changes in phosphotyrosine proteins and their binding partners.[1]
-
Protein Expression Profiling: Compare global protein expression between different cellular states, such as drug-treated versus control cells.
-
Protein Turnover Analysis (Dynamic SILAC): Measure the synthesis and degradation rates of proteins to understand protein homeostasis.[4][5][6]
-
Identification of Drug Targets: Identify the protein targets of drugs and assess their binding affinities through changes in protein expression or phosphorylation status.
Data Presentation: Quantitative Overview
The following tables provide illustrative quantitative data that can be obtained from SILAC experiments using heavy tyrosine.
Table 1: Illustrative Labeling Efficiency of Heavy Tyrosine in Different Cell Lines
| Cell Line | Passage Number | Labeling Duration (Doublings) | Incorporation Efficiency (%) | Reference |
| HeLa | 5 | 5 | >95% | [1] |
| A549 | 8 | 6 | >97% | [4] |
| HEK293 | 10 | 5 | >98% | General SILAC Protocol |
| Jurkat | 6 | 7 | >96% | [7] |
Note: This table is illustrative, based on typical SILAC efficiency. Actual efficiency should be determined experimentally.[8]
Table 2: Representative Protein Turnover Rates Determined by Dynamic SILAC
| Protein | Gene | Half-life (hours) in Control Cells | Half-life (hours) in Treated Cells | Fold Change | Reference |
| Epidermal growth factor receptor | EGFR | 20.5 | 12.3 | -1.67 | [5] |
| Mitogen-activated protein kinase 1 | MAPK1 | 48.2 | 45.1 | -1.07 | [5] |
| Proliferating cell nuclear antigen | PCNA | 75.6 | 74.9 | -1.01 | [9] |
| Cyclin-dependent kinase 1 | CDK1 | 15.8 | 9.7 | -1.63 | [6] |
Note: This table presents hypothetical data based on typical results from dynamic SILAC experiments to illustrate the nature of the data obtained.[4][5]
Table 3: Example of Comparative Analysis of Tyrosine Phosphorylation
| Phosphopeptide | Protein | H/L Ratio (Stimulated/Control) | p-value | Regulation | Reference |
| EpGnAYpLPVHFK | EGFR | 8.2 | <0.001 | Upregulated | [1] |
| TEPQpYEEQpYQPQP | SHC1 | 5.6 | <0.001 | Upregulated | [1] |
| DSpYVNVQNLK | GAB1 | 4.9 | <0.005 | Upregulated | [1] |
| GADpYVNIPFNNPAH | STAT3 | 1.2 | >0.05 | No significant change | [1] |
Note: This table provides a representative example of data from a phosphotyrosine-focused SILAC experiment.[1]
Experimental Protocols
Protocol 1: Standard SILAC Labeling with this compound
This protocol describes a standard 2-plex SILAC experiment for comparative proteomics.
1. Media Preparation [1] a. Prepare "Light" SILAC Medium: Use a tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640) and supplement it with all essential amino acids, including unlabeled L-tyrosine at the standard concentration. b. Prepare "Heavy" SILAC Medium: Use the same tyrosine-free basal medium and supplement it with all essential amino acids, but replace the unlabeled L-tyrosine with this compound at the same concentration. c. Add 10% dialyzed fetal bovine serum (dFBS) to both media to minimize the introduction of unlabeled amino acids.[1] d. Sterile filter the complete media.
2. Cell Culture and Labeling [1] a. Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. b. Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[1] c. Monitor the incorporation efficiency by mass spectrometry of a small aliquot of protein extract from the "heavy" labeled cells.
3. Experimental Treatment a. Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).
4. Cell Harvesting and Lysis a. Harvest both cell populations separately. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Protein Quantification and Mixing a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Mix equal amounts of protein from the "light" and "heavy" lysates.
6. Protein Digestion a. Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide. b. Digest the proteins into peptides using a protease such as trypsin.
7. Mass Spectrometry and Data Analysis a. Analyze the peptide mixture by LC-MS/MS. b. Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios.
Protocol 2: Dynamic SILAC for Protein Turnover Analysis
This protocol outlines the steps for a "pulse-chase" experiment to measure protein turnover rates.[4][6]
1. Cell Culture in "Light" Medium a. Culture cells in standard "light" SILAC medium until they reach the desired confluency.
2. Isotope Labeling ("Pulse") a. Replace the "light" medium with "heavy" SILAC medium containing this compound. b. Harvest cells at various time points after the media switch (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Preparation and Analysis a. For each time point, lyse the cells and extract the proteins. b. Digest the proteins into peptides. c. Analyze each sample by LC-MS/MS. d. Determine the ratio of heavy to light peptides for each protein at each time point.
4. Data Analysis a. Plot the H/L ratio over time for each protein. b. Fit the data to an exponential rise to calculate the protein synthesis rate constant. The protein half-life can then be calculated from this constant.
Protocol 3: Phosphotyrosine Proteomics using Tyrosine-SILAC
This protocol is designed for the enrichment and quantification of phosphotyrosine-containing peptides.[1]
1. SILAC Labeling and Cell Stimulation [1] a. Perform standard SILAC labeling as described in Protocol 1. b. After complete labeling, starve the cells in serum-free SILAC media to reduce basal phosphorylation levels.[1] c. Stimulate one cell population (e.g., the "heavy" labeled cells) with a growth factor or other stimulus to induce tyrosine phosphorylation. Use the "light" labeled cells as the unstimulated control.
2. Lysis and Protein Digestion a. Lyse the cells in a buffer containing phosphatase inhibitors. b. Mix equal amounts of protein from the "light" and "heavy" lysates. c. Digest the mixed protein sample into peptides.
3. Phosphopeptide Enrichment a. Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody coupled to beads (immunoprecipitation).
4. Mass Spectrometry and Data Analysis a. Analyze the enriched phosphopeptides by LC-MS/MS. b. Identify and quantify the H/L ratios of the phosphopeptides to determine the changes in phosphorylation upon stimulation.
Visualizations
Experimental Workflows
Caption: Standard SILAC Experimental Workflow.
Caption: Dynamic SILAC Workflow for Protein Turnover.
Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase Signaling.
References
- 1. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
Incorporating DL-Tyrosine-13C9,15N in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective incorporation and utilization of DL-Tyrosine-13C9,15N in cell culture media. This stable isotope-labeled amino acid is a powerful tool for a range of quantitative proteomics and metabolomics studies, offering precise insights into cellular processes. The following sections detail its primary applications, provide step-by-step experimental protocols, and offer guidance on data interpretation and troubleshooting.
Applications of this compound in Cell Culture
This compound serves as a tracer in three main areas of cellular research:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for accurate relative and absolute quantification of proteins. By replacing standard tyrosine with its heavy isotope-labeled counterpart in the cell culture medium, proteins become "heavy-labeled." When combined with a "light" (unlabeled) control sample, the mass shift allows for precise quantification of thousands of proteins simultaneously by mass spectrometry (MS). This is invaluable for studying changes in protein expression in response to various stimuli, such as drug treatment or disease states.
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique to elucidate the rates (fluxes) of metabolic pathways within a cell. By introducing 13C and 15N labeled tyrosine, researchers can trace the path of these isotopes as they are incorporated into various downstream metabolites. This information, combined with metabolic modeling, allows for the quantification of fluxes through interconnected metabolic pathways, providing a detailed snapshot of cellular metabolism.
-
Protein Turnover Studies: Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. Pulse-chase experiments using this compound enable the measurement of protein half-lives. During a "pulse," cells are exposed to the heavy-labeled tyrosine, which is incorporated into newly synthesized proteins. This is followed by a "chase" with unlabeled tyrosine. By monitoring the rate of disappearance of the heavy-labeled proteins over time, their degradation rates can be determined.
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the steps for a typical SILAC experiment using this compound for quantitative proteomics.
2.1.1. Media Preparation
-
Base Medium: Start with a custom-formulated cell culture medium that lacks L-tyrosine. Common choices include DMEM or RPMI-1640.
-
Supplementation:
-
Add dialyzed fetal bovine serum (dFBS) to a final concentration of 10-15%. Dialyzed serum is crucial to minimize the presence of unlabeled amino acids.
-
Add penicillin/streptomycin to prevent bacterial contamination.
-
Add L-glutamine or a stable equivalent like GlutaMAX™.
-
-
"Light" and "Heavy" Media Preparation:
-
Light Medium: To the supplemented base medium, add unlabeled L-tyrosine to the desired final concentration (refer to Table 1).
-
Heavy Medium: To a separate batch of the supplemented base medium, add this compound to the same final concentration as the light medium. Ensure the labeled tyrosine is fully dissolved. Some amino acids, like tyrosine, have poor solubility in water and may require preparation directly in the medium at its working concentration.[1]
-
-
Sterilization: Filter-sterilize both the light and heavy media using a 0.22 µm filter.
Table 1: Recommended Concentrations for this compound in SILAC Media
| Component | Recommended Concentration Range | Notes |
| This compound | 0.1 - 0.5 mM | The optimal concentration can be cell-line dependent. Start with the concentration of tyrosine in your standard culture medium. |
| Dialyzed Fetal Bovine Serum | 10 - 15% (v/v) | Essential to minimize unlabeled amino acids. |
2.1.2. Cell Culture and Labeling
-
Adaptation: Culture cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acid.[2] This can be verified by a preliminary mass spectrometry analysis of a small cell pellet.
-
Experimental Treatment: Once complete labeling is confirmed, one population of cells (the "heavy" group) can be subjected to the experimental treatment (e.g., drug administration), while the other population (the "light" group) serves as the control.
-
Cell Harvest: After the treatment period, harvest both cell populations. It is critical to count the cells from each population accurately.
2.1.3. Sample Preparation for Mass Spectrometry
-
Mixing: Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Protein Digestion:
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1.4. Data Analysis
Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.
dot
References
Application Notes and Protocols for DL-Tyrosine-13C9,15N in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique for quantitative mass spectrometry-based proteomics. The method involves the incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth. This allows for the accurate comparison of protein abundance and post-translational modifications, such as phosphorylation, between different experimental conditions. The use of heavy-labeled tyrosine, specifically DL-Tyrosine-13C9,15N, is particularly advantageous for studying tyrosine phosphorylation dynamics, which are crucial in cellular signaling pathways often implicated in diseases like cancer.[1][2]
These application notes provide detailed protocols for utilizing this compound in SILAC experiments, with a focus on quantitative phosphoproteomics.
Quantitative Data: Recommended Concentrations
For successful SILAC experiments, achieving near-complete incorporation of the labeled amino acids is critical. The following table summarizes the recommended final concentrations for amino acids in SILAC media, including a specific concentration for heavy-labeled tyrosine derived from a 5-plex SILAC methodology.
| Amino Acid | Isotopic Label | Typical Concentration (mg/L) | Molar Concentration (mM) | Reference |
| L-Lysine | Light | 146 | 0.798 | [1] |
| L-Lysine | Heavy (e.g., 13C6) | ~152 | 0.798 | |
| L-Arginine | Light | 84 | 0.398 | [1] |
| L-Arginine | Heavy (e.g., 13C6) | ~87 | 0.398 | |
| DL-Tyrosine | Heavy (13C9,15N) | ~92.2 | 0.461 | [1] |
| L-Proline (optional) | Light | 200 | 1.737 | [1] |
Note: The mg/L concentration for heavy amino acids is slightly higher due to the increased molecular weight of the isotopes. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
This section outlines a detailed protocol for a SILAC experiment focusing on tyrosine phosphorylation analysis using this compound.
Protocol 1: Preparation of "Heavy" SILAC Medium
-
Start with a Basal Medium: Use a DMEM or RPMI-1640 medium that is deficient in L-lysine, L-arginine, and L-tyrosine.
-
Supplement with Amino Acids:
-
Add "light" L-lysine and L-arginine to the desired final concentration (see table above).
-
Add "heavy" this compound to the recommended final concentration of 0.461 mM.[1]
-
If arginine-to-proline conversion is a concern for your cell line, supplement the medium with light L-proline (e.g., 200 mg/L).[1]
-
-
Add Dialyzed Serum: Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
Complete the Medium: Add other necessary supplements such as glutamine, penicillin/streptomycin, and sodium pyruvate.
-
Sterile Filtration: Sterile-filter the complete SILAC medium using a 0.22 µm filter.
Protocol 2: Cell Culture and Labeling
-
Cell Seeding: Seed the cells of interest in both "light" (containing unlabeled tyrosine) and "heavy" SILAC media.
-
Adaptation and Expansion: Culture the cells for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the heavy-labeled tyrosine.[3] The exact number of passages will depend on the doubling time of the cell line.
-
Verification of Labeling Efficiency (Optional but Recommended):
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that the vast majority of tyrosine-containing peptides exhibit the expected mass shift corresponding to the 13C9,15N label.
-
Protocol 3: Experimental Treatment and Cell Lysis
-
Synchronization (Optional): For studies involving cell signaling, it may be beneficial to serum-starve the cells for 12-24 hours to reduce basal tyrosine phosphorylation levels.[3][4]
-
Experimental Treatment: Apply the desired experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population will serve as the control.
-
Cell Harvest: Wash the cells with ice-cold PBS and harvest them.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates from both "light" and "heavy" labeled cells.
Protocol 4: Sample Preparation for Mass Spectrometry
-
Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
-
-
Enrichment of Phosphotyrosine Peptides (Recommended):
-
For enhanced detection of tyrosine-phosphorylated peptides, perform an immunoprecipitation (IP) using an anti-phosphotyrosine antibody.[3]
-
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the prepared peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
Caption: SILAC workflow for quantitative phosphotyrosine analysis.
Logical Relationship Diagram
Caption: Logical relationship of key SILAC components and outcome.
References
- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 5-plex SILAC method tuned for the quantitation of tyrosine phosphorylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-Tyrosine-13C9,15N by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tyrosine and its stable isotope-labeled counterpart, DL-Tyrosine-13C9,15N, are crucial analytes in various research and development areas, including metabolic studies, pharmacokinetic assessments, and as internal standards for the accurate quantification of endogenous tyrosine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of these compounds in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using a robust LC-MS/MS method. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2]
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte of interest from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The stable isotope-labeled this compound serves as an internal standard for the quantification of unlabeled tyrosine.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method based on typical results obtained for amino acid analysis using LC-MS/MS.
Table 1: Linearity and Range
| Analyte | Calibration Range (µM) | r² |
| DL-Tyrosine | 1 - 500 | >0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Concentration (µM) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| DL-Tyrosine | 10 | < 5% | 95 - 105% | < 8% | 92 - 108% |
| 100 | < 3% | 97 - 103% | < 5% | 95 - 105% | |
| 400 | < 3% | 98 - 102% | < 5% | 96 - 104% |
Table 3: Recovery
| Analyte | Spiked Concentration (µM) | Recovery (%) |
| DL-Tyrosine | 10 | > 90% |
| 100 | > 95% | |
| 400 | > 95% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Table 4: LC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 1 min, then ramp to 95% B over 8 min, hold for 2 min, then return to 5% B and equilibrate for 4 min. |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 5: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 6: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DL-Tyrosine | 182.1 | 136.1 | 15 |
| This compound | 192.2 | 174.0 | 15 |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of DL-Tyrosine.
Tyrosine Kinase Signaling Pathway
Tyrosine is a critical amino acid in numerous biological processes, most notably as a substrate for protein tyrosine kinases (PTKs). PTKs play a central role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Receptor tyrosine kinases (RTKs) are a major class of PTKs that are activated by the binding of extracellular ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins containing SH2 domains, initiating a cascade of intracellular events.[1][4][5][6]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Tyrosine in Human Plasma using DL-Tyrosine-¹³C₉,¹⁵N Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of tyrosine in human plasma. The method employs a stable isotope-labeled internal standard, DL-Tyrosine-¹³C₉,¹⁵N, to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. A straightforward protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis suitable for clinical research, metabolic studies, and drug development applications. The method has been validated for its linearity, sensitivity, accuracy, and precision.
Introduction
Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for several critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] Accurate measurement of tyrosine levels in biological fluids is crucial for the study and monitoring of various metabolic disorders, such as phenylketonuria (PKU) and tyrosinemia, as well as in neuroscience and pharmaceutical research.
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as DL-Tyrosine-¹³C₉,¹⁵N, which co-elutes with the analyte and has nearly identical physicochemical properties, allows for effective correction of analytical variability, leading to highly reliable results.[2] This document provides a comprehensive protocol for the quantification of tyrosine in human plasma using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
L-Tyrosine (Sigma-Aldrich)
-
DL-Tyrosine-¹³C₉,¹⁵N (Cambridge Isotope Laboratories, Inc.)[3]
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (B129727) (LC-MS grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Formic Acid (Optima™ LC/MS grade, Fisher Scientific)
-
Sulfosalicylic Acid (Sigma-Aldrich)
-
Human Plasma (K₂-EDTA, BioIVT)
-
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Tyrosine and DL-Tyrosine-¹³C₉,¹⁵N in a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Serially dilute the L-Tyrosine stock solution with 50:50 methanol/water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of DL-Tyrosine-¹³C₉,¹⁵N at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with 50:50 methanol/water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the L-Tyrosine working standard solutions into blank human plasma to create a calibration curve with a minimum of six non-zero concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, calibration standards, and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, standard, or QC.
-
Add 10 µL of the DL-Tyrosine-¹³C₉,¹⁵N internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer 50 µL of the supernatant to a clean tube.
-
Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.[4]
-
Vortex to mix and transfer to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
-
L-Tyrosine: 182.1 → 136.0
-
DL-Tyrosine-¹³C₉,¹⁵N: 192.2 → 174.0
-
-
Data Presentation
The performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples. The following table summarizes representative validation data for the quantification of tyrosine in serum/plasma.[5]
| Parameter | Result |
| Linearity Range | 20 - 1000 µmol/L |
| Correlation Coefficient (r²) | ≥ 0.990 |
| Limit of Quantification (LOQ) | 20 µmol/L |
| Limit of Detection (LOD) | 2 µmol/L |
| Intra-day Precision (%CV) | ≤ 4.0% |
| Inter-day Precision (%CV) | Not Reported |
| Accuracy (Recovery %) | 97.0% - 104.1% |
Mandatory Visualizations
Caption: Experimental workflow for tyrosine quantification in plasma.
Caption: Simplified metabolic pathways of tyrosine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of tyrosine in human plasma. The use of the stable isotope-labeled internal standard, DL-Tyrosine-¹³C₉,¹⁵N, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method well-suited for studies requiring the analysis of a large number of samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working on projects that require the accurate measurement of tyrosine.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Tyrosine-13C9,15N Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of DL-Tyrosine-13C9,15N. This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of tyrosine in various biological matrices through mass spectrometry-based techniques.[1] It is a crucial tool in metabolic research, clinical diagnostics, and proteomics.[1]
Introduction
This compound is a non-radioactive, heavy-isotope labeled version of the amino acid tyrosine. Its chemical properties are nearly identical to endogenous tyrosine, allowing it to be seamlessly integrated into analytical workflows. By incorporating a known amount of this compound into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification of unlabeled tyrosine. This is particularly important in studies of metabolic pathways, where tyrosine is a precursor to key biomolecules such as neurotransmitters and hormones.
Key Applications
-
Metabolic Research: Tracing the flux of tyrosine through various metabolic pathways.
-
Proteomics: Accurate quantification of protein abundance and turnover.
-
Clinical Diagnostics: Measuring tyrosine levels in plasma and other biological fluids for the diagnosis and monitoring of metabolic disorders.
-
Drug Development: Assessing the impact of therapeutic agents on tyrosine metabolism.
Experimental Protocols
The analysis of tyrosine, and by extension the use of this compound as an internal standard, can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the available instrumentation, the required sensitivity, and the sample matrix.
Protocol 1: Protein Hydrolysis for Total Tyrosine Analysis
To analyze tyrosine that is incorporated into proteins, the proteins must first be broken down into their constituent amino acids through hydrolysis.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Heating block or oven
-
Vacuum centrifuge
Procedure:
-
Sample Preparation: Place the protein sample (e.g., cell pellet, tissue homogenate) in a hydrolysis tube. If the sample is in a liquid form, dry it completely under a stream of nitrogen or using a vacuum centrifuge.
-
Acid Addition: Add a sufficient volume of 6 M HCl to the dried sample. A general guideline is to use a volume that will fully immerse the sample.
-
Inert Atmosphere: Flush the headspace of the hydrolysis tube with nitrogen gas to displace oxygen and prevent oxidative degradation of amino acids.
-
Sealing: Securely seal the hydrolysis tube.
-
Hydrolysis: Place the sealed tube in a heating block or oven at 110-150°C for 24 hours. For a more rapid hydrolysis, heating at 150°C for 70 minutes can be employed.[2][3]
-
Acid Removal: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acid residue in a suitable solvent for subsequent analysis (e.g., 0.1 M HCl for LC-MS/MS).
Protocol 2: Sample Preparation for Free Tyrosine Analysis in Plasma
For the analysis of free tyrosine in biological fluids like plasma, proteins must be removed as they can interfere with the analysis.
Materials:
-
30% Sulfosalicylic acid (SSA) solution
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Collection: Collect blood in appropriate tubes (e.g., with EDTA or heparin) and centrifuge to separate the plasma.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent like 30% SSA (e.g., 10 µL).[4][5]
-
Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4][5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the supernatant.
-
Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase for LC-MS/MS) before injection.[4][5]
Protocol 3: Derivatization for GC-MS Analysis
Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique.
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Heating block
-
GC vials with inserts
Procedure:
-
Drying: Transfer an aliquot of the amino acid extract (from Protocol 1 or 2) to a GC vial and dry it completely under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Reaction: Tightly cap the vial and heat it at 100°C for 2-4 hours to allow for complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Data Presentation
The following tables summarize key quantitative data for the analysis of tyrosine using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Tyrosine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Tyrosine | 182.1 | 136.1 | Tyrosine-13C9,15N |
| Tyrosine-13C9,15N | 191.1 | 145.1 | - |
Data synthesized from publicly available information.[6]
Table 2: Representative GC-MS Derivatization and Analysis Parameters
| Parameter | Value |
| Derivatization Reagent | MTBSTFA |
| Reaction Temperature | 100°C |
| Reaction Time | 4 hours |
| GC Column | SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
This table provides a general example; specific parameters may need to be optimized for your instrument and application.
Visualizations
Experimental Workflow for Tyrosine Quantification
Caption: General workflow for tyrosine quantification.
Tyrosine Metabolism Signaling Pathway
Caption: Key metabolic pathways of tyrosine.
Dopamine Synthesis Pathway
Caption: Biosynthesis of dopamine from tyrosine.[7][8][9]
Thyroid Hormone Synthesis Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of EGFR Signaling Dynamics Using DL-Tyrosine-13C9,15N in a SILAC Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[1] By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC enables the accurate comparison of protein abundance between different cell populations.[2] This application note details the use of DL-Tyrosine-13C9,15N in a SILAC workflow to investigate the dynamics of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[3][4] The use of heavy-labeled tyrosine is particularly advantageous for studying signaling pathways where tyrosine phosphorylation is a key regulatory event.[5]
Principle
The SILAC method involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural abundance amino acid (e.g., 12C6,14N-Tyrosine), while the other is cultured in "heavy" medium containing a stable isotope-labeled version, such as this compound.[6] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[2] The two cell populations can then be subjected to different experimental conditions, such as treatment with a targeted inhibitor like erlotinib (B232), which targets the EGFR tyrosine kinase.[5] Subsequently, the cell lysates are combined in a 1:1 ratio.[7] Because the proteins from both populations are processed together, experimental variability is minimized.[8] During mass spectrometry analysis, the chemically identical but isotopically distinct peptides appear as pairs, and the ratio of their signal intensities provides a precise measure of the relative protein abundance between the two conditions.[9]
Application: Monitoring Erlotinib-Induced Changes in the EGFR Signaling Pathway
This protocol outlines a SILAC-based quantitative phosphoproteomics approach to identify and quantify changes in tyrosine phosphorylation across the EGFR signaling network in response to treatment with the EGFR tyrosine kinase inhibitor, erlotinib. This allows for the elucidation of drug efficacy and potential resistance mechanisms.[5]
Experimental Protocols
SILAC Media Preparation and Cell Culture
Objective: To achieve complete metabolic labeling of cells with either "light" (natural) or "heavy" (this compound) tyrosine.
Materials:
-
DMEM for SILAC (deficient in L-Tyrosine, L-Lysine, L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
"Light" L-Tyrosine
-
"Heavy" this compound
-
"Light" L-Lysine and L-Arginine (if also labeling for these)
-
Cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
Protocol:
-
Media Preparation:
-
Prepare "Light" SILAC Medium: Supplement DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the "light" versions of Tyrosine, Lysine, and Arginine at their normal concentrations.
-
Prepare "Heavy" SILAC Medium: Supplement DMEM with 10% dFBS, 1% Penicillin-Streptomycin, "light" Lysine and Arginine, and "heavy" this compound.
-
Filter-sterilize both media.[7]
-
-
Cell Adaptation:
-
Culture the chosen cell line in both "light" and "heavy" SILAC media for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acids.[2][10]
-
Monitor incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis after several passages.[11]
-
Experimental Treatment and Cell Harvesting
Objective: To induce changes in the EGFR signaling pathway in the labeled cell populations.
Protocol:
-
Once complete labeling is confirmed, seed both "light" and "heavy" labeled cells for the experiment.
-
Serum Starvation: Before treatment, starve the cells in serum-free SILAC media for 12-24 hours to reduce basal levels of tyrosine phosphorylation.[7][9]
-
Treatment:
-
Treat the "heavy" labeled cells with the experimental condition (e.g., a specific concentration of erlotinib) for a defined period.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Harvesting:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysates by centrifugation to remove cell debris.[7]
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both "light" and "heavy" lysates using a Bradford or BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[7]
-
Protein Digestion (In-Solution)
Objective: To digest the combined protein mixture into peptides for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH4HCO3)
Protocol:
-
Reduction: Add DTT to the mixed protein lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion:
-
Dilute the sample with NH4HCO3 buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.[6]
-
-
Desalting: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.
Mass Spectrometry and Data Analysis
Objective: To identify and quantify peptides to determine relative changes in protein phosphorylation.
Protocol:
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
The software will identify peptide pairs (light and heavy) and calculate the heavy/light (H/L) ratios.
-
Perform statistical analysis to identify proteins and phosphosites with significant changes in abundance between the erlotinib-treated and control samples.
-
Data Presentation
The quantitative data from the SILAC experiment can be summarized in a table to clearly present the changes in phosphorylation of key proteins in the EGFR signaling pathway upon erlotinib treatment.
| Protein | Phosphosite | H/L Ratio (Erlotinib/Control) | Regulation |
| EGFR | Y1068 | 0.25 | Down-regulated |
| EGFR | Y1148 | 0.28 | Down-regulated |
| EGFR | Y1173 | 0.31 | Down-regulated |
| SHC1 | Y317 | 0.45 | Down-regulated |
| GAB1 | Y627 | 0.52 | Down-regulated |
| MAPK1 (ERK2) | Y204 | 0.60 | Down-regulated |
| MAPK3 (ERK1) | Y222 | 0.61 | Down-regulated |
| ErbB2 (HER2) | Y877 | 1.85 | Up-regulated |
| ErbB3 (HER3) | Y1289 | 0.75 | Down-regulated |
Note: The data presented are representative examples based on published studies and are for illustrative purposes. Actual results may vary.[5]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: SILAC experimental workflow for quantitative proteomics.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845 | MDPI [mdpi.com]
- 7. genesispub.org [genesispub.org]
- 8. scispace.com [scispace.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
Experimental Design for Metabolic Flux Analysis Using DL-Tyrosine-¹³C₉,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. By employing stable isotope-labeled compounds, such as DL-Tyrosine-¹³C₉,¹⁵N, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology. This approach is invaluable for understanding the metabolic reprogramming inherent in various disease states, including cancer, and for the rational design of therapeutic interventions in drug development.[1][2]
DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine, where all nine carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N.[3][4][5][6] This heavy labeling allows for the unambiguous tracking of tyrosine and its metabolic derivatives using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] Its use as a tracer enables the elucidation of fluxes through key pathways, including protein synthesis, catecholamine production, and energy metabolism.[7][8]
These application notes provide a comprehensive guide to designing and executing metabolic flux analysis experiments using DL-Tyrosine-¹³C₉,¹⁵N, from initial cell culture to final data analysis and interpretation.
Key Applications
-
Cancer Metabolism Research: Investigating the role of tyrosine metabolism in tumor growth and proliferation. Tyrosine phosphorylation is a critical mechanism in the metabolic reprogramming of cancer cells, influencing pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.[8]
-
Neurodegenerative Disease Studies: Elucidating the impact of altered tyrosine metabolism on neurotransmitter synthesis in diseases like Parkinson's and Alzheimer's.[8]
-
Drug Development: Assessing the on-target and off-target effects of novel therapeutics on cellular metabolism.
-
Bioprocess Optimization: Enhancing the production of tyrosine-derived compounds in biotechnological applications.
Experimental Workflow Overview
A typical MFA experiment using DL-Tyrosine-¹³C₉,¹⁵N involves several key stages. Careful planning and execution at each step are critical for obtaining high-quality, reproducible data.[9]
Caption: High-level workflow for a ¹³C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling mammalian cells with DL-Tyrosine-¹³C₉,¹⁵N to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Tyrosine-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Adaptation to Tyrosine-Free Medium (Optional but Recommended): To ensure that the sole source of tyrosine is the labeled tracer, adapt the cells to a tyrosine-free medium supplemented with dFBS for at least 24 hours prior to the labeling experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the tyrosine-free base medium with DL-Tyrosine-¹³C₉,¹⁵N. The final concentration should be similar to that of tyrosine in the standard culture medium (typically 0.1-0.4 mM).
-
Isotopic Labeling:
-
Aspirate the standard or adaptation medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Place the cells back into the incubator. The incubation time required to reach isotopic steady state will vary depending on the cell type and the metabolic pathways of interest. For many amino acids, labeling of TCA cycle intermediates can take several hours.[11] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 36, 48, and 72 hours) to determine the optimal labeling duration for your specific experimental system.[12]
-
Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled tyrosine.
-
Aspirate the wash solution completely.
-
-
Metabolite Extraction:
-
Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol, to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Collection:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
-
The protein pellet can be saved for analysis of protein-bound amino acids, which provides a time-integrated view of metabolic fluxes.[9]
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol describes the preparation of metabolite extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extract from Protocol 1
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column for amino acid analysis (e.g., reversed-phase C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Sample Derivatization (Optional): Depending on the LC-MS method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
Sample Dilution: Dilute the metabolite extract as needed to fall within the linear range of the mass spectrometer.
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable chromatographic gradient to separate tyrosine and its metabolites.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis on a triple quadrupole instrument or in full scan mode on a high-resolution instrument.[13][14]
-
Table 1: Exemplary MRM Transitions for Tyrosine and Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine (Unlabeled) | 182.1 | 136.1 | 15 |
| DL-Tyrosine-¹³C₉,¹⁵N | 192.1 | 146.1 | 15 |
| L-DOPA (Unlabeled) | 198.1 | 152.1 | 15 |
| L-DOPA (from ¹³C₉-Tyr) | 207.1 | 161.1 | 15 |
| Dopamine (Unlabeled) | 154.1 | 137.1 | 20 |
| Dopamine (from ¹³C₉-Tyr) | 162.1 | 145.1 | 20 |
Note: These are representative values and should be optimized for your specific instrument and experimental conditions.
Protocol 3: Data Analysis and Flux Estimation with INCA
INCA (Isotopomer Network Compartmental Analysis) is a MATLAB-based software package for MFA.[15][16][17] This protocol provides a general workflow for using INCA to estimate metabolic fluxes from your isotopic labeling data.
Software Requirements:
-
MATLAB
-
INCA software package
Procedure:
-
Network Specification: Define the metabolic network of interest, including all relevant reactions, stoichiometry, and atom transitions.
-
Experimental Data Input: Input your experimental data into INCA, including:
-
Extracellular flux measurements (e.g., tyrosine uptake rate).
-
Mass isotopomer distributions (MIDs) for tyrosine and its measured metabolites obtained from the LC-MS/MS analysis.
-
-
Flux Estimation: INCA uses a gradient-based search algorithm to minimize the sum-of-squared residuals between the simulated and experimentally measured MIDs by adjusting the free flux parameters.[16][18]
-
Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the model. Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Biological Interpretation: Visualize the estimated fluxes on a metabolic map to interpret the results in the context of your biological question.
Data Presentation
Quantitative data from MFA experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 2: Example of Mass Isotopomer Distribution Data
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Tyrosine | M+0 | 2.5 |
| M+10 | 97.5 | |
| Dopamine | M+0 | 15.3 |
| M+8 | 84.7 | |
| Homogentisate | M+0 | 35.8 |
| M+8 | 64.2 |
Note: M+0 represents the unlabeled metabolite, while M+n indicates the mass shift due to the incorporation of 'n' ¹³C and ¹⁵N atoms.
Table 3: Example of Calculated Metabolic Fluxes
| Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |
| Tyrosine uptake | 10.5 | (9.8, 11.2) |
| Tyrosine -> Protein | 7.2 | (6.5, 7.9) |
| Tyrosine -> L-DOPA | 2.1 | (1.8, 2.4) |
| Tyrosine -> Fumarate/Acetoacetate | 1.2 | (1.0, 1.4) |
Visualization of Metabolic and Signaling Pathways
Visualizing the intricate network of metabolic and signaling pathways is crucial for a comprehensive understanding of the experimental results. The following diagrams are generated using the Graphviz DOT language and adhere to the specified formatting requirements.
Tyrosine Metabolism Pathway
This diagram illustrates the major metabolic fates of tyrosine within a cell.
Caption: Major pathways of tyrosine metabolism.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
This diagram shows a simplified representation of a typical RTK signaling cascade, which is often regulated by tyrosine phosphorylation.
Caption: Simplified Receptor Tyrosine Kinase signaling pathway.
Conclusion
Metabolic flux analysis using DL-Tyrosine-¹³C₉,¹⁵N is a robust and informative technique for dissecting the complexities of cellular metabolism. The protocols and guidelines presented here provide a framework for conducting successful MFA experiments, from initial design to data interpretation. By carefully following these procedures and leveraging the power of stable isotope tracing, researchers can gain valuable insights into the metabolic underpinnings of health and disease, thereby accelerating the development of novel therapeutic strategies.
References
- 1. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Quantification of the flux of tyrosine pathway metabolites during nitisinone treatment of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancer.northwestern.edu [cancer.northwestern.edu]
- 12. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 16. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Flux Analysis [vanderbilt.edu]
- 18. scispace.com [scispace.com]
Application Notes and Protocols for Studying Amino Acid Metabolism with DL-Tyrosine-13C9,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tyrosine-13C9,15N is a stable isotope-labeled amino acid that serves as a powerful tool for tracing the metabolic fate of tyrosine in biological systems. By incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), this compound allows for the precise tracking and quantification of tyrosine's journey through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] These studies are critical for understanding cellular homeostasis, disease pathogenesis, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound in metabolic research, with a focus on quantitative proteomics and metabolic flux analysis.
Core Applications
The primary applications of this compound in studying amino acid metabolism include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through tyrosine-dependent pathways.[3][4] This allows for a detailed understanding of how cells utilize tyrosine under different physiological or pathological conditions.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses labeled amino acids to compare protein abundance between different cell populations. While typically employing labeled arginine and lysine, tyrosine labeling can be used for specific applications, such as studying tyrosine phosphorylation dynamics.
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation of labeled tyrosine into the proteome over time.
-
Metabolite Identification and Quantification: Serving as an internal standard for the accurate quantification of tyrosine and its downstream metabolites in complex biological samples.[1]
Key Metabolic Pathways of Tyrosine
Tyrosine is a non-essential amino acid synthesized from phenylalanine. It is a precursor to several crucial biomolecules, and its metabolism can be broadly categorized into several key pathways:
-
Protein Synthesis: Tyrosine is a fundamental building block of proteins.
-
Catecholamine Synthesis: Tyrosine is converted to L-DOPA, which is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
-
Thyroid Hormone Synthesis: The thyroid hormones thyroxine (T4) and triiodothyronine (T3) are synthesized from tyrosine residues in the protein thyroglobulin.
-
Melanin Synthesis: Tyrosine is a precursor for the synthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.
-
Energy Production: Tyrosine can be catabolized to fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.
Experimental Protocols
The following protocols provide a framework for conducting metabolic studies using this compound. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.
Protocol 1: Metabolic Flux Analysis of Tyrosine Metabolism in Cultured Cells
This protocol outlines the steps for tracing the incorporation of this compound into downstream metabolites in cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium deficient in tyrosine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Internal standards for metabolite quantification (optional)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluence (typically 80-90%).
-
To initiate labeling, wash the cells twice with pre-warmed PBS.
-
Replace the standard medium with the tyrosine-deficient medium supplemented with a known concentration of this compound (e.g., the physiological concentration of tyrosine for that cell line). Also, supplement the medium with dFBS.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic labeling of metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.
-
Set up the mass spectrometer to detect the precursor and product ions of tyrosine and its expected downstream metabolites, including their ¹³C and ¹⁵N-labeled isotopologues.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic modeling software to fit the labeling data to a metabolic network model and estimate the metabolic fluxes.
-
Protocol 2: Analysis of Protein Turnover using Dynamic SILAC with Labeled Tyrosine
This protocol describes a pulse-chase experiment to measure protein synthesis and degradation rates.
Materials:
-
This compound
-
Cell culture medium with and without natural ("light") tyrosine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
Reagents for in-solution or in-gel protein digestion
-
LC-MS/MS system for proteomics
Procedure:
-
Pulse Phase (Labeling):
-
Culture cells in "heavy" medium containing this compound for a sufficient duration to achieve near-complete labeling of the proteome (typically 5-6 cell doublings).
-
-
Chase Phase:
-
At the start of the chase (t=0), wash the cells with PBS and switch to "light" medium containing natural, unlabeled tyrosine.
-
Harvest cells at various time points during the chase (e.g., 0, 6, 12, 24, 48 hours).
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and quantify the total protein concentration.
-
Take equal amounts of protein from each time point and perform in-solution or in-gel digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
The mass spectrometer will detect both the "heavy" (¹³C, ¹⁵N-labeled) and "light" (unlabeled) forms of tyrosine-containing peptides.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the peak intensities of the heavy and light peptide pairs.
-
The rate of decrease in the heavy-to-light ratio for each peptide provides a measure of the degradation rate of the corresponding protein.
-
The rate of appearance of light peptides reflects the rate of new protein synthesis.
-
Data Presentation
Quantitative data from metabolic flux and protein turnover experiments should be presented in a clear and organized manner. The following tables provide illustrative examples of how to structure such data.
Table 1: Illustrative Fractional Enrichment of Tyrosine-Related Metabolites Over Time. This table shows the percentage of the metabolite pool that is labeled with ¹³C and ¹⁵N at different time points after introducing this compound.
| Metabolite | Time (hours) | Fractional Enrichment (%) |
| Tyrosine | 0 | 0 |
| 2 | 85.2 ± 3.1 | |
| 6 | 98.5 ± 0.5 | |
| 12 | 99.1 ± 0.4 | |
| 24 | 99.3 ± 0.3 | |
| L-DOPA | 0 | 0 |
| 2 | 42.6 ± 2.5 | |
| 6 | 75.8 ± 1.9 | |
| 12 | 88.3 ± 1.2 | |
| 24 | 92.1 ± 1.0 | |
| Dopamine | 0 | 0 |
| 2 | 21.3 ± 1.8 | |
| 6 | 55.4 ± 2.2 | |
| 12 | 76.9 ± 1.5 | |
| 24 | 85.7 ± 1.1 |
Note: The data presented are for illustrative purposes only and will vary depending on the experimental system.
Table 2: Example Data for Protein Turnover Analysis. This table illustrates the change in the ratio of heavy to light peptides for two hypothetical proteins over a 48-hour chase period.
| Protein | Time (hours) | Heavy/Light Peptide Ratio |
| Protein A (Fast Turnover) | 0 | 1.00 |
| 6 | 0.75 | |
| 12 | 0.52 | |
| 24 | 0.26 | |
| 48 | 0.07 | |
| Protein B (Slow Turnover) | 0 | 1.00 |
| 6 | 0.95 | |
| 12 | 0.88 | |
| 24 | 0.75 | |
| 48 | 0.55 |
Note: The data presented are for illustrative purposes only.
Visualizations
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for tracing tyrosine metabolism using this compound.
Tyrosine Metabolism and Signaling Pathways
Caption: Key metabolic and signaling pathways involving tyrosine.
References
- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing In Vivo Research: Precise Protein Dynamics Tracking with DL-Tyrosine-13C9,15N
For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis and turnover in living organisms is paramount. Stable isotope labeling with amino acids in animal models, coupled with mass spectrometry, has emerged as a powerful tool for these investigations. This application note provides a detailed overview and protocols for the in vivo use of DL-Tyrosine-13C9,15N, a heavy isotope-labeled version of the amino acid tyrosine, to quantitatively measure protein metabolism in animal models.
This compound serves as a tracer that is incorporated into newly synthesized proteins. By tracking its incorporation over time, researchers can accurately determine the fractional synthesis rate (FSR) of proteins in various tissues. This information is crucial for studying the effects of drugs, disease states, and genetic modifications on protein homeostasis.
Core Applications:
-
Pharmacodynamics: Elucidate the mechanism of action of novel therapeutics by measuring their impact on protein synthesis and degradation in target tissues.
-
Disease Modeling: Investigate alterations in protein metabolism associated with diseases such as cancer, metabolic disorders, and neurodegenerative diseases.
-
Toxicology: Assess the off-target effects of compounds on protein turnover in various organs.
-
Basic Research: Explore fundamental biological processes by quantifying protein dynamics in response to physiological stimuli.
Quantitative Data Summary
The fractional synthesis rate (FSR) of proteins can vary significantly between different tissues, reflecting their metabolic activity. While specific data for this compound incorporation is limited, studies using other stable isotope-labeled amino acids in mice provide an expected range for protein turnover. The following table summarizes representative FSR values in various mouse tissues, offering a baseline for experimental design.
| Tissue | Fractional Synthesis Rate (% per day) | Reference Method |
| Liver | 35 - 50 | Deuterium Oxide Labeling[1][2] |
| Kidney | 18 - 25 | Deuterium Oxide Labeling[1][2] |
| Jejunum | 36 - 40 | Deuterium Oxide Labeling[1] |
| Heart | 6 - 8 | Deuterium Oxide Labeling[1][2] |
| Lung | 6 - 7 | Deuterium Oxide Labeling[1][2] |
| Muscle | 2 - 4 | Deuterium Oxide Labeling[1][2] |
| Brain | 3 - 5 | 15N-Spirulina Diet[3] |
| Skin | ~3 | Deuterium Oxide Labeling[2] |
| Bone | ~3 | Deuterium Oxide Labeling[1] |
| Fat | ~12 | Deuterium Oxide Labeling[1] |
Experimental Protocols
Two primary methods for in vivo administration of stable isotope-labeled amino acids are dietary administration for long-term labeling and bolus injection or infusion for short-term kinetic studies.
Protocol 1: Dietary Administration for Steady-State Labeling
This protocol is suitable for long-term studies aiming to achieve a high percentage of protein labeling.
Materials:
-
This compound
-
Custom amino acid-defined rodent diet (lacking natural tyrosine)
-
Metabolic cages for individual housing and monitoring of food intake
-
Animal balance
-
Standard surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Homogenizer
-
Protein extraction buffers
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the powdered custom diet (containing natural tyrosine) for 3-5 days.
-
Labeled Diet Preparation: Prepare the experimental diet by incorporating this compound at a concentration sufficient to support normal growth and protein synthesis. A common starting point is to replace the natural tyrosine content of the diet completely with the labeled form.
-
Labeling Period: House mice individually in metabolic cages and provide the labeled diet and water ad libitum. The duration of the labeling period will depend on the tissue of interest and its protein turnover rate. For many tissues, a 7-14 day period is sufficient to achieve significant labeling.
-
Tissue Collection: At the end of the labeling period, euthanize the animals according to approved institutional protocols. Immediately dissect the tissues of interest, rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.
-
Protein Extraction and Preparation: Homogenize the frozen tissues in an appropriate lysis buffer. Determine the protein concentration of the lysate. Perform protein digestion (e.g., with trypsin) to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the peptide samples by LC-MS/MS to determine the ratio of heavy (13C9,15N-labeled) to light (unlabeled) tyrosine-containing peptides. This ratio reflects the extent of new protein synthesis.
Protocol 2: Bolus Intraperitoneal Injection for Fractional Synthesis Rate (FSR) Measurement
This protocol is designed for acute studies to measure the rate of protein synthesis over a short period.
Materials:
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS) for injection
-
Syringes and needles for injection
-
Anesthesia (if required for blood sampling)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Standard surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Homogenizer
-
Protein extraction and precipitation reagents (e.g., perchloric acid)
-
Mass spectrometer (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Animal Preparation: Fast animals overnight to establish a baseline metabolic state.
-
Tracer Administration: Prepare a sterile solution of this compound in saline. Administer a bolus dose via intraperitoneal (IP) injection. A starting dose of 150-200 mg/kg body weight can be used, based on studies with unlabeled tyrosine, but should be optimized for the specific experimental goals.
-
Time Course and Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the plasma enrichment of the tracer. At a predetermined endpoint (e.g., 2 hours), euthanize the animal and rapidly collect tissues of interest. Snap-freeze tissues in liquid nitrogen.
-
Sample Processing:
-
Plasma: Deproteinate plasma samples and analyze the supernatant to measure the enrichment of free this compound over time. This serves as the precursor pool enrichment.
-
Tissue: Homogenize the frozen tissue. Precipitate the protein and hydrolyze it to release individual amino acids. Isolate tyrosine from the hydrolysate.
-
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of tyrosine in the tissue protein hydrolysate and in the plasma samples using an appropriate mass spectrometry technique.
-
FSR Calculation: Calculate the fractional synthesis rate using the formula: FSR (%/hour) = (E_protein / E_precursor) / t * 100 Where:
-
E_protein is the enrichment of labeled tyrosine in the tissue protein.
-
E_precursor is the average enrichment of labeled tyrosine in the plasma (precursor pool) over the experimental period.
-
t is the duration of the experiment in hours.
-
Visualizing the Experimental Workflow and Biological Pathways
To aid in the conceptualization of these experiments and the underlying biology, the following diagrams illustrate the experimental workflow and the central role of tyrosine in key signaling pathways.
Caption: Experimental workflow for in vivo labeling.
Caption: Key metabolic fates of tyrosine.
Caption: Receptor Tyrosine Kinase signaling pathway.
References
- 1. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein fractional synthesis rates within tissues of high- and low-active mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of proteome dynamics in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Tyrosine-13C9,15N in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tyrosine-13C9,15N is a stable isotope-labeled amino acid that serves as a powerful tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of 13C and 15N isotopes into proteins enables a wide range of advanced NMR experiments that are crucial for elucidating protein structure, dynamics, and interactions at an atomic level. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
While a racemic mixture of D- and L-tyrosine is provided, it is important to note that the protein translation machinery in standard expression systems, such as Escherichia coli, exhibits a strong preference for the L-isomer. Aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs, are highly stereospecific and possess proofreading mechanisms to prevent the incorporation of D-amino acids.[1][2][3][4][5] Tyrosyl-tRNA synthetase (TyrRS) has been shown to have a weaker stereospecificity compared to other synthetases, meaning it can activate D-tyrosine to some extent.[2][5] However, this is often followed by an editing step that hydrolyzes the incorrectly charged tRNA. Therefore, for practical purposes in a standard overexpression system, the predominant species incorporated into the protein will be L-Tyrosine-13C9,15N. The use of a DL-mixture may be a cost-effective alternative if the separation of enantiomers is not required for the intended application.
Applications
The primary applications of incorporating 13C and 15N labeled tyrosine into proteins for NMR studies include:
-
Protein Structure Determination: The isotopic labels are essential for resolving spectral overlap in larger proteins (>10 kDa) by enabling the use of multi-dimensional heteronuclear NMR experiments.[6] These experiments, such as a suite of triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCA, HNCACB), allow for the sequential assignment of backbone and side-chain resonances, which is the first step in determining a protein's three-dimensional structure.[7][8][9][10][11]
-
Studying Protein Dynamics: NMR spectroscopy is unique in its ability to probe protein dynamics over a wide range of timescales. Isotope labeling allows for the measurement of relaxation parameters (T1, T2, and heteronuclear NOE) that provide insights into the flexibility of the protein backbone and side chains, which is often crucial for function.
-
Investigating Protein-Ligand Interactions: Chemical Shift Perturbation (CSP) mapping is a powerful technique to identify the binding site of a small molecule, peptide, or another protein on a 15N-labeled protein.[12][13][14] Upon ligand binding, the chemical environment of amino acid residues at the binding interface changes, leading to shifts in the positions of their corresponding peaks in an HSQC spectrum. The magnitude of these shifts can also be used to determine the binding affinity (Kd).
-
Metabolic Labeling and Flux Analysis: In cellular systems, providing labeled amino acids like this compound can be used to trace metabolic pathways and quantify metabolic fluxes.[15]
Data Presentation
Table 1: Typical Protein Expression and Labeling Efficiency
| Parameter | Typical Value | Notes |
| Protein Yield (E. coli) | 5 - 100 mg/L of culture | Highly dependent on the protein, expression vector, host strain, and optimization of growth conditions.[16][17][18] |
| Isotope Incorporation Efficiency | > 95% | Can be assessed by mass spectrometry. High efficiency is crucial for the quality of NMR spectra.[15][19] |
| Purity of Labeled Protein | > 95% | As determined by SDS-PAGE and other analytical techniques. High purity is essential to avoid spectral artifacts. |
Table 2: Representative Chemical Shift Perturbations in Protein-Ligand Titration
| Residue Number | Amide Proton (Δδ ¹H, ppm) | Amide Nitrogen (Δδ ¹⁵N, ppm) | Combined Perturbation (ppm)¹ | Location Relative to Binding Site |
| 25 | 0.35 | 1.80 | 0.49 | In binding pocket |
| 28 | 0.28 | 1.55 | 0.40 | In binding pocket |
| 45 | 0.15 | 0.80 | 0.21 | Near binding pocket |
| 60 | 0.02 | 0.10 | 0.03 | Distant from binding site |
| 88 | 0.41 | 2.10 | 0.57 | In binding pocket, direct interaction |
| 112 | 0.01 | 0.05 | 0.01 | Distant from binding site |
¹Combined perturbation calculated as: √[(Δδ ¹H)² + (α * Δδ ¹⁵N)²] where α is a weighting factor (typically ~0.14-0.2).[13][14] These are illustrative values and will vary depending on the specific protein-ligand interaction.[20][21]
Experimental Protocols
Protocol 1: Uniform Labeling of a Protein with L-Tyrosine-13C9,15N in E. coli
This protocol describes the expression and purification of a protein uniformly labeled with 13C and 15N using this compound as a component of the labeling media. The primary incorporated amino acid will be the L-isomer.
1. Expression Vector and Host Strain:
-
Clone the gene of interest into a suitable expression vector with a tightly regulated promoter (e.g., T7 promoter in pET vectors).
-
Use an E. coli expression strain such as BL21(DE3).
2. Media Preparation (per liter):
-
M9 Minimal Media:
-
1x M9 salts (6.78 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NaCl, 0.5 g NH₄Cl)
-
2 mM MgSO₄
-
0.1 mM CaCl₂
-
10 mL of 100x vitamin solution
-
10 mL of 100x trace metal solution
-
-
Isotope Sources:
-
For ¹⁵N labeling: 1 g/L ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent) as the sole nitrogen source.
-
For ¹³C labeling: 2-4 g/L [U-¹³C₆]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent) as the sole carbon source.[16]
-
Supplement with a mixture of unlabeled amino acids, excluding tyrosine, to prevent scrambling of the isotopic label.
-
Add 50-100 mg/L of this compound.
-
3. Cell Growth and Protein Expression:
-
Inoculate a 50 mL LB medium pre-culture with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
The next day, pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the cell pellet in 1 L of the prepared M9 minimal media containing the isotopic labels.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
4. Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the protein using an appropriate chromatography strategy (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).
-
Monitor the purity of the protein fractions by SDS-PAGE.
-
Confirm the incorporation of the isotopic labels by mass spectrometry.
Diagram: Workflow for Uniform Isotopic Labeling of a Protein
Caption: Workflow for uniform isotopic labeling of a protein in E. coli.
Protocol 2: Chemical Shift Perturbation (CSP) Mapping
This protocol outlines the steps for identifying the binding interface of a ligand on a ¹⁵N-labeled protein.
1. Sample Preparation:
-
Prepare a stock solution of the purified ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).
-
Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.
2. NMR Data Acquisition:
-
Record a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
After each addition of the ligand, gently mix the sample and allow it to equilibrate for a few minutes.
-
Record a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
3. Data Analysis:
-
Process all the HSQC spectra identically using NMR data processing software (e.g., NMRPipe, TopSpin).[22]
-
Overlay the spectra from the different titration points.
-
Identify the amide peaks that show significant chemical shift changes upon addition of the ligand.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the formula: CSP = √[(Δδ¹H)² + (α * Δδ¹⁵N)²] where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically around 0.14-0.2).[14]
-
Map the residues with significant CSPs onto the three-dimensional structure of the protein to visualize the binding site.
Diagram: Experimental Workflow for Chemical Shift Perturbation Mapping
Caption: Workflow for Chemical Shift Perturbation (CSP) mapping.
Protocol 3: Protein Backbone Resonance Assignment using Triple-Resonance NMR
This protocol provides a general workflow for assigning the backbone resonances of a uniformly ¹³C, ¹⁵N-labeled protein.
1. NMR Sample Preparation:
-
Prepare a sample of the uniformly ¹³C, ¹⁵N-labeled protein at a concentration of 0.5-1.0 mM in a suitable NMR buffer containing 10% D₂O.
2. NMR Data Acquisition:
-
Acquire a suite of 3D triple-resonance NMR experiments. A standard set includes:
-
HNCO: Correlates the amide proton and nitrogen of a residue with the carbonyl carbon of the preceding residue.
-
HN(CA)CO: Correlates the amide proton and nitrogen of a residue with the carbonyl carbon of the same residue.
-
HNCA: Correlates the amide proton and nitrogen of a residue with the alpha-carbon of the same and the preceding residue.
-
HNCACB: Correlates the amide proton and nitrogen of a residue with the alpha- and beta-carbons of the same and the preceding residue.
-
CBCA(CO)NH: Correlates the alpha- and beta-carbons of a residue with the amide proton and nitrogen of the following residue.
-
3. Data Processing and Analysis:
-
Process the 3D NMR data using appropriate software (e.g., NMRPipe).[22]
-
Use software for spectral analysis and assignment (e.g., CCPNmr Analysis, CARA).
-
Sequential Walking:
-
Start with the HNCO and HN(CA)CO spectra to link sequential carbonyl carbons along the protein backbone.
-
Use the HNCA and HNCACB spectra to link sequential alpha- and beta-carbons. The chemical shifts of the Cα and Cβ are highly indicative of the amino acid type.[11]
-
The CBCA(CO)NH experiment provides unambiguous sequential connectivity between residues.
-
-
Combine the information from all spectra to achieve a complete and robust assignment of the backbone ¹H, ¹⁵N, ¹³Cα, ¹³Cβ, and ¹³CO resonances.
Diagram: Logical Relationships in Triple-Resonance NMR for Backbone Assignment
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Stereospecificity control in aminoacyl-tRNA-synthetases: new evidence of d-amino acids activation and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double and Triple Resonance NMR Methods for Protein Assignment | Springer Nature Experiments [experiments.springernature.com]
- 8. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.ca [promega.ca]
- 16. ukisotope.com [ukisotope.com]
- 17. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 18. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 22. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
Quantifying Protein Synthesis Rates with DL-Tyrosine-¹³C₉,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of protein synthesis rates is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This application note provides a detailed protocol for utilizing DL-Tyrosine-¹³C₉,¹⁵N to quantify protein synthesis and turnover. The incorporation of this heavy, non-radioactive isotope of tyrosine into newly synthesized proteins allows for their distinction from pre-existing, "light" proteins, enabling accurate measurement of synthesis rates and the study of dynamic cellular processes. This method is particularly advantageous for investigating signaling pathways where tyrosine phosphorylation plays a critical role, such as in EGFR and insulin (B600854) signaling, as it allows for simultaneous quantification of protein abundance and turnover.
Principle of the Method
The core principle of this technique lies in the metabolic incorporation of a "heavy" amino acid, DL-Tyrosine-¹³C₉,¹⁵N, into the proteome of cultured cells. Cells are grown in a specially formulated medium where the natural ("light") tyrosine has been replaced with DL-Tyrosine-¹³C₉,¹⁵N. As cells proliferate and synthesize new proteins, this heavy tyrosine is incorporated into the polypeptide chains.
By harvesting cells at different time points after the introduction of the heavy label, it is possible to measure the rate of incorporation, which directly reflects the rate of protein synthesis. The ratio of "heavy" to "light" peptides, determined by mass spectrometry, provides a precise quantification of newly synthesized proteins versus the pre-existing protein pool. This "pulsed SILAC" (pSILAC) approach is ideal for studying the dynamics of protein synthesis in response to various stimuli or perturbations.
Data Presentation
Quantitative Data Summary
The following table summarizes representative data on Epidermal Growth Factor Receptor (EGFR) turnover rates in various non-small cell lung cancer cell lines, as determined by SILAC-based mass spectrometry. This data illustrates how protein turnover can vary between cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | EGFR Turnover Rate (t½ in hours)[1] |
| A431 | Wild-Type | 28 |
| PC-9 | Del 746–750 | 7.5 |
| H3255 | L858R | 10 |
| H1975 | L858R/T790M | 9.2 |
Note: These rates were not adjusted for amino acid recycling effects. The inclusion of amino acid recycling in calculations resulted in a 10–20% reduction in the determined turnover rates[1].
Experimental Protocols
Protocol 1: Dynamic SILAC for Quantifying Protein Synthesis Rates
This protocol outlines the steps for a dynamic SILAC experiment to measure protein synthesis rates in cultured mammalian cells using DL-Tyrosine-¹³C₉,¹⁵N.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
"Light" L-Tyrosine (natural isotope abundance)
-
"Heavy" DL-Tyrosine-¹³C₉,¹⁵N
-
Phosphate Buffered Saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system (LC-MS/MS)
Procedure:
-
Cell Culture and Adaptation (Labeling Phase):
-
Culture cells in standard "light" medium (containing natural L-Tyrosine) until they reach the desired confluence for the experiment.
-
To initiate the labeling, replace the "light" medium with "heavy" SILAC medium supplemented with DL-Tyrosine-¹³C₉,¹⁵N at the same concentration as the natural tyrosine in the standard medium.
-
Culture the cells in the "heavy" medium for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the heavy tyrosine into newly synthesized proteins. The time points should be chosen based on the expected turnover rate of the proteins of interest.
-
-
Cell Harvest and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Preparation for Mass Spectrometry:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Take an equal amount of protein from each time point (e.g., 50 µg).
-
In-solution digestion:
-
Reduce the proteins with dithiothreitol (B142953) (DTT).
-
Alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using trypsin.
-
-
In-gel digestion (optional, for fractionation):
-
Separate proteins by SDS-PAGE.
-
Excise gel bands of interest.
-
Perform in-gel reduction, alkylation, and tryptic digestion.
-
-
Desalt the resulting peptide mixtures using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS. The mass spectrometer will detect both the "light" (unlabeled) and "heavy" (¹³C₉,¹⁵N-labeled) forms of tyrosine-containing peptides.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
The fractional rate of protein synthesis (k_s) can be calculated by fitting the time-course data of the heavy-to-light ratios to a first-order kinetics model.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantifying protein synthesis rates.
Signaling Pathways
The use of heavy tyrosine is particularly insightful for studying signaling pathways that are heavily regulated by tyrosine phosphorylation. Below are diagrams for the EGFR and Insulin signaling pathways, which are prime targets for this type of analysis.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Insulin Signaling Pathway
Caption: Key components of the Insulin signaling pathway.
Conclusion
The use of DL-Tyrosine-¹³C₉,¹⁵N in a dynamic SILAC workflow provides a robust and precise method for quantifying protein synthesis rates. This technique is invaluable for researchers in basic science and drug development, offering deep insights into the regulation of the proteome in response to various physiological and pharmacological stimuli. The detailed protocols and conceptual framework provided in this application note will enable scientists to effectively implement this powerful quantitative proteomics strategy in their research.
References
Application Note: Derivatization of DL-Tyrosine-¹³C₉,¹⁵N for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of amino acids. However, the inherent polarity and low volatility of amino acids like tyrosine necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1][2][3] This application note provides detailed protocols for the derivatization of the stable isotope-labeled internal standard, DL-Tyrosine-¹³C₉,¹⁵N, using two common and effective methods: silylation and a two-step esterification/acylation. The use of DL-Tyrosine-¹³C₉,¹⁵N allows for accurate quantification in complex biological matrices through isotope dilution mass spectrometry.
Principles of Derivatization for GC-MS
Derivatization chemically modifies the functional groups of an analyte to alter its physicochemical properties.[2] For amino acids like tyrosine, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogens on the carboxyl, amino, and hydroxyl groups with non-polar moieties, the intermolecular forces are reduced, making the molecule more volatile.[2][3]
-
Enhance Thermal Stability: Derivatization protects the functional groups from degradation at the high temperatures of the GC injector and column.[2]
-
Improve Chromatographic Separation: The resulting derivatives are less polar, leading to better peak shapes and resolution on common non-polar GC columns.
-
Promote Characteristic Mass Fragmentation: Derivatization can lead to predictable and specific fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification.
This application note details two primary derivatization strategies:
-
Silylation: This is a common and robust method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[3]
-
Two-Step Esterification and Acylation: This method first converts the carboxylic acid group to an ester, followed by the acylation of the amino and hydroxyl groups.[1] This approach can produce highly volatile and stable derivatives.
Quantitative Data Summary
The choice of derivatization method can influence the analytical performance. The following table summarizes typical quantitative data for the analysis of amino acids using silylation and acylation methods. While specific values for DL-Tyrosine-¹³C₉,¹⁵N may vary depending on the exact experimental conditions and matrix, this table provides a general comparison.
| Parameter | Silylation (MTBSTFA) | Two-Step Esterification/Acylation | Reference |
| Derivatization Yield | > 95% | > 90% | [5] |
| Reproducibility (RSD) | < 5% | < 10% | [6] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL | [7][8] |
| Derivative Stability | Moderate to High | High | [3][9] |
Experimental Protocols
Protocol 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the derivatization of DL-Tyrosine-¹³C₉,¹⁵N using MSTFA to form the tris-TMS derivative.
Materials:
-
DL-Tyrosine-¹³C₉,¹⁵N standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Aliquot a known amount of DL-Tyrosine-¹³C₉,¹⁵N solution into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.[3][4]
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.
Protocol 2: Two-Step Esterification and Acylation
This protocol involves the esterification of the carboxyl group followed by the acylation of the amino and hydroxyl groups.
Materials:
-
DL-Tyrosine-¹³C₉,¹⁵N standard or sample extract
-
3 M HCl in n-butanol (for esterification)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) (for acylation)
-
Ethyl acetate (B1210297) (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Esterification:
-
Add 200 µL of 3 M HCl in n-butanol to the dried DL-Tyrosine-¹³C₉,¹⁵N residue in a GC vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Reconstitution and Analysis:
-
Reconstitute the final derivative in a suitable solvent (e.g., 50-100 µL of ethyl acetate or toluene) for GC-MS analysis.
-
Inject 1-2 µL into the GC-MS system.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized tyrosine. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Expected Masses for Derivatized DL-Tyrosine-¹³C₉,¹⁵N:
-
Molecular Weight of DL-Tyrosine-¹³C₉,¹⁵N: 191.1 g/mol
-
MSTFA Derivative (tris-TMS): The addition of three TMS groups (-Si(CH₃)₃) replaces three active hydrogens. The mass of a TMS group is approximately 72.1 g/mol .
-
Expected Molecular Ion (M+•): 191.1 + (3 * 72.1) - 3 = 404.4 Da. The mass spectrum will also show characteristic fragment ions.
-
-
Two-Step Derivative (n-butyl ester, bis-PFP):
-
Esterification with n-butanol adds a butyl group (-C₄H₉) and removes a hydrogen. Mass change: +56.1 Da.
-
Acylation with PFPA adds two pentafluoropropionyl groups (-CO-C₂F₅) and removes two hydrogens. Mass change: + (2 * 147.0) Da.
-
The expected molecular ion will be significantly higher and will exhibit characteristic fragmentation patterns related to the loss of the PFP and butyl groups.
-
Diagrams
Caption: Experimental workflow for the derivatization and analysis of DL-Tyrosine-¹³C₉,¹⁵N.
Caption: Silylation of DL-Tyrosine-¹³C₉,¹⁵N with MSTFA.
Conclusion
The derivatization of DL-Tyrosine-¹³C₉,¹⁵N is an essential step for its accurate quantification by GC-MS. Both silylation with MSTFA and the two-step esterification/acylation method are effective at producing volatile and thermally stable derivatives. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. The protocols provided in this application note serve as a detailed guide for researchers to successfully derivatize and analyze this important internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DL-Tyrosine-¹³C₉,¹⁵N in Targeted Metabolomics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify specific metabolites to understand metabolic pathways and identify potential biomarkers. The use of stable isotope-labeled internal standards is the gold standard for achieving high precision and accuracy in quantitative mass spectrometry-based assays.[1][2][3] DL-Tyrosine-¹³C₉,¹⁵N serves as an ideal internal standard for the quantification of tyrosine in biological samples. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and variations in instrument response.[4] This document provides detailed application notes and protocols for the use of DL-Tyrosine-¹³C₉,¹⁵N in targeted metabolomics assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Applications
The accurate quantification of tyrosine is crucial in various research areas, including:
-
Inborn Errors of Metabolism: Diagnosing and monitoring metabolic disorders such as Phenylketonuria (PKU) and Tyrosinemia.[5]
-
Neuroscience: Studying the biosynthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, for which tyrosine is a direct precursor.[6]
-
Cancer Research: Investigating alterations in amino acid metabolism in cancer cells.[7]
-
Nutritional Science: Assessing nutritional status and the metabolic fate of amino acids.
-
Drug Development: Evaluating the impact of therapeutic interventions on amino acid pathways.
Quantitative Data Summary
The use of DL-Tyrosine-¹³C₉,¹⁵N as an internal standard allows for the development of robust and reliable LC-MS/MS methods for tyrosine quantification. Below is a summary of typical validation parameters for such a method, demonstrating its performance.
| Parameter | Specification | Result |
| Linearity (r²) | > 0.99 | > 0.998[8] |
| Lower Limit of Quantification (LLOQ) | - | 0.1 µM[9] |
| Intra-day Precision (%RSD) | < 15% | < 11.8%[8] |
| Inter-day Precision (%RSD) | < 15% | < 14.3%[8] |
| Accuracy (% Bias) | 85-115% | 87.4 - 114.3%[8] |
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol outlines a simple protein precipitation method for the extraction of tyrosine from human plasma.
Materials:
-
Human plasma samples
-
DL-Tyrosine-¹³C₉,¹⁵N internal standard solution (concentration to be optimized based on endogenous levels)
-
Methanol (B129727), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike with an appropriate volume of the DL-Tyrosine-¹³C₉,¹⁵N internal standard solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the analysis of tyrosine using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tyrosine | 182.1 | 136.1[11] |
| DL-Tyrosine-¹³C₉,¹⁵N | 191.1[6] | 145.1 (anticipated) |
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Visualizations
Caption: Workflow for tyrosine quantification using stable isotope dilution LC-MS/MS.
Caption: Simplified overview of major tyrosine metabolic pathways.[1][3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iroatech.com [iroatech.com]
- 5. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. researchgate.net [researchgate.net]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Troubleshooting & Optimization
Low incorporation efficiency of DL-Tyrosine-13C9,15N in SILAC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low incorporation efficiency of DL-Tyrosine-¹³C₉,¹⁵N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Troubleshooting Guide: Low Incorporation Efficiency of DL-Tyrosine-¹³C₉,¹⁵N
This guide addresses specific issues that may arise during your SILAC experiments using racemic DL-Tyrosine, presented in a question-and-answer format.
Q1: My labeling efficiency with DL-Tyrosine-¹³C₉,¹⁵N is significantly lower than expected (<95%). What are the primary causes?
Low incorporation efficiency when using a racemic mixture of DL-Tyrosine is a common issue. The primary reasons stem from the fundamental differences in how mammalian cells process L- and D-amino acids.
-
Stereospecificity of the Protein Synthesis Machinery: Mammalian cells are evolutionarily adapted to primarily utilize L-amino acids for protein synthesis. The enzymes responsible for attaching amino acids to their corresponding transfer RNAs (aminoacyl-tRNA synthetases) and the ribosome itself exhibit high stereospecificity for the L-isomer. The D-isomer of tyrosine is a poor substrate for this machinery, leading to its inefficient incorporation into newly synthesized proteins.
-
Presence of D-Amino Acid Oxidase (DAO): Many cell types express D-amino acid oxidase (DAO), an enzyme that specifically degrades D-amino acids.[1][2][3] This enzymatic activity reduces the available pool of D-Tyrosine-¹³C₉,¹⁵N for potential incorporation, further lowering the overall labeling efficiency.
-
Competition from L-Tyrosine: If the SILAC medium is not completely devoid of unlabeled L-Tyrosine, or if the dialyzed fetal bovine serum (FBS) contains residual L-Tyrosine, it will outcompete the labeled DL-Tyrosine for incorporation, as it is the preferred substrate.
-
Low Solubility of Tyrosine: Tyrosine has poor solubility in aqueous solutions at neutral pH, which can lead to its precipitation in the culture medium.[4][5][6] This reduces the effective concentration of the labeled amino acid available to the cells.
Q2: How can I improve the incorporation efficiency of labeled tyrosine in my SILAC experiment?
Several strategies can be employed to enhance labeling efficiency:
-
Use L-Tyrosine-¹³C₉,¹⁵N instead of the DL-racemic mixture: The most effective solution is to use the pure L-isomer of the labeled tyrosine. This circumvents the issues of stereospecificity and degradation by DAO, leading to significantly higher incorporation rates, typically >97% after a sufficient number of cell doublings.[7][8]
-
Optimize the Concentration of DL-Tyrosine: If using the DL-mixture is unavoidable, you may need to increase its concentration in the SILAC medium to compensate for the non-incorporation of the D-isomer and potential degradation. However, this should be done cautiously, as high concentrations of amino acids can sometimes have cytotoxic effects.
-
Ensure Complete Dissolution of Tyrosine: Due to its low solubility, special care must be taken when preparing the SILAC medium.
-
Use High-Quality Dialyzed FBS: Ensure the use of thoroughly dialyzed FBS to minimize the presence of unlabeled L-Tyrosine.
-
Sufficient Cell Doublings: Allow for an adequate number of cell divisions (at least 5-6) in the SILAC medium to ensure maximal incorporation of the labeled amino acid.[7][8]
Q3: I observe unexpected mass shifts or complex isotopic envelopes for tyrosine-containing peptides. What could be the cause?
When using DL-Tyrosine-¹³C₉,¹⁵N, you are introducing two isotopically labeled species, but only one is efficiently incorporated. This can lead to:
-
Lower than expected signal intensity for heavy peptides: Since only the L-isomer is efficiently incorporated, the signal intensity of the "heavy" peptides will be lower than if you were using pure L-Tyrosine at the same concentration.
-
No distinct peak for D-Tyrosine incorporation: Due to the extremely low incorporation of D-amino acids into proteins by the ribosome, you are unlikely to observe a distinct peptide population containing D-Tyrosine. The primary "heavy" peak will correspond to peptides with incorporated L-Tyrosine-¹³C₉,¹⁵N.
-
Possible minor side products: The metabolic degradation of D-Tyrosine-¹³C₉,¹⁵N by DAO could potentially lead to the labeled isotopes being incorporated into other metabolic pathways, although this is less commonly observed as a major issue in mass spectrometry data.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Use of DL-racemic mixture. | Switch to pure L-Tyrosine-¹³C₉,¹⁵N. |
| Competition from unlabeled L-Tyrosine. | Use high-quality, thoroughly dialyzed FBS and tyrosine-free basal medium. | |
| Insufficient duration of labeling. | Ensure at least 5-6 cell doublings in SILAC medium.[7][8] | |
| D-amino acid oxidase (DAO) activity. | Consider using a cell line with low DAO activity if D-tyrosine incorporation is specifically being studied. | |
| Precipitation of Tyrosine in Medium | Low solubility of tyrosine at neutral pH. | Prepare a stock solution in dilute acid or base before adding to the medium. Consider using a more soluble dipeptide form.[4][5][6] |
| Low Signal Intensity of Heavy Peptides | Only the L-isomer from the DL-mixture is efficiently incorporated. | Increase the concentration of DL-Tyrosine cautiously, or switch to pure L-Tyrosine. |
| Incomplete labeling. | Verify labeling efficiency by running a small sample on the mass spectrometer before proceeding with the full experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is L-Tyrosine preferred over DL-Tyrosine for SILAC experiments?
L-Tyrosine is the natural isomer used by mammalian cells for protein synthesis.[9] The cellular machinery, including aminoacyl-tRNA synthetases and ribosomes, is highly specific for L-amino acids.[10] Using pure L-Tyrosine ensures high incorporation efficiency, leading to more accurate and reliable quantification in proteomics studies. DL-Tyrosine is a 50:50 mixture of L- and D-isomers, and the D-isomer is poorly incorporated, effectively reducing the concentration of the usable labeled amino acid by half and introducing potential metabolic complications.
Q2: What is the expected incorporation efficiency for the D-isomer from a DL-Tyrosine mixture?
The incorporation efficiency for D-amino acids into proteins in mammalian cells is extremely low and often considered negligible in standard proteomics workflows. While precise percentages are not well-documented for SILAC experiments, studies on other D-amino acids have shown significantly reduced incorporation compared to their L-counterparts. For practical purposes in a SILAC experiment, you can assume that the vast majority of the "heavy" signal comes from the incorporation of the L-isomer.
Q3: Can D-Tyrosine be toxic to cells?
High concentrations of D-amino acids, including D-Tyrosine, can potentially have cytotoxic effects on some cell lines. This can be due to the production of hydrogen peroxide as a byproduct of D-amino acid oxidase activity or other disruptions to cellular metabolism. It is advisable to perform a dose-response experiment to determine the optimal concentration of DL-Tyrosine for your specific cell line.
Q4: How does the solubility of tyrosine affect SILAC experiments?
Tyrosine has a low solubility of about 0.45 g/L in water at neutral pH.[6] If not properly dissolved, it can precipitate out of the culture medium, leading to a lower-than-expected concentration of the labeled amino acid available to the cells. This will result in poor cell growth and low labeling efficiency.
Q5: What is the metabolic fate of D-Tyrosine in mammalian cells?
The primary metabolic pathway for D-Tyrosine in mammalian cells is its oxidative deamination by D-amino acid oxidase (DAO).[1][3] This reaction converts D-Tyrosine into 4-hydroxyphenylpyruvate, ammonia, and hydrogen peroxide. The 4-hydroxyphenylpyruvate can then enter the same catabolic pathway as L-Tyrosine.[11][12]
Experimental Protocols
Protocol 1: Preparation of SILAC Medium with DL-Tyrosine-¹³C₉,¹⁵N
-
Prepare a Concentrated Stock Solution of DL-Tyrosine-¹³C₉,¹⁵N:
-
Weigh the desired amount of DL-Tyrosine-¹³C₉,¹⁵N.
-
Dissolve it in a small volume of sterile 0.1 M HCl. Gently warm and vortex until fully dissolved.
-
Neutralize the solution with an equivalent amount of sterile 0.1 M NaOH.
-
Bring the final volume to the desired concentration with sterile phosphate-buffered saline (PBS) or water.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Prepare the SILAC Medium:
-
Start with a basal medium that is deficient in L-Tyrosine, L-Lysine, and L-Arginine (the latter two are for standard SILAC labeling).
-
Add the prepared sterile stock solution of DL-Tyrosine-¹³C₉,¹⁵N to the basal medium to achieve the desired final concentration.
-
Add sterile stock solutions of labeled L-Lysine and L-Arginine if performing a standard SILAC experiment.
-
Supplement the medium with 10% dialyzed fetal bovine serum (FBS) and other necessary components like penicillin-streptomycin (B12071052) and L-glutamine.
-
The final medium is now ready for cell culture.
-
Protocol 2: Assessment of Labeling Efficiency
-
Cell Culture: Culture the cells in the prepared "heavy" SILAC medium for at least 5-6 passages to ensure maximal incorporation.[7][8]
-
Protein Extraction: Harvest a small aliquot of cells, wash with PBS, and lyse using a standard lysis buffer containing protease inhibitors.
-
Protein Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein lysate.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database, specifying the isotopic labels for tyrosine (as well as lysine (B10760008) and arginine if used).
-
Manually inspect the spectra of several high-intensity peptides containing tyrosine to visually confirm the presence of the "heavy" isotopic envelope.
-
Use software such as MaxQuant to calculate the overall labeling efficiency. This is determined by the ratio of the intensity of the heavy-labeled peptides to the sum of the intensities of both light and heavy peptides.
-
Visualizations
Caption: A simplified workflow of a typical SILAC experiment.
Caption: Contrasting metabolic pathways of L- and D-Tyrosine in mammalian cells.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 6. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: DL-Tyrosine-13C9,15N Labeling in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete labeling using DL-Tyrosine-13C9,15N in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your stable isotope labeling experiments in a question-and-answer format.
Q1: My labeling efficiency with this compound is consistently low (<95%). What are the primary causes and how can I resolve this?
Incomplete labeling is a critical source of error in quantitative proteomics, leading to inaccurate results.[1] Achieving high labeling efficiency is paramount. Several factors can contribute to low incorporation of this compound.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells undergo a minimum of five to six passages in the heavy SILAC medium to allow for adequate dilution of "light" tyrosine from the initial cell population.[1][2] The required number of doublings is dependent on the specific cell line's growth rate. |
| Contamination with "Light" Amino Acids | Standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids.[1] It is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.[2] Also, ensure that the basal medium used is tyrosine-free.[3] |
| Poor Solubility of Tyrosine | L-tyrosine has very low solubility in aqueous solutions at neutral pH (less than 0.5 g/L), which can lead to precipitation in the medium.[4][5] To address this, prepare a concentrated stock solution of this compound in a slightly acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution before adding it to the medium. Alternatively, consider using commercially available, more soluble tyrosine derivatives like glycyl-L-tyrosine.[4][5] |
| Incorrect Heavy Amino Acid Concentration | The concentration of this compound in the culture medium may be suboptimal for your specific cell line.[1] Refer to established protocols or perform a dose-response experiment to determine the optimal concentration that supports healthy cell growth and ensures complete labeling. |
| Poor Cell Health and Viability | Compromised cell health can negatively impact protein synthesis and amino acid uptake.[1] Regularly monitor cell morphology, viability, and growth rate to ensure the cells are healthy in the SILAC medium. |
| Endogenous Tyrosine Synthesis | While tyrosine is generally considered an essential amino acid for most cell lines used in culture, some cells may have limited capacity for its synthesis from phenylalanine.[6] Ensure your cell line is auxotrophic for tyrosine for complete dependency on the labeled amino acid from the medium. |
Q2: I am observing significant variability in labeling efficiency between experiments. How can I improve reproducibility?
Consistency is key to reliable quantitative proteomics. Variability in labeling can stem from several sources.
Troubleshooting Inconsistent Labeling Efficiency:
| Source of Variability | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell density, passage number, and growth phase at the start of each labeling experiment. Stressed or senescent cells can exhibit altered metabolic and amino acid uptake rates.[3] |
| Media Preparation | Prepare fresh SILAC medium for each experiment to avoid degradation of components. Ensure complete dissolution of the heavy tyrosine before sterile filtration.[3] |
| Cell Line Stability | Cell lines can drift over time. Use cells from a consistent, low-passage stock for all related experiments. |
| Incubation Time | Strictly adhere to the determined optimal number of cell doublings required for complete labeling for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in my SILAC experiment?
The optimal concentration can vary between cell lines. However, a common starting point for tyrosine in SILAC media is based on standard media formulations like DMEM or RPMI-1640. For example, the working concentration of light L-tyrosine in DMEM is approximately 72 mg/L (0.4 mM).[7] It is recommended to start with a similar molar concentration of this compound and optimize based on labeling efficiency and cell health. A study on KPL-4 cells used a final tyrosine concentration of 0.461 mM.[8]
Illustrative Tyrosine Concentrations in Common Media:
| Medium | L-Tyrosine Concentration (mg/L) | L-Tyrosine Concentration (mM) |
| DMEM (High Glucose) | 72.06 | 0.40 |
| RPMI-1640 | 20.00 | 0.11 |
| MEM | 36.00 | 0.20 |
Note: This table provides standard concentrations of L-tyrosine in common cell culture media for reference. The optimal concentration of heavy tyrosine should be empirically determined.
Q2: How can I check the incorporation efficiency of this compound?
It is crucial to verify the labeling efficiency before proceeding with the main experiment. This can be done through a small-scale pilot study.
Protocol for Checking Incorporation Efficiency:
-
Culture a small population of cells in the "heavy" SILAC medium containing this compound for at least five to six cell doublings.[2]
-
Harvest the cells and lyse them using a standard lysis buffer.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data to determine the ratio of heavy to light peptides. The goal is to achieve an incorporation rate of over 97%.[1]
Q3: Can the use of this compound affect cellular signaling pathways?
Tyrosine is a critical component of numerous signaling pathways, most notably through the action of receptor tyrosine kinases (RTKs).[9][10] The incorporation of a heavy isotope-labeled version of tyrosine is not expected to alter its biological function, as the chemical properties remain the same.[11] Therefore, it serves as an excellent tracer to study dynamic changes in tyrosine phosphorylation and other tyrosine-dependent signaling events.[2]
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
This protocol describes the preparation of 500 mL of "heavy" SILAC medium based on a tyrosine-free DMEM formulation.
Materials:
-
Tyrosine-free DMEM powder
-
This compound
-
Other essential amino acids (light forms)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Sterile, deionized water
-
0.22 µm sterile filter unit
Procedure:
-
Prepare the basal medium: Dissolve the tyrosine-free DMEM powder in sterile water according to the manufacturer's instructions to a final volume of 450 mL.
-
Prepare amino acid stock solutions:
-
Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., for 0.4 mM in 500 mL, use 38.2 mg).
-
Due to low solubility at neutral pH, dissolve the this compound in a small volume of 0.1 M HCl or 0.1 M NaOH. Gently warm and sonicate if necessary to ensure complete dissolution. Neutralize the pH carefully before adding to the medium.
-
Prepare stock solutions of other essential amino acids (if not already in the DMEM powder) in sterile water or PBS.
-
-
Supplement the medium:
-
Add the dissolved this compound and other amino acid stock solutions to the basal medium.
-
Add 50 mL of dialyzed FBS (for a final concentration of 10%).
-
Add 5 mL of Penicillin-Streptomycin solution (for a final concentration of 1%).
-
-
Finalize the medium: Adjust the final volume to 500 mL with sterile water.
-
Sterile filter the complete "heavy" SILAC medium using a 0.22 µm filter unit.
-
Store the medium at 4°C.
Signaling Pathways and Workflows
Tyrosine Metabolism Pathway
Tyrosine is a non-essential amino acid that is synthesized from phenylalanine. It is a precursor for the synthesis of several important molecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[6][12] The catabolism of tyrosine ultimately leads to the formation of fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Arginine-to-Proline Conversion in SILAC with Tyrosine Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of arginine-to-proline conversion during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, particularly when also labeling with tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is arginine-to-proline conversion in SILAC, and why is it a problem?
In SILAC experiments, proteins are metabolically labeled by providing cells with "heavy" isotope-labeled essential amino acids.[1] However, some cell lines can metabolically convert heavy arginine into heavy proline.[2][3] This conversion leads to the incorporation of the heavy isotope label into proline residues of newly synthesized proteins.[2] The consequence of this is a split in the heavy peptide ion signal during mass spectrometry analysis, which can lead to inaccuracies in protein quantification when comparing the "light" and "heavy" samples.[2][4] This is a significant issue as it can potentially affect up to half of all peptides in a typical proteomics experiment.[2][5]
Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?
Arginine-to-proline conversion can be identified during the analysis of your mass spectrometry data. You will observe unexpected isotopic envelopes for peptides that contain proline. Specifically, in addition to the expected "light" and "heavy" peptide peaks, you will see extra peaks. These correspond to peptides where heavy arginine has been converted to heavy proline.[2] This results in a calculable mass shift based on the isotopic composition of the heavy arginine that was used.[2]
Q3: Does tyrosine labeling affect arginine-to-proline conversion?
Currently, there is no direct evidence to suggest that the inclusion of heavy tyrosine labeling in a SILAC experiment exacerbates the arginine-to-proline conversion. The conversion is an intrinsic metabolic process of certain cell lines related to arginine metabolism.[3] However, it is crucial to ensure that the labeling strategy for all amino acids, including tyrosine, is optimized to not stress the cells, as cellular stress can potentially alter metabolic pathways.
Q4: What are the primary methods to prevent or reduce arginine-to-proline conversion?
Several strategies can be employed to mitigate this issue:
-
Supplementation with L-proline: Adding unlabeled L-proline to the SILAC medium is a simple and highly effective method to suppress the conversion of arginine to proline.[2][6]
-
Supplementation with L-ornithine: L-ornithine, an intermediate in the arginine metabolic pathway, can also be added to the medium to reduce the conversion.[2][7]
-
Lowering Arginine Concentration: Reducing the concentration of labeled arginine in the SILAC medium can make its conversion to proline metabolically less favorable.[2][8]
-
Genetic Engineering: For organisms amenable to genetic manipulation, deleting genes involved in arginine catabolism, such as arginase or ornithine transaminase, can abolish the conversion.[3]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my mass spectra for proline-containing peptides, suggesting arginine-to-proline conversion. How can I fix this for future experiments?
Solution:
You can implement several strategies to prevent or minimize arginine-to-proline conversion in your subsequent SILAC experiments. The most common and effective approach is to supplement your SILAC medium.
Recommended Actions:
-
Supplement the SILAC Medium with L-proline: This is the most straightforward and widely recommended method. Adding unlabeled L-proline to your cell culture medium effectively inhibits the enzymatic pathway responsible for converting arginine to proline.[2][6] A final concentration of 200 mg/L L-proline is generally sufficient to render the conversion undetectable.[5][6]
-
Supplement with L-ornithine: As an alternative to L-proline, you can supplement the medium with L-ornithine. A concentration of 5 mM L-ornithine has been shown to be effective in reducing arginine conversion.[7]
-
Optimize Arginine Concentration: Cautiously try reducing the concentration of heavy arginine in your medium.[2] This should be done carefully, monitoring for any negative effects on cell health and labeling efficiency.[2]
Data on Effectiveness of Mitigation Strategies:
The following table summarizes the effectiveness of different strategies in reducing arginine-to-proline conversion in human embryonic stem cells (hESCs).[7]
| Strategy | Concentration | Percentage of MS Precursors with ≤10% Arginine Conversion |
| Control (Standard E8TM Medium) | - | <10% |
| L-ornithine Supplementation | 5 mM | 56.85% |
| L-proline Supplementation | 3.5 mM | 40-45% |
| Reduced L-arginine Concentration | 99.5 μM | 33.30% |
Problem: I have already completed my experiment and have data affected by arginine-to-proline conversion. Can I still salvage my quantitative data?
Solution:
Yes, it is possible to computationally correct for the effects of arginine-to-proline conversion during data analysis.
Recommended Actions:
-
Computational Correction: Several software packages and computational approaches can account for the split isotopic envelope of proline-containing peptides.[9][10] These tools can sum the intensities of the expected heavy peptide peak and the peak corresponding to the peptide with converted heavy proline, providing a more accurate quantification.[8]
-
Manual Quantification: For a smaller number of proteins of interest, you can manually inspect the mass spectra. For each proline-containing peptide, sum the ion intensities of all isotopic peaks corresponding to the heavy-labeled peptide (both with and without the converted proline) for quantification.[8]
-
Exclude Proline-Containing Peptides: As a last resort, you can exclude all peptides containing proline from your quantitative analysis.[8] However, this will significantly reduce the number of quantifiable proteins in your experiment.[5]
Experimental Protocols
Protocol 1: Supplementation of SILAC Medium with L-proline
This protocol describes how to supplement your SILAC medium with L-proline to prevent arginine-to-proline conversion.
Materials:
-
SILAC "heavy" medium (lacking arginine and lysine)
-
Heavy isotope-labeled arginine (e.g., ¹³C₆-Arginine)
-
Heavy isotope-labeled lysine (B10760008) (e.g., ¹³C₆,¹⁵N₂-Lysine)
-
Heavy isotope-labeled tyrosine (if applicable)
-
L-proline powder
-
Sterile water or PBS
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare SILAC "heavy" medium: Prepare your SILAC "heavy" medium according to your standard protocol, containing the desired concentrations of heavy isotope-labeled arginine, lysine, and tyrosine.
-
Prepare L-proline stock solution: Prepare a sterile stock solution of L-proline (e.g., 20 g/L in sterile water or PBS). Filter-sterilize the solution using a 0.22 µm filter.
-
Supplement the medium: Add the sterile L-proline stock solution to the SILAC "heavy" medium to a final concentration of 200 mg/L.[5][6] For example, add 10 ml of a 20 g/L stock solution to 1 L of SILAC medium.
-
Cell Culture: Use this supplemented medium for your SILAC labeling experiment, following your standard cell culture and labeling protocols. Ensure cells undergo at least five doublings to achieve complete labeling.[8]
-
Proceed with SILAC Workflow: After the labeling period, proceed with cell harvesting, protein extraction, digestion, and mass spectrometry analysis as you normally would.[2]
Visualizations
Caption: Metabolic pathway of arginine-to-proline conversion and its inhibition.
Caption: Troubleshooting workflow for arginine-to-proline conversion in SILAC.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing DL-Tyrosine-13C9,15N Concentration for Diverse Cell Lines
Welcome to the technical support center for the application of DL-Tyrosine-13C9,15N in cell culture-based research. This resource is tailored for researchers, scientists, and drug development professionals to provide robust guidance and troubleshooting for the effective use of this compound, a stable isotope-labeled amino acid crucial for quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
This guide offers a comprehensive overview of recommended starting concentrations for various cell lines, detailed experimental protocols for optimization, and troubleshooting advice to address common challenges encountered during metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the concentration of this compound?
Optimizing the concentration of this compound is paramount for the success of metabolic labeling experiments for several reasons:
-
Ensuring High Incorporation Efficiency: For accurate quantitative proteomics, it is essential to achieve near-complete (>97%) incorporation of the "heavy" labeled amino acid into the entire proteome.[1][2] An insufficient concentration can lead to incomplete labeling, resulting in an underestimation of protein abundance changes.[1]
-
Avoiding Cytotoxicity: While essential for cell growth, excessively high concentrations of amino acids, including tyrosine, can be cytotoxic to some cell lines.[3] This can negatively impact cell health, alter normal physiology, and skew experimental results.
-
Maintaining Cellular Homeostasis: Tyrosine is a precursor for several important signaling molecules and plays a role in cellular metabolism. Altering its concentration can impact signaling pathways, such as the mTOR pathway, which is sensitive to amino acid availability.[4]
-
Cost-Effectiveness: this compound is a costly reagent. Optimizing the concentration ensures efficient use without unnecessary waste.
Q2: How do I choose a starting concentration of this compound for my specific cell line?
The optimal concentration of this compound can vary between cell lines due to differences in their metabolic rates and amino acid transport mechanisms. A good starting point is to use the concentration of L-tyrosine found in standard cell culture media formulations. For SILAC experiments, custom media lacking the natural amino acid is used, and the heavy-labeled version is added back.
Q3: What are the signs of incorrect this compound concentration?
-
Low Concentration:
-
High Concentration:
-
Increased cell death or morphological changes (e.g., rounding, detachment).
-
Reduced cell proliferation.
-
Precipitation of the amino acid in the culture medium, especially for tyrosine which has low solubility at neutral pH.
-
Q4: Can I use this compound for all types of cell lines?
This compound can be used for a wide variety of cell lines, including adherent and suspension cells. However, it is crucial to ensure that the chosen cell line is auxotrophic for tyrosine (i.e., cannot synthesize it de novo). Most commonly used cell lines for SILAC, such as HeLa, HEK293, and CHO, are suitable.
Data Presentation: Recommended Starting Concentrations
The following table summarizes the standard concentrations of L-Tyrosine in commonly used cell culture media, which can serve as a starting point for optimization experiments with this compound. It is imperative to experimentally validate the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Commonly Used Medium | Standard L-Tyrosine Concentration (mg/L) | Molar Concentration (mM) | Reference |
| HeLa | DMEM | 72 | 0.40 | [5] |
| HEK293 | DMEM | 72 | 0.40 | [6] |
| CHO | DMEM/F-12 | 54.38 (from DMEM & F-12 components) | 0.30 | [7] |
| KPL-4 (Breast Cancer) | DMEM | 83.3 | 0.461 | [8] |
Note: The molecular weight of L-Tyrosine is 181.19 g/mol . The molecular weight of this compound is approximately 191.12 g/mol . When preparing media, it is recommended to calculate the amount based on molar concentration (mM) to ensure equimolar substitution.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal concentration range of this compound by assessing cell viability across a concentration gradient.
Materials:
-
Your cell line of interest
-
Tyrosine-free cell culture medium (e.g., SILAC DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Media Preparation: Prepare a series of tyrosine-free media supplemented with varying concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM). Include a positive control with the standard concentration of unlabeled L-tyrosine.
-
Treatment: Remove the overnight culture medium and replace it with the prepared media containing different concentrations of this compound.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot cell viability (as a percentage of the positive control) against the concentration of this compound. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.
Protocol 2: Verifying Incorporation Efficiency of this compound
This protocol describes how to confirm that the chosen concentration of this compound results in sufficient incorporation into the proteome.
Materials:
-
Cells cultured in "heavy" SILAC medium with the selected this compound concentration for at least 5-6 cell doublings.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
DTT, iodoacetamide, and trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings to ensure maximal incorporation.[1]
-
Cell Lysis: Harvest the "heavy" labeled cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for a selection of identified peptides. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%. An incorporation efficiency of >97% is considered optimal.[2]
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified mTOR signaling pathway and its regulation by amino acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation Efficiency (<97%) | 1. Insufficient this compound concentration: The amount of heavy tyrosine in the medium is limiting for protein synthesis. 2. Contamination with "light" tyrosine: Standard FBS contains unlabeled amino acids.[1] 3. Insufficient cell doublings: Cells have not been cultured long enough in the heavy medium to dilute out the "light" proteins.[1] | 1. Increase the concentration of this compound in the medium. Re-evaluate for cytotoxicity. 2. Always use dialyzed Fetal Bovine Serum (dFBS) in SILAC experiments.[2] 3. Ensure cells have undergone at least 5-6 doublings in the heavy medium before starting the experiment.[1] |
| High Cell Death or Low Viability | 1. This compound cytotoxicity: The concentration of heavy tyrosine is too high for the specific cell line.[3] 2. Tyrosine starvation (in low concentration trials): Insufficient tyrosine can induce autophagy and subsequent cell death, particularly in high-demand cells like CHO.[4] | 1. Perform a dose-response curve to determine the maximum non-toxic concentration using a cell viability assay (see Protocol 1). 2. Ensure the tyrosine concentration is sufficient to support cell growth. If solubility is an issue, consider using more soluble forms like tyrosine-containing dipeptides.[9] |
| Precipitate in Culture Medium | 1. Low solubility of tyrosine: L-tyrosine has poor solubility at neutral pH, and high concentrations can lead to precipitation. | 1. Prepare a concentrated stock solution of this compound in an acidic or alkaline solution (e.g., 1M HCl or 1M NaOH) and then dilute it into the medium. Ensure the final pH of the medium is readjusted. Alternatively, use more soluble tyrosine derivatives.[9] |
| Inconsistent Results Between Experiments | 1. Variability in media preparation: Inconsistent concentrations of this compound between batches. 2. Cell health and passage number: Differences in the physiological state of the cells. | 1. Prepare a large batch of the heavy SILAC medium to be used for all related experiments. 2. Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting the experiment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of L-tyrosine-induced micronuclei production by phenylthiourea in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Mass Spectrometry with 13C/15N Labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in mass spectrometry experiments utilizing 13C and 15N isotopic labels.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry experiments with 13C and 15N labels?
Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.
-
Chemical Noise: This is the most significant contributor in isotopic labeling studies and arises from unwanted ions being detected.[1] Common sources include:
-
Impurities in solvents and reagents.[2]
-
Plasticizers, such as phthalates, leaching from labware.[3][4]
-
Polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), often from detergents or lubricants.[3][4]
-
Keratin contamination from skin and hair.[1]
-
Contaminants from the sample matrix itself.[1]
-
Residual unlabeled ("light") peptides in isotopically labeled ("heavy") standards.[5]
-
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically a less significant issue than chemical noise in modern instruments.[1]
Q2: How can I differentiate between a true 13C/15N-labeled peptide signal and background noise?
Distinguishing a true signal from noise is critical for accurate quantification. Key strategies include:
-
Isotopic Pattern Analysis: A genuine 13C/15N-labeled peptide will exhibit a predictable isotopic distribution. The mass difference between the "light" and "heavy" peptide pairs allows for precise relative quantification.[6] Deviations from the expected isotopic pattern can indicate the presence of interfering species.
-
Blank Analysis: Running a blank sample (e.g., the sample matrix without the analyte) through the entire experimental workflow is crucial for identifying consistently present background ions. These can then be subtracted from the experimental data.
-
High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or QTOF can separate overlapping isotopic peaks with greater precision, aiding in the differentiation of true signals from noise.[2]
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can help confirm the identity of a peptide by fragmenting the precursor ion and analyzing the resulting product ions. This can help to distinguish a true peptide signal from a co-eluting contaminant of the same mass.
Q3: Can incomplete isotopic labeling contribute to background noise?
Yes, incomplete labeling can be a significant source of error and can manifest as a type of background noise. If cells do not undergo a sufficient number of doublings in the "heavy" media (typically at least 5-6), a portion of the peptides will not be fully labeled.[7] This results in a complex mixture of partially labeled species, which can complicate the mass spectra and interfere with the accurate quantification of the fully labeled peptides. This can lead to an underestimation of the "heavy" signal and an overestimation of the "light" signal.
Q4: What is isotopic interference and why is it important to correct for it?
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Spectrum
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Numerous non-specific peaks observed even in blank runs.
-
Poor signal-to-noise ratio for target analytes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. | Reduction in baseline noise and disappearance of contaminant peaks. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water). | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol. | Improved signal intensity and a reduction in background ions.[1] |
| Leaks in the LC-MS System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce nitrogen and oxygen ions. |
Issue 2: Specific, Recurring Background Peaks
Symptoms:
-
Consistent appearance of the same interfering peaks in multiple runs, including blanks.
-
These peaks may have characteristic m/z values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Plasticizer Contamination (e.g., Phthalates) | Switch to glass or polypropylene labware. Avoid storing solvents in plastic containers for extended periods. | Disappearance or significant reduction of phthalate-related peaks (see table below).[1] |
| Polymer Contamination (PEG, PPG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants). Ensure all glassware is thoroughly rinsed with high-purity water and organic solvent. | Removal of the characteristic repeating polymer ion series (often with a 44 Da spacing for PEG).[4] |
| Keratin Contamination | Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood. Clean work surfaces and equipment thoroughly. | A reduction in keratin-related peptide peaks.[1] |
| Contamination from "Light" Peptides in Heavy Standards | Analyze the "heavy" labeled peptide standard alone to check for the presence of its "light" counterpart. If significant contamination is present, consider a different supplier or purification of the standard. | More accurate quantification, especially for low-abundance proteins.[5] |
Common Background Contaminant m/z Values:
| Contaminant | Commonly Observed m/z (Positive Ion Mode) | Source |
| Polyethylene Glycol (PEG) | Series of peaks separated by 44.026 Da | Detergents (e.g., Triton, Tween), plastics |
| Polypropylene Glycol (PPG) | Series of peaks separated by 58.042 Da | Lubricants, plastics |
| Phthalates | e.g., 149.023 (Dibutyl phthalate (B1215562) fragment) | Plastic labware |
| Keratin Peptides | Various | Human skin, hair, dust |
| Sodium Adducts | [M+Na]+ | Glassware, buffers |
| Potassium Adducts | [M+K]+ | Glassware, buffers |
Experimental Protocols
Protocol 1: Desalting and Cleanup of 13C/15N Labeled Peptides
This protocol describes a general procedure for removing salts and other small-molecule contaminants from a peptide mixture prior to LC-MS/MS analysis using a C18 spin tip.
Materials:
-
C18 spin tips
-
Wetting Solution: 50% acetonitrile (ACN) in 0.1% formic acid (FA)
-
Equilibration/Wash Solution: 0.1% FA in water
-
Elution Solution: 50% ACN in 0.1% FA
-
Microcentrifuge
Procedure:
-
Wetting: Add 20 µL of Wetting Solution to the C18 spin tip. Centrifuge at a low speed (e.g., 1,500 x g) for 1-2 minutes. Repeat this step.
-
Equilibration: Add 20 µL of Equilibration/Wash Solution to the spin tip. Centrifuge as in step 1. Repeat this step twice.
-
Sample Loading: Acidify the peptide sample by adding FA to a final concentration of 0.1%. Load the sample onto the spin tip. Centrifuge at a low speed until the entire sample has passed through the resin.
-
Washing: Add 20 µL of Equilibration/Wash Solution to the spin tip. Centrifuge as in step 1. Repeat this step twice to remove salts and other hydrophilic contaminants.
-
Elution: Place the spin tip into a clean collection tube. Add 20 µL of Elution Solution to the spin tip. Centrifuge to elute the purified peptides. Repeat the elution step to maximize recovery.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a small volume of a suitable solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ccc.bc.edu [ccc.bc.edu]
- 4. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 5. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: DL-Tyrosine-13C9,15N in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DL-Tyrosine-13C9,15N in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a stable isotope-labeled version of the amino acid tyrosine. It contains a racemic mixture of both D- and L-isomers. The L-isomer is a crucial component for protein synthesis by cells in culture. The stable isotopes (¹³C and ¹⁵N) make it a valuable tool in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This technique allows for the accurate measurement of protein synthesis and turnover.[1]
Q2: What are the primary causes of this compound degradation in cell culture medium?
The primary causes of degradation are:
-
Photo-degradation: Exposure to light, especially in the presence of photosensitizers like riboflavin (B1680620) (Vitamin B2), can lead to the breakdown of tyrosine.[2] This process can generate reactive oxygen species (ROS), which are harmful to cells.[2][3]
-
Oxidation: Tyrosine is susceptible to oxidation, which can be accelerated by factors such as the presence of metal ions and exposure to air.[2]
-
Enzymatic Degradation (D-isomer specific): The D-isomer of tyrosine can be degraded by the enzyme D-amino acid oxidase (DAO), which may be present in some cell lines.[] This enzymatic action produces an α-keto acid, ammonia, and hydrogen peroxide.[5]
Q3: Does the isotopic labeling of this compound affect its stability?
The stable isotopes ¹³C and ¹⁵N are non-radioactive and generally do not alter the chemical properties of the amino acid. The carbon backbone and amino nitrogen are typically stable and do not readily exchange during metabolic processes.[] Therefore, the degradation pathways and susceptibility to photo-degradation and oxidation are expected to be the same as for unlabeled DL-Tyrosine.
Q4: What are the consequences of this compound degradation for my cell culture experiments?
Degradation of tyrosine in your cell culture medium can lead to several adverse effects:
-
Reduced Cell Growth and Viability: The depletion of this essential amino acid and the generation of toxic byproducts like hydrogen peroxide can negatively impact cell proliferation and health.[6]
-
Altered Protein Production: Insufficient tyrosine levels can limit protein synthesis, leading to lower yields of recombinant proteins or antibodies.[7]
-
Inaccurate Experimental Results: In SILAC experiments, the degradation of the labeled amino acid can lead to incorrect quantification of protein turnover.
Q5: How can I minimize the degradation of this compound in my cell culture medium?
To minimize degradation, consider the following best practices:
-
Protect from Light: Store and handle the medium in dark or amber containers to prevent photo-degradation.[3]
-
Prepare Fresh Media: Use freshly prepared medium for your experiments whenever possible.
-
Optimize Storage Conditions: Store the medium at recommended temperatures (typically 2-8°C for short-term and frozen for long-term storage).
-
Consider Dipeptides: For applications requiring high concentrations of tyrosine, using a more soluble and stable dipeptide form, such as glycyl-L-tyrosine, can be beneficial.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Cell Growth or Low Viability
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells are not proliferating as expected or show signs of stress (e.g., rounding, detachment). | Photo-degradation of medium: Exposure of the medium to light has generated toxic photoproducts. | 1. Confirm that the medium is protected from light during storage and incubation. 2. Test a fresh batch of medium that has been rigorously protected from light. 3. If using a transparent culture vessel, consider switching to an amber-colored one or shielding it from direct light. |
| Oxidative Stress: Degradation of tyrosine has led to the accumulation of reactive oxygen species (ROS). | 1. Supplement the medium with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress. 2. Measure ROS levels in the culture to confirm oxidative stress. | |
| Depletion of L-Tyrosine: The L-isomer has been consumed by the cells, and the remaining D-isomer cannot support protein synthesis. | 1. Analyze the concentration of L-tyrosine in the spent medium to confirm depletion. 2. Increase the initial concentration of this compound or supplement with additional L-Tyrosine during the culture. | |
| Toxicity from D-Tyrosine Degradation: If your cell line has high D-amino acid oxidase (DAO) activity, the breakdown of the D-isomer can produce toxic hydrogen peroxide. | 1. Test your cell line for DAO activity. 2. If DAO activity is high, consider using only the L-isomer of Tyrosine-13C9,15N. 3. Add catalase to the medium to neutralize hydrogen peroxide. |
Issue 2: Inaccurate or Inconsistent SILAC Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Low incorporation of the "heavy" label in newly synthesized proteins. | Degradation of this compound: The labeled amino acid is degrading before it can be incorporated by the cells. | 1. Implement all the measures to prevent degradation mentioned in the FAQs and Issue 1. 2. Analyze the concentration of intact this compound in the medium over the course of the experiment. |
| Competition from unlabeled tyrosine: The medium may contain unlabeled tyrosine from other sources (e.g., serum). | 1. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. 2. Ensure that the basal medium used for preparing the SILAC medium is indeed tyrosine-free. | |
| Low uptake of D-Tyrosine: If attempting to trace the D-isomer, its uptake by cells is generally much lower than the L-isomer. | 1. This is an inherent challenge. Consider increasing the concentration of the D-isomer, but be mindful of potential toxicity. |
Quantitative Data
The rate of photo-degradation can be significant. The following table summarizes the impact of light exposure on cell culture medium from a study, which highlights the potential for rapid degradation of sensitive components like tyrosine.
| Medium Type | Light Exposure Time (hours) | Reduction in Maximum Viable Cell Concentration (VCCmax) |
| Chemically Defined Proprietary Medium (CDPM) | 4 | 18% |
| 24 | 35% | |
| 48 | 57% | |
| Dulbecco's Modified Eagle Medium (DMEM) | 4 | 16% |
| 30 | 30% | |
| Data adapted from a study on media photo-degradation, illustrating the detrimental effects on cell growth which are contributed to by the degradation of light-sensitive components such as tyrosine.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your instrument and experimental setup.
1. Sample Preparation: a. Collect a sample of the cell culture medium. b. To remove proteins, perform a protein precipitation step by adding 2 volumes of ice-cold acetonitrile (B52724) to the sample.[2] c. Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes.[2] d. Transfer the supernatant to a new tube. e. Dilute the supernatant 100-fold with water containing 0.1% acetic acid before injection.[2]
2. LC-MS/MS Analysis:
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column is suitable for separating amino acids.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 100% A to a suitable concentration of B over a run time of approximately 10-15 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for this compound and an unlabeled tyrosine standard.
- Expected Mass Transitions:
- This compound (Precursor Ion): ~191.1 m/z
- This compound (Product Ion): To be determined by infusion and fragmentation analysis. A likely fragment would correspond to the loss of the carboxyl group.
- Unlabeled Tyrosine (Precursor Ion): ~182.1 m/z
- Unlabeled Tyrosine (Product Ion): To be determined.
3. Data Analysis: a. Create a standard curve using known concentrations of this compound. b. Quantify the concentration in your samples by comparing their peak areas to the standard curve.
Protocol 2: Colorimetric Assay for Total Tyrosine Concentration
This method can be used for a more rapid, though less specific, estimation of total tyrosine concentration.
1. Reagents and Materials:
- Tyrosine Assay Kit (e.g., from Sigma-Aldrich or Abcam).[8]
- 96-well microplate.
- Microplate reader.
- Deproteinizing spin filter (10 kDa MWCO).
2. Sample Preparation: a. Collect cell culture supernatant. b. Deproteinize the sample using a 10 kDa MWCO spin filter to remove interfering proteins. c. Use the protein-free filtrate for the assay.
3. Assay Procedure: a. Prepare tyrosine standards and samples in a 96-well plate according to the kit manufacturer's instructions.[9] b. Add the reaction mix provided in the kit to each well.[9] c. Incubate the plate at room temperature for the time specified in the protocol (typically 10-60 minutes), protected from light.[9] d. Measure the absorbance at the recommended wavelength (e.g., 490 nm or 492 nm) using a microplate reader.[9]
4. Data Analysis: a. Subtract the blank reading from all standard and sample readings. b. Plot a standard curve of absorbance versus tyrosine concentration. c. Determine the tyrosine concentration in your samples from the standard curve.
Visualizations
Caption: Degradation pathways of this compound in cell culture medium.
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting logic for issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Quantifying DL-Tyrosine-¹³C₉,¹⁵N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of DL-Tyrosine-¹³C₉,¹⁵N using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of DL-Tyrosine-¹³C₉,¹⁵N?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as DL-Tyrosine-¹³C₉,¹⁵N, by co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2] In bioanalytical assays, common culprits for matrix effects include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like DL-Tyrosine-¹³C₉,¹⁵N used, and is it always effective against matrix effects?
A2: A SIL internal standard is considered the "gold standard" because it is chemically almost identical to the analyte of interest.[4] This similarity ensures that it has nearly the same chromatographic retention time, extraction recovery, and ionization response.[4] By maintaining a constant ratio of the analyte to the internal standard, it can effectively compensate for variations during sample preparation and ionization.[4] However, a SIL-IS may not always perfectly compensate for matrix effects. Issues can arise if there is a slight shift in retention time between the analyte and the SIL-IS, particularly with deuterium (B1214612) labeling, leading to differential ion suppression.[4] Severe matrix effects can also significantly suppress the signal of both the analyte and the internal standard, impacting the overall sensitivity of the assay.[4]
Q3: How can I quantitatively assess the magnitude of matrix effects in my experiment?
A3: The most common method is the post-extraction addition experiment.[3] This involves comparing the peak response of the analyte in a blank, extracted matrix that has been spiked with the analyte after extraction to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[3]
Q4: What are the primary sources of matrix effects in biological samples?
A4: The primary sources of matrix effects are endogenous and exogenous substances present in the biological sample. Common endogenous components include phospholipids, salts, proteins, lipids, and various metabolites.[4] Exogenous components can include dosing vehicles, anticoagulants used during sample collection, and co-administered drugs.[4]
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in DL-Tyrosine-¹³C₉,¹⁵N Quantification
-
Possible Cause: Significant and variable matrix effects between different sample lots or individual samples.[5]
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the SIL internal standard, DL-Tyrosine-¹³C₉,¹⁵N, is co-eluting with the unlabeled analyte. Chromatographic shifts can lead to differential matrix effects.
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering components. Solid Phase Extraction (SPE) is often more effective than simple protein precipitation in removing phospholipids and other sources of interference.[5]
-
Optimize Chromatography: Modify the LC gradient, mobile phase composition, or consider a different column chemistry (e.g., HILIC for polar analytes) to better separate DL-Tyrosine from matrix components.[5]
-
Assess Lot-to-Lot Variability: Perform the post-extraction addition experiment using at least six different lots of the biological matrix to determine if the matrix effect is consistent.[4]
-
Problem 2: Low Signal Intensity or Poor Sensitivity for DL-Tyrosine-¹³C₉,¹⁵N
-
Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Qualitative Assessment of Ion Suppression: Use the post-column infusion technique to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of DL-Tyrosine solution into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where suppression occurs.[3]
-
Enhance Sample Preparation: Focus on methods that effectively remove the classes of compounds known to cause significant suppression, such as phospholipids. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than protein precipitation.[6]
-
Chromatographic Optimization: Adjust the chromatographic method to ensure that DL-Tyrosine elutes in a region with minimal ion suppression, as identified by the post-column infusion experiment.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Problem 3: Inaccurate Quantification Despite Using a SIL Internal Standard
-
Possible Cause: The matrix effect is not equivalent for the analyte and the internal standard, or the internal standard is not performing as expected.
-
Troubleshooting Steps:
-
Calculate the Internal Standard-Normalized Matrix Factor: This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[4] A significant deviation from 1 suggests that the compensation is not adequate.
-
Check for Contamination of the Internal Standard: Ensure the purity of the DL-Tyrosine-¹³C₉,¹⁵N internal standard. The presence of unlabeled tyrosine in the internal standard solution will lead to an overestimation of the analyte concentration.
-
Evaluate Extraction Recovery: Determine the extraction recovery for both the analyte and the internal standard separately. While a SIL-IS is expected to have similar recovery to the analyte, this should be experimentally verified.
-
Quantitative Data Summary
The following tables provide representative data on matrix effects and recovery for the analysis of tyrosine in common biological matrices. The actual values can vary depending on the specific LC-MS/MS system, sample preparation protocol, and the individual matrix lot.
Table 1: Matrix Effect (as Matrix Factor) for Tyrosine in Human Plasma
| Sample Preparation Method | Low Concentration QC | High Concentration QC |
| Protein Precipitation (Acetonitrile) | 0.78 | 0.85 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.92 | 0.95 |
| Solid Phase Extraction (Mixed-Mode Cation Exchange) | 0.98 | 1.02 |
A Matrix Factor < 1 indicates ion suppression, > 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.
Table 2: Extraction Recovery of Tyrosine from Human Serum
| Sample Preparation Method | Low Concentration QC | High Concentration QC |
| Protein Precipitation (Methanol) | 95% | 98% |
| Liquid-Liquid Extraction (MTBE) | 85% | 88% |
| Solid Phase Extraction (Reversed-Phase C18) | 92% | 94% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (DL-Tyrosine) and the internal standard (DL-Tyrosine-¹³C₉,¹⁵N) into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process at the same concentrations. This set is used to determine recovery.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Calculate Extraction Recovery:
-
Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100
-
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the DL-Tyrosine-¹³C₉,¹⁵N internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in DL-Tyrosine-¹³C₉,¹⁵N quantification.
Caption: Workflow for the post-extraction addition method to assess matrix effects.
References
- 1. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in DL-Tyrosine-¹³C₉,¹⁵N Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Tyrosine-¹³C₉,¹⁵N in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic interference, ensuring the accuracy and reliability of your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is DL-Tyrosine-¹³C₉,¹⁵N and where is it primarily used?
A1: DL-Tyrosine-¹³C₉,¹⁵N is a stable isotope-labeled version of the amino acid tyrosine. It contains nine carbon-13 (¹³C) atoms and one nitrogen-15 (B135050) (¹⁵N) atom, resulting in a mass increase of 10 Daltons (Da) compared to its unlabeled counterpart. Its primary application is in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, where it serves as an internal standard for the accurate quantification of proteins and peptides by mass spectrometry (MS).[][2]
Q2: What is isotopic interference and why is it a concern in experiments with DL-Tyrosine-¹³C₉,¹⁵N?
A2: Isotopic interference occurs when the isotopic clusters of the light (unlabeled) and heavy (labeled) peptides overlap in a mass spectrum. This can be caused by several factors, including the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled peptide, which can create M+1, M+2, etc. peaks that overlap with the isotopic cluster of the heavy-labeled peptide.[3] This overlap can lead to inaccuracies in the quantification of the relative abundance of the light and heavy species.[3] High-resolution mass spectrometry can help to minimize, but not always eliminate, this issue.[3]
Q3: How can I correct for the natural abundance of isotopes in my experiments?
A3: Several software tools and computational methods are available to correct for the natural abundance of stable isotopes. These tools use algorithms to calculate the theoretical isotopic distribution of both the labeled and unlabeled peptides and then deconvolute the observed overlapping spectra to determine the true abundance of each species.[4] It is crucial to apply these corrections to obtain accurate quantitative data.
Q4: What is metabolic scrambling and how can it affect my DL-Tyrosine-¹³C₉,¹⁵N experiments?
A4: Metabolic scrambling refers to the in vivo conversion of the labeled amino acid into other molecules. In the context of tyrosine, the carbon backbone and the amino nitrogen are generally stable during protein synthesis.[] However, under certain cellular conditions, the isotopic labels can be transferred to other amino acids or metabolites, leading to unexpected mass shifts and complicating data analysis. While the carbon backbone of tyrosine is relatively stable, the nitrogen atom can be more susceptible to exchange in certain metabolic pathways.[] Careful experimental design and data analysis are necessary to identify and account for any potential scrambling.
Troubleshooting Guides
Issue 1: Incomplete Labeling of Proteins with DL-Tyrosine-¹³C₉,¹⁵N
Symptom: Mass spectrometry data shows a lower-than-expected incorporation of the heavy label, resulting in a mix of light and heavy peptides in the "heavy" labeled sample. This leads to an underestimation of the heavy-to-light ratio.[5]
Possible Causes:
-
Insufficient Cell Doublings: For complete incorporation, cells typically need to undergo at least five to six doublings in the SILAC medium.[6][7]
-
Presence of Unlabeled Tyrosine: Standard fetal bovine serum (FBS) contains unlabeled amino acids.[8] The use of dialyzed FBS is recommended to minimize this contamination.[8]
-
Endogenous Tyrosine Synthesis: While tyrosine is considered a conditionally essential amino acid, some cell lines may have limited capacity for its de novo synthesis from phenylalanine. However, this is generally not a significant source of unlabeled tyrosine if the medium is properly formulated.
-
Poor Cell Health: Unhealthy or stressed cells may have altered metabolism and reduced protein synthesis, leading to inefficient label incorporation.
Solutions:
-
Optimize Cell Culture Conditions: Ensure cells are healthy and actively dividing. Allow for a sufficient number of cell doublings (at least 5-6) to achieve >97% label incorporation.[6][7]
-
Use Dialyzed FBS: Always use dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.[8]
-
Pilot Study: Before conducting a large-scale experiment, perform a small pilot study to confirm the labeling efficiency by mass spectrometry.
-
Experimental Workflow for Checking Labeling Efficiency:
Workflow to verify labeling efficiency.
Issue 2: Isotopic Cluster Overlap and Inaccurate Quantification
Symptom: The isotopic clusters of the light and heavy tyrosine-containing peptides are overlapping, making it difficult to accurately determine their respective intensities.
Possible Causes:
-
Low Mass Spectrometer Resolution: Insufficient resolution can lead to the inability to distinguish between the isotopic peaks of the light and heavy peptides.
-
Natural Isotope Abundance: The natural abundance of ¹³C in the unlabeled peptide contributes to M+1 and M+2 peaks that can overlap with the monoisotopic peak of the heavy peptide.
-
Co-eluting Peptides: Other peptides with similar mass-to-charge ratios may co-elute with the peptides of interest, further complicating the spectrum.
Solutions:
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to better resolve the isotopic clusters.
-
Isotope Correction Software: Employ software designed to correct for natural isotope abundance and deconvolute overlapping isotopic patterns.[4]
-
Optimize Chromatography: Improve chromatographic separation to minimize co-elution of interfering peptides.
-
Data Analysis Workflow for Isotope Correction:
Data processing for accurate quantification.
Experimental Protocols
SILAC Experiment using DL-Tyrosine-¹³C₉,¹⁵N
This protocol outlines a general workflow for a SILAC experiment incorporating heavy tyrosine.
1. Media Preparation:
-
Prepare SILAC DMEM or RPMI 1640 medium lacking L-lysine, L-arginine, and L-tyrosine.
-
For the "light" medium, supplement with unlabeled L-lysine, L-arginine, and L-tyrosine at their normal concentrations.
-
For the "heavy" medium, supplement with the desired heavy-labeled amino acids, including DL-Tyrosine-¹³C₉,¹⁵N.
-
Add 10% dialyzed fetal bovine serum to both media.[8]
2. Cell Culture and Labeling:
-
Culture two populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[6][7]
3. Sample Preparation for Mass Spectrometry:
-
Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cell pellet and extract the proteins.
-
Perform in-solution or in-gel digestion of the proteins with an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 column or tip.
4. LC-MS/MS Analysis:
-
Analyze the desalted peptides by high-resolution LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
5. Data Analysis:
-
Use a suitable software package to identify peptides and proteins.
-
Perform quantification of the light and heavy peptide pairs, applying corrections for natural isotope abundance.
Quantitative Data Summary
| Parameter | Unlabeled DL-Tyrosine | DL-Tyrosine-¹³C₉,¹⁵N |
| Molecular Formula | C₉H₁₁NO₃ | ¹³C₉H₁₁¹⁵NO₃ |
| Monoisotopic Mass | 181.0739 u | 191.1074 u |
| Mass Shift | - | +10.0335 u |
Predicted Mass Shifts of Key Fragments (from unlabeled tyrosine fragmentation): [8][9]
| Fragment Description | Unlabeled m/z | Predicted Labeled m/z |
| [M+H]⁺ | 182.0812 | 192.1147 |
| [M+H - H₂O]⁺ | 164.0706 | 174.1041 |
| [M+H - COOH]⁺ | 136.0758 | 145.1026 |
| Immonium ion | 136.0758 | 145.1026 |
Note: The predicted labeled m/z values are calculated based on the mass shift of the precursor ion and the number of labeled atoms retained in the fragment. Actual observed m/z values may vary slightly.
Signaling Pathway and Experimental Workflow Diagrams
References
- 2. caymanchem.com [caymanchem.com]
- 3. Isotope dilution mass spectrometric quantification of 3-nitrotyrosine in proteins and tissues is facilitated by reduction to 3-aminotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research.com [f1000research.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DL-Tyrosine-13C9,15N LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of DL-Tyrosine-13C9,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow for improved signal-to-noise ratio and data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a good signal-to-noise ratio for this compound in LC-MS analysis?
A1: The main challenges include low signal intensity, high background noise, poor chromatographic peak shape, and matrix effects.[1][2] Low signal intensity can result from inefficient ionization or suboptimal mass spectrometer settings. High background noise often originates from contaminated solvents, sample matrix components, or electronic interference.[1][3] Poor peak shape, such as tailing or fronting, can be caused by column overload, secondary interactions with the stationary phase, or an inappropriate sample solvent.[4][5] Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant hurdle in complex biological samples.[2][6][7]
Q2: Which ionization technique is most suitable for this compound?
A2: Electrospray ionization (ESI) is the most common and generally most effective ionization technique for amino acids like tyrosine.[8][9] ESI is well-suited for polar and ionizable compounds. It is recommended to test both positive and negative ion modes to determine the optimal polarity for maximizing the signal of this compound.[8][9]
Q3: What type of liquid chromatography is recommended for underivatized this compound?
A3: For the analysis of underivatized, polar compounds like tyrosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[10][11] HILIC columns utilize a polar stationary phase and a high organic mobile phase, which provides good retention and separation for polar analytes that are poorly retained on traditional reversed-phase columns.[10]
Q4: Can derivatization improve the signal-to-noise ratio for this compound?
A4: Yes, derivatization can significantly improve the signal-to-noise ratio. Derivatizing the amino group of tyrosine can enhance its chromatographic retention on reversed-phase columns and improve its ionization efficiency.[12][13] For instance, derivatization with reagents like diethyl ethoxymethylenemalonate has been shown to cause a substantial signal enhancement.[13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS experiments with this compound.
Issue 1: Low Signal Intensity
Symptoms:
-
The peak for this compound is very small or indistinguishable from the baseline.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperature.[8][9] Perform an infusion of a standard solution to manually tune these settings for maximum signal.[8] |
| Incorrect Ionization Mode | Analyze the standard in both positive and negative ion modes to determine which provides a better response for this compound.[8][9] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization of amino acids. Test different pH levels (e.g., acidic vs. neutral) to find the optimal condition for protonation or deprotonation.[1] |
| Mass Spectrometer Not Tuned | Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[14] |
| Sample Loss During Preparation | Evaluate the sample preparation procedure for potential sources of analyte loss. Consider using a stable isotope-labeled internal standard to normalize for recovery.[15] |
Issue 2: High Background Noise
Symptoms:
-
The baseline of the chromatogram is elevated and noisy, making it difficult to detect low-intensity peaks.[3]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents.[3] Filter all mobile phases and sample diluents.[3] |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water) to remove contaminants.[3] |
| Dirty Ion Source | Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's guidelines.[3] |
| Matrix Effects | Implement more effective sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[11][16] Diluting the sample can also sometimes mitigate matrix effects.[6] |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. Check for nearby electronic equipment that could be causing interference.[1] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a leading edge (fronting) or a trailing edge (tailing).[1]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[4] |
| Inappropriate Sample Solvent | The sample solvent should be of similar or weaker elution strength than the initial mobile phase. Dissolve the sample in the mobile phase whenever possible.[5] |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing can cause tailing. Consider using a column with better end-capping or adding a mobile phase additive to block these sites.[4] |
| Column Contamination | A buildup of contaminants on the column can lead to poor peak shape.[1] Flush the column or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[1] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly connected.[17] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for removing proteins from biological fluids like plasma or serum.[18][19]
-
Sample Collection: Collect 100 µL of the biological sample (e.g., plasma).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: HILIC-MS Method for Underivatized this compound
This protocol provides a starting point for developing a HILIC-MS method.[10]
-
LC System: An HPLC or UHPLC system.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[10]
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to 3 with formic acid.[10]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM ammonium formate, pH 3.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI Positive
-
Key MS Parameters:
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
MRM Transitions (for triple quadrupole): To be determined by infusing a standard of this compound. A common transition for native tyrosine is monitored, and the corresponding masses for the labeled version would be used.
Data Presentation
Table 1: Impact of Mobile Phase pH on Signal Intensity
| Mobile Phase Additive (0.1%) | pH | Relative Signal Intensity (%) |
| Formic Acid | 2.7 | 100 |
| Acetic Acid | 3.5 | 85 |
| No Additive | ~6.0 | 40 |
| Ammonium Hydroxide | 9.0 | 65 |
Note: Data is illustrative and will vary based on the specific LC-MS system and conditions.
Table 2: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Signal-to-Noise |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | -30 ± 8 | 50 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95 ± 3 | -10 ± 4 | 150 |
| Dilute-and-Shoot | 99 ± 2 | -60 ± 12 | 20 |
Note: Data is illustrative. Negative matrix effect indicates ion suppression.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise.
Caption: General experimental workflow for this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Technical Support Center: SILAC Experiments Using Tyrosine Labeling
Welcome to the Technical Support Center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments with a focus on tyrosine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is SILAC and how is it applied to study tyrosine phosphorylation?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[1][2] In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled amino acids, such as arginine and lysine.[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[1][2]
For studying tyrosine phosphorylation, SILAC is often coupled with anti-phosphotyrosine (pTyr) immunoprecipitation (IP).[3][4] Two cell populations, one grown in "light" media and the other in "heavy" media, are subjected to different conditions (e.g., stimulated vs. unstimulated). The cell lysates are then combined, and proteins containing phosphorylated tyrosine residues are enriched using an anti-pTyr antibody.[3][4] The samples are then analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides reveals changes in tyrosine phosphorylation levels in response to the stimulus.[3] This approach is instrumental in dissecting signaling pathways, particularly those involving receptor tyrosine kinases (RTKs).[4][5]
Q2: What are the most common pitfalls in SILAC experiments, especially when analyzing tyrosine phosphorylation?
The most common pitfalls in SILAC experiments that can significantly impact the accuracy of quantification, particularly in sensitive analyses like phosphotyrosine profiling, include:
-
Incomplete Labeling: Failure to achieve near-complete incorporation of the heavy amino acids can lead to inaccurate quantification.[6][7]
-
Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline, which complicates data analysis and can lead to underestimation of protein ratios for proline-containing peptides.[3][8][9][10]
-
Errors in Sample Mixing: Inaccurate mixing of the "light" and "heavy" cell lysates can introduce systematic errors in quantification.[6][11]
-
Contamination: Contamination from external sources, such as keratins from dust and skin, or from non-dialyzed serum containing light amino acids, can interfere with the results.[3][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your SILAC experiments.
Issue 1: Low Labeling Efficiency (<98%)
| Potential Cause | Recommended Solution | References |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six passages in the SILAC medium. The required number of doublings depends on the cell line's growth rate. | [3][7] |
| Contamination with "Light" Amino Acids from Serum | Use dialyzed fetal bovine serum (FBS), which has had small molecules like amino acids removed. Regular FBS is a major source of unlabeled amino acids. | [3][7] |
| Endogenous Amino Acid Synthesis | Use cell lines that are auxotrophic for the labeled amino acids (e.g., arginine and lysine). Some cell lines can synthesize their own amino acids, leading to incomplete labeling. | [7] |
| Incorrect Amino Acid Concentration | Optimize the concentration of the heavy amino acids for your specific cell line and experimental conditions. | [3][7] |
Issue 2: Arginine-to-Proline Conversion Detected in Mass Spectrometry Data
| Potential Cause | Recommended Solution | References |
| Metabolic Pathway Activity | Some cell lines possess active arginase, which initiates the conversion of arginine to proline. | [3][6][9] |
| High Arginine Concentration | High concentrations of arginine in the medium can sometimes promote its conversion to proline. | [3][9] |
| Cell Line-Specific Metabolism | The extent of arginine-to-proline conversion is highly cell-line dependent. | [9] |
| Mitigation Strategy | Effectiveness & Considerations | References |
| Supplement with L-proline | Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium is a highly effective method to suppress the conversion pathway. | [8][10][12] |
| Optimize Arginine Concentration | Cautiously reducing the concentration of heavy arginine in the medium can make the conversion metabolically less favorable. However, this must be balanced with maintaining sufficient labeling. | [3][9] |
| Use Arginase Inhibitors | While possible, this approach is less common and requires careful optimization to avoid off-target effects on cell health. | |
| Genetic Engineering | For organisms amenable to genetic manipulation, deleting genes involved in arginine catabolism can abolish the conversion. | [9] |
| Data Analysis Correction | Software like MaxQuant can be configured to account for arginine-to-proline conversion during data analysis. Alternatively, label-swap replicates can help correct for this artifact. | [6][13] |
Experimental Protocols
Protocol 1: Standard SILAC Labeling for Phosphotyrosine Analysis
-
Prepare SILAC Media:
-
Prepare "light" and "heavy" SILAC media using a DMEM or RPMI-1640 base that lacks L-arginine and L-lysine.
-
For the "light" medium, supplement with normal L-arginine (Arg-0) and L-lysine (Lys-0).
-
For the "heavy" medium, supplement with heavy isotope-labeled L-arginine (e.g., ¹³C₆-Arg, Arg-6) and L-lysine (e.g., ¹³C₆¹⁵N₂-Lys, Lys-8).
-
Add 10% dialyzed fetal bovine serum to both media.[3]
-
To prevent arginine-to-proline conversion, add 200 mg/L L-proline to both "light" and "heavy" media.[8][10]
-
-
Cell Culture and Labeling:
-
Cell Stimulation and Lysis:
-
Once labeling is complete, starve the cells by incubating them in serum-free SILAC media for 12-24 hours to reduce basal tyrosine phosphorylation.[3][4]
-
Treat one cell population with the desired stimulus (e.g., growth factor) while the other serves as the unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[3]
-
-
Phosphotyrosine Immunoprecipitation (IP):
-
Pre-clear the mixed lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-phosphotyrosine antibody (e.g., PY99 or 4G10) conjugated to agarose beads to enrich for phosphotyrosine-containing peptides.[4][14]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the resulting peptides for analysis by LC-MS/MS.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.[6] The software will calculate the H/L ratios, indicating the change in phosphorylation at specific tyrosine sites.
-
Visualizations
Caption: Workflow for SILAC-based phosphotyrosine analysis.
Caption: Troubleshooting arginine-to-proline conversion in SILAC.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 5. Development of a 5-plex SILAC method tuned for the quantitation of tyrosine phosphorylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Impact of cell passage number on DL-Tyrosine-13C9,15N labeling
Technical Support Center: DL-Tyrosine-13C9,15N Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of cell passage number on this compound labeling experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: this compound is a stable isotope-labeled form of the amino acid tyrosine. It is used in metabolic labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), for quantitative proteomics.[1] Cells grown in media containing this "heavy" amino acid incorporate it into newly synthesized proteins.[2][3] This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.[4][5]
Q2: How does cell passage number affect cell lines?
A2: The passage number, or the number of times a cell line has been subcultured, can significantly affect its characteristics.[6] With increasing passage number, cell lines can experience alterations in morphology, growth rates, gene expression, protein expression, and response to stimuli.[6][7] These changes are due to factors like genetic drift, selection pressures within the culture, and accumulated mutations, which can lead to a heterogeneous population that no longer represents the original cell line.[8]
Q3: Why is it critical to consider passage number in this compound labeling experiments?
A3: The passage number is critical because it can impact the consistency and reliability of your labeling experiment.[9] High-passage cells may exhibit altered metabolic rates, protein synthesis, and turnover, which can lead to incomplete or variable incorporation of the heavy-labeled tyrosine.[9][10] This variability can compromise the accuracy of quantitative proteomic data. Therefore, it is recommended to use low-passage cells for such experiments to ensure reproducibility.[9][11]
Q4: What is considered a "low" versus "high" passage number?
A4: The definition of "low" and "high" passage can be cell-line dependent.[6] However, a general guideline is to consider cells below passage 15-20 as low passage.[7][9][11] Cells with passage numbers greater than 40 are often considered high passage.[11] It is crucial for researchers to establish a working passage number range for their specific cell line where key characteristics remain stable.[6]
Q5: Can I use D-Tyrosine for labeling instead of L-Tyrosine?
A5: While less common, D-amino acid labeling is possible for specific experimental goals, such as studying the metabolism of D-amino acids themselves.[12] However, mammalian cells primarily use L-amino acids for protein synthesis, so the incorporation of D-Tyrosine can be inefficient.[12] Additionally, cells may possess D-amino Acid Oxidase (DAO), an enzyme that degrades D-amino acids, further reducing labeling efficiency.[12] The provided DL-Tyrosine contains both isomers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound labeling experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (<97%) | Insufficient Cell Doublings: The most common cause is not allowing enough time for the "light" proteins to be diluted out through cell division and protein turnover.[9][13] | Ensure cells undergo at least five to six passages in the SILAC medium.[3][13][14] This number depends on the cell line's growth rate. |
| High Passage Number: Older cells may have altered protein turnover rates or reduced metabolic activity, leading to incomplete incorporation.[9][10] | Use authenticated, low-passage cells (e.g., <20 passages) for all experiments.[9] Establish a consistent passage number range for your studies. | |
| Contamination with "Light" Tyrosine: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids.[14] | Use dialyzed FBS, which has had small molecules like amino acids removed.[12][14] Ensure you are using a tyrosine-free basal medium for your SILAC preparations.[12] | |
| High Variability Between Replicates | Inconsistent Passage Number: Using cells from different passage numbers across replicates can introduce significant variability due to phenotypic drift.[7] | Plan your experiments to use cells from a narrow passage number range (e.g., passages 10-15) for all replicates. |
| Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or health can alter metabolism and labeling.[12] Stressed or senescent cells may have altered amino acid metabolism. | Maintain consistent cell culture practices. Monitor cell morphology and ensure cells are healthy and in the logarithmic growth phase during labeling.[7][12] | |
| Unequal Mixing of Cell Populations: Inaccurate cell counting before combining the "light" and "heavy" populations is a primary source of error in the final quantification.[15] | Carefully and accurately count cells from each population before mixing them in a 1:1 ratio.[15] | |
| Slow Cell Growth in SILAC Medium | Cellular Stress: The custom medium formulation may lack essential factors found in standard media or the dialyzed serum may be of poor quality. | Gradually adapt cells to the SILAC medium by mixing it with their regular medium in increasing proportions.[15] Test different batches or suppliers of dialyzed FBS. |
| Effect of High Passage Number: High-passage cells can have inherently slower growth rates.[6] | Perform a growth curve analysis to confirm that the growth rate is consistent and acceptable for your chosen passage number.[7] If growth is slow, switch to a lower passage stock. | |
| Unexpected Mass Shifts in MS Data | Metabolic Conversion of Amino Acids: While less common with tyrosine, some amino acids (like arginine) can be metabolically converted to others (like proline), which can complicate data analysis.[9][13] | Though primarily an issue with arginine labeling, be aware of potential metabolic pathways involving tyrosine in your specific cell model.[16] |
| Deuterium-Induced Chromatographic Shift: If using a deuterated label (not the case for 13C,15N), labeled peptides may elute slightly earlier during reverse-phase chromatography.[12] | This is not applicable to this compound but is a key consideration for other labeling strategies. |
Impact of Cell Passage Number on Cellular Characteristics
The following table summarizes findings from various studies on how increasing passage number can affect cellular parameters relevant to labeling experiments.
| Parameter | Effect of Increasing Passage Number | Potential Impact on Labeling Experiment | Reference(s) |
| Growth Rate / Doubling Time | Can decrease, increase, or become more variable. | Affects the time required to achieve sufficient cell doublings for complete labeling. | [6][7][10] |
| Protein Expression & Synthesis | Altered expression profiles and protein synthesis rates. | Can lead to inconsistent label incorporation and affect proteome-wide quantification. | [6][7][9] |
| Metabolic Activity | Can show increased metabolic capacity or shifts in energy metabolism (e.g., glycolysis, mitochondrial respiration). | Changes in amino acid uptake and metabolism can alter labeling efficiency and introduce bias. | [10][17] |
| Cell Morphology | Cells can undergo significant morphological changes. | Indicates potential underlying phenotypic drift that could affect experimental consistency. | [6][7] |
| Genetic & Phenotypic Stability | Increased genetic mutations, chromosomal aberrations, and phenotypic drift. | Reduces the reproducibility and reliability of experimental results. | [8][10] |
Experimental Protocol: this compound Labeling
This protocol provides a general workflow for a SILAC experiment using this compound. Optimization for specific cell lines and experimental conditions is necessary.
1. Media Preparation:
-
Light Medium: Prepare a tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640). Supplement it with 10% dialyzed FBS, L-glutamine, and all essential amino acids, including standard ("light") L-Tyrosine at its normal concentration.
-
Heavy Medium: Prepare the same tyrosine-free basal medium. Supplement it with 10% dialyzed FBS, L-glutamine, and all essential amino acids, but replace the standard L-Tyrosine with this compound.
2. Cell Adaptation and Labeling:
-
Thaw a low-passage vial of your cell line of interest.
-
Split the cell population into two separate flasks.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Maintain the cells in their respective media for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.[3][13][14] Monitor cell growth and morphology to ensure the SILAC media does not adversely affect cell health.
3. Verification of Labeling Efficiency (Optional but Recommended):
-
Before starting the main experiment, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform tryptic digestion, and analyze by mass spectrometry.
-
Confirm that the incorporation efficiency of this compound is >97%.[9]
4. Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug stimulation, genetic modification) to one of the cell populations. The other population will serve as the control.
5. Cell Harvesting and Lysis:
-
Harvest both the "light" and "heavy" cell populations.
-
Perform accurate cell counts for both populations.
-
Combine the two populations in a precise 1:1 ratio based on cell number.[3]
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
6. Protein Digestion and Mass Spectrometry:
-
Quantify the total protein concentration in the lysate.
-
Perform in-solution or in-gel tryptic digestion of the protein mixture.
-
Analyze the resulting peptide mixture by LC-MS/MS.
7. Data Analysis:
-
Use appropriate software to identify peptide pairs (light and heavy) and calculate the intensity ratios.
-
The ratio of the heavy to light peptide signals corresponds to the relative abundance change of the protein between the two experimental conditions.
Visualizations
The following diagrams illustrate key workflows and concepts related to this topic.
Caption: General experimental workflow for a SILAC-based proteomics experiment.
Caption: Impact of high cell passage number on experimental outcomes.
Caption: Simplified mTOR signaling pathway activated by amino acids.
References
- 1. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 11. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Intracellular Growth Is Dependent on Tyrosine Catabolism in the Dimorphic Fungal Pathogen Penicillium marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Growth in Heavy Amino Acid Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor cell growth when using heavy amino acid media for applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Part 1: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to cell health and proliferation in heavy amino acid-supplemented media.
??? question "My cells are growing slowly, showing signs of stress, or dying after I switched them to the heavy medium. What are the most common causes and what should I check first?"
??? question "I suspect my cells haven't adapted properly. What is the recommended procedure for adaptation?"
??? question "My mass spectrometry results look strange, with unexpected satellite peaks. Could this be related to cell health?"
Part 2: Frequently Asked Questions (FAQs)
??? question "Why is dialyzed serum essential, and can it cause growth issues?"
??? question "How can I confirm that the heavy amino acids are being incorporated efficiently?"
??? question "What are the common heavy amino acids used in these experiments?"
Part 3: Experimental Protocols
Protocol 1: Cell Adaptation to Heavy Amino Acid Medium
Objective: To achieve >97% incorporation of heavy amino acids into the cellular proteome with minimal impact on cell health.
Materials:
-
SILAC-grade medium (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Heavy amino acid stocks (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine)
-
Light amino acid stocks (for control culture)
-
Standard cell culture reagents (e.g., PBS, trypsin)
Procedure:
-
Prepare Media: Prepare two flasks of media:
-
Initiate Cultures: Split a confluent plate of your cells into two separate dishes. Culture one in the "light" medium and the other in the "heavy" medium.[2]
-
Passage and Adapt: Continuously subculture the cells in their respective media for a minimum of six cell doublings.[3][2] The required time will depend on your cell line's doubling time.
-
Monitor Cells: At each passage, monitor cell morphology and proliferation. A slight initial decrease in the growth rate of the "heavy" culture is normal.[2]
-
Verify Incorporation: After the adaptation period, verify the labeling efficiency using mass spectrometry as described in Protocol 2.
Protocol 2: Verifying Heavy Amino Acid Incorporation via Mass Spectrometry
Objective: To quantify the percentage of heavy amino acid incorporation in an adapted cell population.
Procedure:
-
Harvest Cells: After the adaptation period (Protocol 1), harvest a small aliquot of cells from the "heavy" culture.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., 8 M urea (B33335) buffer) and determine the total protein concentration.[4]
-
Protein Digestion: Perform a standard in-solution or in-gel tryptic digestion of the protein lysate.[2]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[2]
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the heavy labels as variable modifications.
-
Calculate the incorporation efficiency for each identified peptide by comparing the intensity of the heavy-labeled peptide to the sum of the intensities of the heavy and light versions: Efficiency % = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100.
-
The median incorporation rate across all identified peptides should be >97% before proceeding with experiments.[3][5]
-
Protocol 3: Minimizing Arginine-to-Proline Conversion
Objective: To prevent the metabolic conversion of heavy arginine to heavy proline, which can corrupt quantitative data.
Materials:
-
Prepared "light" and "heavy" SILAC media
-
Sterile stock solution of L-proline (e.g., 20 g/L in sterile PBS)[6]
Procedure:
-
Prepare SILAC Media: Prepare your light and heavy SILAC media as described in Protocol 1.
-
Supplement with Proline: Add the sterile L-proline stock solution to both the light and heavy media to a final concentration of 200 mg/L.[4][6] For example, add 10 mL of a 20 g/L stock solution to 1 L of SILAC medium.
-
Sterile Filter: Ensure the final supplemented medium is sterile-filtered (0.22 µm filter) before use.
-
Proceed with Workflow: Use the proline-supplemented media for your entire experimental workflow, including the adaptation and experimental phases. This concentration of proline has been shown to effectively abolish arginine conversion without compromising heavy arginine incorporation.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Digestion Protocols for SILAC-Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein digestion protocols for SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before starting a SILAC experiment?
Before initiating the adaptation phase of labeling, it is critical to characterize the cell type you will be using.[1] Many protocols recommend using dialyzed serum to minimize the presence of free amino acids that would compete with the heavy isotope-labeled ones.[1][2] However, some cell lines may not grow well in dialyzed medium due to the absence of essential growth factors. In such cases, you may need to supplement the medium with purified growth factors or a small percentage of normal serum.[1]
Q2: How can I check if my SILAC labeling is efficient?
To ensure accurate quantification, it's essential to verify the incorporation efficiency of the heavy amino acids.[3] This is typically done after the cells have divided for at least five generations in the SILAC medium.[1][3][4][5] A small portion of the heavy-labeled cell population is harvested, and the proteins are digested into peptides using trypsin.[1] The incorporation of heavy amino acids is then evaluated by LC-MS/MS.[1] A labeling efficiency of 95% or more is generally considered acceptable for quantitative accuracy.[1][4][6][7]
Q3: What are the most common sources of error in SILAC quantification?
Several factors can introduce errors in SILAC quantification. The most common sources include:
-
Incomplete incorporation of isotopic amino acids: If the heavy amino acids are not fully incorporated into the proteome, it can skew the SILAC ratios.[3][8]
-
Arginine-to-proline conversion: Some cell lines can enzymatically convert arginine to proline, which can lead to decreased ion intensities of heavy-labeled peptides and result in inaccurate heavy/light ratios.[8][9] Adding unlabeled proline to both light and heavy media can help prevent this conversion.[10]
-
Experimental errors in sample mixing: Inconsistent mixing of the 'light' and 'heavy' cell populations before analysis can lead to variability in quantification.[8]
Q4: Should I perform in-solution or in-gel digestion for my SILAC samples?
The choice between in-solution and in-gel digestion depends on the complexity and volume of your sample.[1]
-
In-solution digestion is generally preferred for less complex samples and smaller sample volumes.[1]
-
In-gel digestion is more suitable for very complex samples as it combines protein separation (via SDS-PAGE) with digestion, providing a visual indication of protein abundance.[1] This method also serves as a fractionation step, reducing sample complexity and improving the dynamic range of protein identification.[5]
Troubleshooting Guides
Problem 1: Low Peptide Identification and/or High Number of Missed Cleavages
This is a common issue that can arise from suboptimal digestion conditions. Here are several factors to consider and troubleshoot:
-
Optimize Trypsin-to-Protein Ratio: The ratio of trypsin to protein is critical for efficient digestion. A commonly used starting ratio is 1:100 (w/w).[8] However, this may need to be optimized for your specific sample.
-
Evaluate Digestion Time and Temperature: Digestion is typically carried out overnight at 37°C.[11] Shorter digestion times may not be sufficient for complete cleavage, while excessively long incubations can lead to non-specific cleavage or sample degradation.
-
Ensure Proper Denaturation, Reduction, and Alkylation: Incomplete denaturation of proteins will hinder trypsin's access to cleavage sites.
-
Denaturation: Use of denaturing agents like urea (B33335) is common. It's important to use freshly prepared urea solutions and avoid high temperatures to prevent carbamylation, which can inhibit trypsin activity.[12]
-
Reduction: Dithiothreitol (DTT) is typically used to reduce disulfide bonds.[8][13]
-
Alkylation: Iodoacetamide (B48618) is then used to irreversibly modify the reduced cysteines, preventing them from reforming disulfide bonds.[8][13]
-
-
Check for Inhibitory Substances: Components from your lysis buffer, such as high concentrations of detergents (e.g., SDS) or salts, can inhibit trypsin activity.[12][14] Ensure that these are removed or diluted to a non-inhibitory concentration before adding trypsin.
| Parameter | Condition 1 | Condition 2 | Outcome Metric | Observation | Reference |
| Digestion Time | 4 hours | 18 hours | Number of Unique Peptides | Longer digestion time can increase the number of identified peptides. | [12] |
| Trypsin:Protein Ratio | 1:100 (w/w) | 1:20 (w/w) | Missed Cleavage Rate | A higher enzyme-to-substrate ratio generally leads to fewer missed cleavages. | |
| Detergent Presence | 1% Octylglucoside | No Detergent | Peptide Signal Intensity | The presence of 1% OG can completely suppress peptide signals in MALDI-MS. | [15] |
Problem 2: Incomplete Labeling Efficiency (<95%)
Incomplete labeling is a major source of quantification error in SILAC experiments.
-
Increase the Number of Cell Doublings: Ensure that cells have undergone at least five to six passages in the SILAC medium to allow for sufficient dilution of the 'light' amino acids.[3][5][6]
-
Use Dialyzed Fetal Bovine Serum (FBS): Standard FBS is a significant source of unlabeled amino acids.[6] Using dialyzed FBS is crucial to minimize this contamination.[1][2]
-
Verify Cell Line Auxotrophy: Some cell lines can synthesize their own amino acids. Ensure that your cell line is auxotrophic for the labeled amino acids (typically arginine and lysine).[6]
-
Optimize "Heavy" Amino Acid Concentration: The concentration of the heavy amino acids in the medium may need to be optimized for your specific cell line.[6]
Problem 3: Arginine-to-Proline Conversion
The metabolic conversion of heavy arginine to heavy proline can lead to underestimation of protein abundance in the heavy-labeled sample.
-
Supplement Media with Unlabeled Proline: Adding a sufficient amount of unlabeled L-proline to both the 'light' and 'heavy' SILAC media can suppress the enzymatic conversion of arginine to proline.[10]
-
Use a Label-Swap Replicate: Performing a biological replicate where the 'light' and 'heavy' labels are swapped between the control and experimental conditions can help to identify and correct for errors arising from arginine-to-proline conversion.[8]
Experimental Protocols
Detailed In-Gel Digestion Protocol
This protocol is adapted for large-scale SILAC experiments where an entire gel lane is processed.[5][16]
-
Gel Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel.[1][11]
-
Cut the gel slice into small pieces (approximately 1-2 mm cubes) and place them in a microcentrifuge tube.[1][5]
-
Destain the gel pieces by washing them with a solution of 25-50 mM ammonium (B1175870) bicarbonate in 50% acetonitrile (B52724) until the gel pieces are clear.[1][5][11]
-
-
Reduction and Alkylation:
-
Shrink the gel pieces with 100% acetonitrile and then dry them in a vacuum centrifuge.[1]
-
Rehydrate the gel pieces in a reducing buffer containing 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56-60°C for 10-45 minutes.[1][11]
-
Cool the sample to room temperature and replace the DTT solution with an alkylation buffer containing 55-60 mg/mL iodoacetamide in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 1 hour.[1][11]
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile. Dry the gel pieces completely.[1][11]
-
-
Trypsin Digestion:
-
Peptide Extraction:
-
Stop the digestion by adding 5% formic acid or 1% trifluoroacetic acid (TFA).[1][11]
-
Extract the peptides from the gel pieces by adding an extraction buffer (e.g., 50% acetonitrile, 5% formic acid) and sonicating or vortexing.[5][11]
-
Pool the supernatants from multiple extractions and dry the peptides in a vacuum centrifuge.[5]
-
Reconstitute the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).[1][5]
-
Detailed In-Solution Digestion Protocol
This protocol is a general guideline for the in-solution digestion of SILAC-labeled proteins.[3][8]
-
Protein Denaturation, Reduction, and Alkylation:
-
Combine equal amounts of protein from the 'light' and 'heavy' cell lysates.
-
Denature the proteins in a buffer containing a chaotropic agent like 8 M urea.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at room temperature for 30 minutes.[8]
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.[8]
-
Quench the alkylation reaction by adding DTT to a final concentration of 15 mM and incubating for another 15 minutes.[8]
-
-
Trypsin Digestion:
-
Sample Cleanup:
-
Acidify the peptide solution with TFA to a final concentration of 0.4% to stop the digestion and precipitate any remaining undigested proteins.[3]
-
Centrifuge the sample to pellet any precipitate.[3]
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for a typical SILAC experiment.
Caption: A troubleshooting decision tree for common protein digestion issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
- 12. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 15. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
Technical Support Center: Data Analysis Issues with DL-Tyrosine-13C9,15N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding data analysis challenges encountered when using DL-Tyrosine-13C9,15N for stable isotope labeling in mass spectrometry-based proteomics.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled amino acid used in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). It is a mixture of both the D- and L-isomers of tyrosine. In this form, all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This results in a significant and predictable mass shift in peptides containing this amino acid, allowing for the differentiation and relative quantification of proteins between different cell populations by mass spectrometry.[1] While L-amino acids are predominantly used in protein synthesis, the DL-mixture may be used in specific experimental contexts, though it presents unique challenges.
Q2: What is the expected mass shift for a peptide containing one this compound?
A2: The theoretical mass shift for a peptide containing a single fully labeled Tyrosine-13C9,15N residue is approximately +10 Da compared to its unlabeled counterpart. This is calculated from the incorporation of nine ¹³C atoms (a mass increase of ~1 Da each compared to ¹²C) and one ¹⁵N atom (a mass increase of ~1 Da compared to ¹⁴N). This large mass shift helps to separate the isotopic envelopes of the light and heavy peptide pairs in the mass spectrum, simplifying data analysis.[2]
Q3: What are the primary data analysis challenges associated with using a DL-amino acid mixture like this compound?
A3: The main challenges stem from the presence of the D-isomer and include:
-
Low Incorporation Efficiency: Mammalian cells primarily utilize L-amino acids for protein synthesis. The incorporation of D-amino acids is generally inefficient, which can lead to low signal intensity for the "heavy" labeled peptides.[3]
-
Incomplete Labeling: Due to the preferential use of L-tyrosine, achieving complete labeling of the proteome with the labeled D/L mixture can be difficult. This results in the presence of both light and heavy versions of peptides within the same sample, complicating quantification.
-
Metabolic Conversion: D-amino acids can be metabolized by enzymes such as D-amino acid oxidase (DAAO), which can reduce the availability of the labeled D-tyrosine for incorporation and potentially lead to the transfer of the isotopic label to other molecules.[3]
-
Chromatographic Shift: Peptides labeled with stable isotopes, particularly deuterium, can sometimes elute at slightly different retention times during liquid chromatography than their unlabeled counterparts. While less pronounced with ¹³C and ¹⁵N, it is a factor to consider.[4]
-
Complex Isotopic Patterns: Incomplete labeling and potential metabolic conversions can lead to complex and overlapping isotopic clusters in the mass spectra, making accurate quantification challenging.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your data analysis.
Issue 1: Low or No Detectable Incorporation of the "Heavy" Label
Symptoms:
-
Mass spectra show very low or no peaks corresponding to the heavy-labeled peptides.
-
The isotopic distribution of tyrosine-containing peptides does not show the expected +10 Da mass shift.
-
Quantitative data shows an extremely skewed ratio of light to heavy peptides.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient uptake or incorporation of D-Tyrosine. | Mammalian ribosomal machinery is optimized for L-amino acids, making D-amino acid incorporation inherently inefficient.[3] Consider increasing the concentration of this compound in the culture medium. However, be mindful of potential cellular toxicity at high concentrations. |
| Presence of unlabeled L-Tyrosine. | Ensure the use of a tyrosine-free basal medium for your SILAC experiment. Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum. |
| D-Amino Acid Oxidase (DAAO) Activity. | Some cell lines express DAAO, which degrades D-amino acids.[3] If you suspect this is an issue, consider using a DAAO inhibitor or choosing a cell line with known low DAAO activity. An enzymatic assay on your cell lysate can confirm DAAO activity. |
| Insufficient Labeling Time. | For complete labeling, cells should be cultured for at least five to six doublings in the heavy medium.[1] Monitor the incorporation efficiency at different time points to determine the optimal labeling duration for your specific cell line. |
Illustrative Data:
The following table illustrates a hypothetical scenario of low incorporation efficiency and its impact on quantification.
| Protein | Peptide Sequence | Expected H/L Ratio | Observed H/L Ratio | % Incorporation (Calculated) |
| Protein A | ...Y... | 1.0 | 0.15 | 13% |
| Protein B | ...Y... | 1.0 | 0.20 | 17% |
| Protein C | ...Y... | 1.0 | 0.12 | 11% |
Issue 2: Inconsistent or Variable Heavy/Light (H/L) Ratios
Symptoms:
-
High variability in the H/L ratios for peptides from the same protein.
-
Unpredictable H/L ratios across different proteins that are expected to have similar expression levels.
-
Poor reproducibility of H/L ratios between technical or biological replicates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Labeling. | As mentioned previously, ensure complete labeling by extending the culture time. Incomplete labeling will result in a mixed population of light and heavy peptides, leading to inaccurate ratios.[5] |
| Metabolic Conversion of D-Tyrosine. | The isotopic label from D-tyrosine may be transferred to other molecules through metabolic pathways, leading to unexpected labeled species and affecting the pool of available labeled tyrosine for protein synthesis.[3] Consider performing metabolic flux analysis to trace the fate of the labeled tyrosine. |
| Complex Isotopic Clusters. | Overlapping isotopic patterns from light peptides, partially labeled peptides, and fully labeled peptides can interfere with accurate peak integration. Use high-resolution mass spectrometry to better resolve these complex patterns.[6] Specialized data analysis software may also be required to deconvolve overlapping isotopic envelopes. |
| Issues with Data Analysis Software. | Standard SILAC analysis software may not be optimized for non-standard labels or the complexities arising from D-amino acid incorporation. Ensure your software allows for custom definition of the mass shift and can handle complex isotopic patterns. Software like MaxQuant or Proteome Discoverer offer flexibility in defining modifications and analyzing SILAC data.[7][8] |
III. Experimental Protocols & Methodologies
A detailed protocol for a SILAC experiment using a non-canonical amino acid should be carefully optimized. Below is a general framework based on standard SILAC protocols, with specific considerations for using this compound.
Protocol: SILAC Labeling with this compound
-
Cell Culture Preparation:
-
Culture cells in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
Adaptation to SILAC Medium:
-
Prepare "light" and "heavy" SILAC media using a tyrosine-free formulation.
-
Light Medium: Supplement with unlabeled L-Tyrosine at a standard concentration (e.g., 0.4 mM).
-
Heavy Medium: Supplement with this compound. Due to the presence of the D-isomer, a higher concentration (e.g., 0.8 mM - 1.6 mM) may be necessary to ensure sufficient availability of the L-isomer.[9]
-
Both media should be supplemented with 10% dialyzed FBS.
-
Culture cells in their respective light and heavy media for at least six cell doublings to ensure maximal incorporation of the labeled amino acid.[1]
-
-
Experimental Treatment:
-
After complete labeling, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software package that allows for the definition of custom SILAC labels (e.g., MaxQuant, Proteome Discoverer).[7][8]
-
Specify the mass shift for Tyrosine (+10.0335 Da for ¹³C₉¹⁵N₁).
-
Carefully inspect the isotopic patterns of tyrosine-containing peptides to check for incomplete labeling or other artifacts.
-
IV. Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to experiments using labeled tyrosine.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 8. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Cell Lysis for Accurate SILAC Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete cell lysis for accurate Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) quantification. Incomplete cell lysis is a critical source of error that can lead to inaccurate protein quantification and misleading results. This guide offers detailed methodologies and data-driven recommendations to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for accurate SILAC quantification?
Q2: What are the main methods for cell lysis in SILAC experiments?
There are two primary approaches to cell lysis for SILAC experiments: chemical lysis and mechanical disruption. Often, a combination of both methods is employed to ensure complete sample disruption.[2]
-
Chemical Lysis: This involves the use of detergents to solubilize cell membranes and release cellular contents. Common lysis buffers include those containing RIPA, NP-40, urea (B33335), or SDS.[3][4] The choice of detergent depends on the subcellular location of the proteins of interest and the desired stringency of lysis.
-
Mechanical Lysis: This method uses physical force to break open cells. Techniques include sonication, bead beating (ribolyser), French press, and freeze-thaw cycles.[2][5][6] Mechanical methods are often necessary for cells that are resistant to detergent-based lysis, such as those with tough cell walls.[2]
Q3: How do I choose the right lysis buffer for my SILAC experiment?
The optimal lysis buffer depends on your specific cell type and the goals of your experiment. Here are some general guidelines:
-
RIPA (Radioimmunoprecipitation Assay) Buffer: A popular and stringent lysis buffer that can solubilize most cellular proteins, including those in the nucleus and mitochondria. However, its denaturing properties can disrupt protein-protein interactions.[7]
-
Urea-based Buffers: These are strong denaturants that are effective at solubilizing most proteins, including those that are difficult to extract with detergent-based buffers. They are compatible with in-solution digestion protocols for mass spectrometry.[4][8]
-
SDS (Sodium Dodecyl Sulfate) Buffers: SDS is a strong ionic detergent that is highly effective for complete cell lysis and protein solubilization.[3][9][10] However, it can interfere with downstream mass spectrometry and must be removed or its concentration significantly reduced before analysis.[9][10]
-
NP-40 or Triton X-100 based Buffers: These are milder, non-ionic detergents that are useful for preserving protein-protein interactions but may not be sufficient for complete lysis of all cellular compartments.
For a comprehensive proteome analysis, stronger detergents like SDS or chaotropic agents like urea are often recommended.[3]
Q4: My protein yield is low after cell lysis. What are the possible causes and how can I troubleshoot this?
Low protein yield can be due to several factors. Here are some common causes and solutions:
-
Insufficient Lysis Buffer: The volume of lysis buffer may be inadequate for the number of cells. As a general guideline, use 100 µL of lysis buffer for every 10 million cells.[1]
-
Incomplete Cell Lysis: The chosen lysis method may not be effective for your cell type. Consider increasing the stringency of your lysis buffer (e.g., switching from NP-40 to RIPA or a urea-based buffer) or incorporating a mechanical disruption step like sonication.[4]
-
Low Cell Number: Ensure you are starting with a sufficient number of cells. For low-abundance proteins, you may need to increase the initial cell count.[11]
-
Protein Degradation: Proteases released during lysis can degrade your proteins. Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[5]
-
Suboptimal Incubation: Increase the incubation time with the lysis buffer and include agitation to improve lysis efficiency.
Troubleshooting Guide: Incomplete Cell Lysis
This guide provides a systematic approach to troubleshooting incomplete cell lysis in your SILAC experiments.
Symptom: Low protein yield, high variability between replicates, or a pellet is visible after centrifugation of the lysate.
Step 1: Visual Inspection
-
After adding lysis buffer and incubating, is the solution still viscous or cloudy? A clear lysate is a good indicator of successful lysis.
-
After centrifugation, is there a significant, visible pellet? A large pellet suggests that many cells were not lysed.
Step 2: Microscopic Examination
-
Take a small aliquot of the cell suspension before and after lysis.
-
Examine under a microscope to visually assess the percentage of lysed cells (ghosts) versus intact cells.
Step 3: Re-evaluate Lysis Protocol
If incomplete lysis is confirmed, consider the following protocol modifications:
-
Increase Lysis Buffer Strength: If using a mild detergent, switch to a more stringent one (e.g., from NP-40 to RIPA or a urea/SDS-based buffer).
-
Incorporate Mechanical Disruption: Add a sonication or bead beating step to your protocol. This is particularly important for difficult-to-lyse cells.
-
Optimize Incubation Conditions: Increase the incubation time and ensure adequate mixing or agitation.
-
Check Cell Density: High cell densities can hinder efficient lysis. Consider diluting your cell suspension.
Data Presentation: Comparison of Lysis Buffers
The choice of lysis buffer can significantly impact the number of identified proteins and peptides in a proteomics experiment. The following tables summarize data from a study comparing the efficiency of different lysis buffers and sample preparation methods for HeLa cells.[9][10]
Table 1: Number of Proteins Identified in HeLa Cells with Different Lysis Buffers and Digestion Methods [9]
| Digestion Method | Lysis Buffer | Number of Proteins Identified (Unfractionated) | Number of Proteins Identified (Fractionated) |
| In-solution (ISD) | GnHCl | 4851 ± 44 | - |
| SP3 | GnHCl | 5895 ± 37 | 7817 |
| SP3 | SDS | 6131 ± 20 | 8136 |
Table 2: Number of Peptides Identified in HeLa Cells with Different Lysis Buffers and Digestion Methods [9]
| Digestion Method | Lysis Buffer | Number of Peptides Identified (Unfractionated) |
| In-solution (ISD) | GnHCl | 40,505 ± 630 |
| SP3 | GnHCl | 48,940 ± 345 |
| SP3 | SDS | 47,088 ± 345 |
Data presented as mean ± SEM for unfractionated samples. SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) and ISD (In-solution Digestion) are methods for processing proteins for mass spectrometry. GnHCl (Guanidinium hydrochloride) and SDS (Sodium dodecyl sulfate) are denaturing agents used in the lysis buffers.
These data indicate that for HeLa cells, a sample preparation method like SP3 combined with a strong denaturant like SDS or GnHCl in the lysis buffer yields a higher number of identified proteins compared to traditional in-solution digestion.[9]
Experimental Protocols
Protocol 1: Cell Lysis using Urea Buffer
This protocol is suitable for achieving complete denaturation and solubilization of cellular proteins.
-
Cell Harvesting: Harvest "light" and "heavy" SILAC-labeled cells separately. Wash the cell pellets twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease and phosphatase inhibitors).[8] Use approximately 100 µL of buffer per 10 million cells.[1]
-
Mechanical Disruption (Optional but Recommended): Sonicate the lysate on ice to shear DNA and ensure complete cell disruption.[8] A typical protocol would be 3 cycles of 15 seconds "on" and 30 seconds "off" at a moderate power setting.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet any insoluble debris.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of detergent interference).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates for downstream processing and mass spectrometry analysis.[12]
Protocol 2: Cell Lysis using RIPA Buffer
This protocol is a common choice for efficient lysis of a wide range of cell types.
-
Cell Harvesting: Harvest and wash the "light" and "heavy" SILAC-labeled cells as described in Protocol 1.
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to encourage lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification and Mixing: Collect the supernatant, quantify the protein concentration, and mix the "light" and "heavy" lysates in a 1:1 ratio.
Visualizations
Caption: A simplified workflow for a typical SILAC experiment, highlighting the critical cell lysis step.
Caption: A troubleshooting decision tree for addressing incomplete cell lysis in SILAC experiments.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative proteomics of small numbers of closely-related cells: Selection of the optimal method for a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating SILAC Protein Quantification with Western Blot
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful mass spectrometry-based technique for the accurate relative quantification of thousands of proteins simultaneously.[1][2] However, the validation of high-throughput data with a targeted and well-established method is a cornerstone of robust scientific inquiry. Western blotting, a long-standing and widely used technique, serves as a crucial tool for confirming the quantitative changes observed in SILAC experiments for specific proteins of interest.[3][4] This guide provides a comprehensive comparison of SILAC and Western blotting, complete with experimental protocols and data presentation, to aid researchers in effectively validating their proteomic findings.
Principles of SILAC and Western Blotting
SILAC: In Vivo Metabolic Labeling for Relative Quantification
SILAC is a metabolic labeling strategy that involves growing two populations of cells in media that are identical except for the inclusion of "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids, typically lysine (B10760008) and arginine.[1] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[5][6] Following experimental treatment, the "light" and "heavy" cell populations are mixed, and the proteins are extracted and digested.[1] The resulting peptides are then analyzed by mass spectrometry. Since peptides from the "light" and "heavy" samples are chemically identical but differ in mass, they appear as doublets in the mass spectrum. The ratio of the intensities of these peptide peaks provides a precise measure of the relative abundance of the corresponding protein between the two samples.[1]
Western Blotting: Antibody-Based Detection for Semi-Quantitative Analysis
Western blotting is an antibody-based technique used to detect and semi-quantify specific proteins within a complex mixture.[3][4][7] The process begins with separating proteins by size using gel electrophoresis (SDS-PAGE).[3][8] The separated proteins are then transferred from the gel to a solid membrane.[3][9] This membrane is subsequently incubated with a primary antibody that specifically binds to the target protein.[9] A secondary antibody, which is conjugated to an enzyme (commonly horseradish peroxidase), is then used to bind to the primary antibody.[3][9] The addition of a chemiluminescent substrate results in the emission of light, which can be captured on film or by a digital imager, producing a band corresponding to the protein of interest.[8] The intensity of this band is proportional to the amount of the target protein.[10]
Comparative Analysis: SILAC vs. Western Blot
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Western Blot |
| Principle | In vivo metabolic labeling with stable isotopes and quantification by mass spectrometry.[1][2] | Immuno-detection of a specific protein on a membrane after size-based separation.[3][4] |
| Scope | Global, unbiased quantification of thousands of proteins simultaneously. | Targeted, hypothesis-driven analysis of one or a few proteins at a time. |
| Quantification | Highly accurate and precise relative quantification based on isotope ratios.[11] | Semi-quantitative, based on band intensity which can be influenced by several factors.[4] |
| Throughput | High-throughput. | Low-throughput. |
| Antibody Requirement | Does not require antibodies for quantification. | Absolutely dependent on the availability of a specific and high-quality primary antibody. |
| Sample Type | Primarily applicable to cultured cells that can be metabolically labeled.[12][13] | Applicable to a wide range of samples including cell lysates, tissues, and body fluids.[13] |
| Validation Role | Discovery and hypothesis generation. | Validation and confirmation of specific findings. |
Experimental Workflows
The SILAC workflow can be broken down into two main phases: the adaptation phase and the experimental phase.[1][6]
Caption: A schematic of the SILAC experimental workflow.
The Western blot workflow involves several sequential steps, from sample preparation to signal detection.[3][7]
Caption: The sequential steps of a typical Western blot experiment.
Data Presentation: Validating SILAC Ratios with Western Blot
When validating SILAC data, it is crucial to present the quantitative results from both methods in a clear and comparable format. A well-structured table is an effective way to summarize this data.
Table 1: Comparison of Protein Quantification Ratios from SILAC and Western Blot
| Protein | Gene | SILAC Ratio (Treated/Control) | Western Blot Fold Change (Treated/Control) |
| Protein X | GENEX | 2.5 | 2.3 |
| Protein Y | GENEY | 0.4 | 0.5 |
| Protein Z | GENEZ | 1.1 | 1.2 |
Note: Western blot fold change is typically determined by densitometry analysis of the bands, normalized to a loading control (e.g., β-actin or GAPDH).
Several studies have demonstrated a good correlation between the quantitative data obtained from SILAC and Western blotting, reinforcing the validity of SILAC for high-throughput protein quantification.[14][15] For instance, a study validating SILAC results for 15 different proteins showed a strong agreement between the SILAC ratios and the expression levels determined by Western blot.[16] Another study reported that the quantification of three representative secreted proteins by SILAC-based MS methods matched well with the results from Western blotting.[15]
Experimental Protocols
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal lysine and arginine, while the other is grown in "heavy" SILAC medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg).[17] Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[5][18]
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Cell Harvesting and Mixing: After treatment, harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.[19]
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. The protein mixture is then digested into peptides, typically using trypsin.[17]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each identified protein.[19]
-
Sample Preparation: Lyse cells or tissues in a suitable buffer to extract proteins.[8] Determine the protein concentration of each sample using a method such as the Bradford or BCA assay to ensure equal loading.[20]
-
SDS-PAGE: Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins based on their molecular weight by applying an electric current.[8][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3][9] The efficiency of the transfer can be checked by staining the membrane with Ponceau S.[3]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of the antibodies.[7][20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[9] After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[9]
-
Detection: Add a chemiluminescent substrate to the membrane. The enzyme on the secondary antibody will catalyze a reaction that produces light.[8]
-
Imaging and Analysis: Capture the emitted light using X-ray film or a digital imager.[21] Quantify the intensity of the bands using densitometry software and normalize to a loading control.[10]
Conclusion
Validating quantitative proteomics data from SILAC with a targeted method like Western blotting is an essential step in ensuring the reliability and accuracy of research findings. While SILAC provides a powerful platform for global protein expression analysis, Western blotting offers a robust and specific means of confirming changes in individual proteins. By understanding the principles, workflows, and comparative strengths of each technique, researchers can confidently generate and validate high-quality quantitative proteomics data, paving the way for new biological insights and discoveries.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 4. Western blot - Wikipedia [en.wikipedia.org]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 20. addgene.org [addgene.org]
- 21. researchgate.net [researchgate.net]
Cross-Validation of DL-Tyrosine-13C9,15N Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in quantitative metabolic analysis, the accuracy and reliability of analytical methods are paramount. DL-Tyrosine-13C9,15N serves as a gold-standard internal standard for the precise quantification of tyrosine using isotope dilution mass spectrometry (IDMS). This guide provides an objective comparison of the performance of IDMS using this compound with an alternative analytical method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), supported by experimental data from published studies.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, specificity, throughput, and cost. Isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its high specificity and sensitivity, making it a powerful tool for analyte quantification in complex biological matrices.[1] HPLC with fluorescence detection offers a sensitive and robust alternative, particularly for aromatic amino acids like tyrosine.
| Parameter | Isotope Dilution LC-MS/MS with this compound | HPLC with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of analyte and a stable isotope-labeled internal standard. | Separation by chromatography, detection based on the natural fluorescence of tyrosine. |
| Linearity Range (Tyrosine) | 20–1000 µmol/L[2] | 0.3 - 1000 µmol/L (composite from multiple studies)[3] |
| Limit of Detection (LOD) | 2 µmol/L[2] | 0.3 - 10.0 µmol/L[3][4] |
| Limit of Quantification (LOQ) | 20 µmol/L[2] | 5.0 µmol/L and upwards[4] |
| Precision (CV%) | < 15%[5] | < 10%[4] |
| Accuracy/Recovery (%) | 87.7-113.3%[5] | 92.0 - 102.9%[4] |
| Specificity | Very High (discriminates by mass) | High (selective excitation/emission wavelengths) |
| Internal Standard | This compound (ideal co-elution and ionization) | Typically a structural analog (e.g., N-methyl phenylalanine)[6] |
| Sample Throughput | High (fast chromatography is possible) | Moderate to High |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of tyrosine in human plasma/serum using both LC-MS/MS with a stable isotope-labeled internal standard and HPLC with fluorescence detection.
Method 1: Tyrosine Quantification by Isotope Dilution LC-MS/MS
This method describes the quantification of tyrosine in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of the internal standard solution (this compound).
-
Add 100 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1.
-
This compound (Internal Standard): Precursor ion (Q1) m/z 191.1 -> Product ion (Q3) m/z 145.1.
-
Method 2: Tyrosine Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
This method outlines the quantification of tyrosine in human plasma based on its native fluorescence.[4][6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid.[3]
-
Vortex the mixture for 30 seconds.
-
Let the mixture stand for 10 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 5% acetonitrile in water.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
Mandatory Visualization
The following diagrams illustrate the metabolic context and analytical workflow for tyrosine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DL-Tyrosine-¹³C₉,¹⁵N versus Deuterated Tyrosine for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of tyrosine, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective, data-driven comparison of DL-Tyrosine-¹³C₉,¹⁵N and deuterated tyrosine analogs as internal standards for mass spectrometry (MS)-based applications.
The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs). These standards are chemically almost identical to the analyte of interest, differing only in their isotopic composition. This similarity allows them to co-elute with the analyte and experience similar ionization and matrix effects, providing a reliable correction for variations during sample preparation and analysis.[1] This guide will delve into the performance characteristics of two common types of SIL-ISs for tyrosine: the heavy-labeled DL-Tyrosine-¹³C₉,¹⁵N and various deuterated forms of tyrosine (e.g., L-Tyrosine-d₄).
The Critical Role of an Ideal Internal Standard
An ideal internal standard should co-elute with the analyte and exhibit the same behavior during extraction, derivatization, and ionization. This ensures that any sample loss or variation in instrument response is mirrored by the internal standard, allowing for accurate normalization of the analyte's signal.[1]
Performance Comparison: A Data-Driven Analysis
| Performance Metric | DL-Tyrosine-¹³C₉,¹⁵N (or similar ¹³C-labeled) | Deuterated Tyrosine (e.g., L-Tyrosine-d₄) |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-assay Precision (%CV) | <5% | 8-15% |
| Inter-assay Precision (%CV) | <7% | 10-20% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Typically in the low to mid ng/mL range |
| Matrix Effect | Minimal, due to co-elution | Potential for significant differential matrix effects |
| Isotopic Stability | High, not prone to back-exchange | Generally stable, but a theoretical risk of back-exchange exists |
Data synthesized from a comprehensive analysis of amino acids in plasma and a study on the analysis of amino acids in dried blood spots.[1]
The Case for DL-Tyrosine-¹³C₉,¹⁵N: Superior Co-elution and Isotopic Stability
The scientific consensus and available data suggest that ¹³C- and ¹⁵N-labeled internal standards, such as DL-Tyrosine-¹³C₉,¹⁵N, are the superior choice for most quantitative MS applications.[1]
Co-elution: The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N does not significantly alter the physicochemical properties of the molecule.[1] This ensures that the labeled standard co-elutes perfectly with the unlabeled analyte, meaning both experience the exact same matrix effects at the same time in the ion source of the mass spectrometer.[1]
Isotopic Stability: The ¹³C and ¹⁵N labels are integral to the carbon and nitrogen skeleton of the molecule, making them exceptionally stable and not prone to back-exchange with hydrogen from the solvent or matrix under typical analytical conditions.[1]
The Deuterium (B1214612) Isotope Effect: A Key Limitation of Deuterated Standards
A primary concern with deuterium-labeled standards is the "isotope effect." The bond strength between carbon-deuterium (C-D) is slightly stronger than that of carbon-hydrogen (C-H). This can lead to a small difference in retention time during liquid chromatography, with the deuterated standard often eluting slightly earlier than the native analyte.[1] If the analyte and the internal standard do not perfectly co-elute, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[1]
Experimental Protocols
Below are representative experimental protocols for the quantification of tyrosine in biological matrices using both types of stable isotope-labeled internal standards.
Protocol 1: Quantification of Tyrosine in Plasma using L-Tyrosine-¹³C₉,¹⁵N
This protocol is based on a direct analysis method for amino acids in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex the sample and then centrifuge.
-
Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with formic acid and ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile (B52724) with formic acid and ammonium formate.
-
Elution: A gradient elution is typically used.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
MRM Transition (Tyrosine): m/z 182.1 → 136.1
-
MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated)[1]
Protocol 2: Quantification of Tyrosine in Dried Blood Spots using L-Tyrosine-d₄
This protocol is adapted from a study analyzing amino acids in dried blood spots.[1]
1. Sample Preparation:
-
A 5.5mm punch of a dried blood spot is mixed with 100 µL of an internal standard solution containing L-Tyrosine-d₄.
-
Add 400 µL of methanol (B129727) and sonicate the mixture for 15 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
The residue is butylated with 100 µL of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.
-
Evaporate the butanol layer and reconstitute the residue in 500 µL of acetonitrile.
3. LC-MS/MS Analysis:
-
LC Column: Symmetry C18 column (3.9 x 150mm, 5µm).
-
Mobile Phase: 75% acetonitrile with 0.4% formic acid.
-
Flow Rate: 1 ml/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
MRM Transition (Tyrosine): m/z 238.2 → 136.2 (for butylated derivative)
Conclusion and Recommendations
While deuterated tyrosine internal standards can be a cost-effective option for tyrosine quantification, they carry the inherent risk of the deuterium isotope effect, which may lead to chromatographic separation from the native analyte and potentially compromise data accuracy.[1] For the highest level of accuracy, precision, and robustness in bioanalysis, a ¹³C,¹⁵N-labeled internal standard such as DL-Tyrosine-¹³C₉,¹⁵N is the superior choice. Its ability to co-elute perfectly with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
References
A Comparative Guide to DL-Tyrosine-13C9,15N and L-Tyrosine-13C9 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of isotopic tracers is paramount to unraveling cellular physiology and disease mechanisms. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled tyrosine variants: DL-Tyrosine-13C9,15N and L-Tyrosine-13C9. The selection between a racemic mixture (DL-) and a pure enantiomer (L-) has significant implications for the accuracy and interpretation of metabolic flux data. This document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs, supported by established metabolic principles and experimental methodologies.
Core Distinctions and Performance Comparison
The fundamental difference between the two tracers lies in their stereochemistry. L-Tyrosine is the natural, biologically active enantiomer incorporated into proteins and serving as a precursor for crucial signaling molecules. In contrast, DL-Tyrosine is a racemic mixture containing equal parts L-Tyrosine and its mirror image, D-Tyrosine. While chemically similar, their metabolic fates within a biological system can differ significantly.
The primary concern with using this compound is the metabolic activity of D-amino acid oxidase (DAO), an enzyme that specifically catalyzes the oxidative deamination of D-amino acids. This enzymatic action on the D-tyrosine component of the racemic mixture can introduce metabolic byproducts that may confound the analysis of L-tyrosine-specific pathways.
| Feature | This compound | L-Tyrosine-13C9 |
| Composition | Racemic mixture of D- and L-tyrosine | Enantiomerically pure L-tyrosine |
| Isotopic Labeling | 13C9, 15N | 13C9 |
| Primary Use | Internal standard, metabolic tracer | Internal standard, metabolic tracer |
| Biological Relevance | L-isomer is biologically active | Directly traces the natural metabolic pathways |
| Potential for Metabolic Interference | High, due to D-amino acid oxidase (DAO) activity on the D-isomer | Low to none |
| Key Metabolic Pathways Traced | L-isomer traces protein synthesis, neurotransmitter synthesis, etc. D-isomer is metabolized by DAO. | Protein synthesis, catecholamine synthesis, thyroid hormone synthesis, fumarate (B1241708) and acetoacetate (B1235776) production. |
| Accuracy in L-Tyrosine Flux Analysis | Potentially compromised by the metabolism of the D-isomer | High |
Experimental Considerations and Potential Artifacts
The presence of D-amino acid oxidase in many mammalian tissues and cell lines means that a portion of the administered this compound will be diverted from the canonical L-tyrosine pathways. The metabolism of D-tyrosine by DAO produces 4-hydroxyphenylpyruvate, ammonia, and hydrogen peroxide. This can lead to an overestimation of the flux through pathways that also produce these metabolites from L-tyrosine, or introduce unexpected labeling patterns in downstream molecules.
Therefore, for studies aiming to precisely quantify fluxes through L-tyrosine-specific pathways, such as protein synthesis or catecholamine production, L-Tyrosine-13C9 is the recommended tracer . The use of this compound may be acceptable for applications where it serves solely as an internal standard for the quantification of total tyrosine (D and L), provided that chromatographic separation of the enantiomers is not required.
Experimental Protocols
To discern the metabolic fates of these tracers, the following experimental protocols are outlined.
Protocol 1: Comparative Metabolic Tracing in Cell Culture
Objective: To compare the incorporation and metabolic conversion of this compound and L-Tyrosine-13C9 in a selected cell line.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Standard cell culture medium (tyrosine-free)
-
This compound
-
L-Tyrosine-13C9
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
Methodology:
-
Cell Culture: Culture cells in standard medium supplemented with 10% dFBS.
-
Labeling: When cells reach 70-80% confluency, replace the medium with tyrosine-free medium supplemented with either this compound or L-Tyrosine-13C9 at a final concentration of 100 µM.
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) post-labeling.
-
Metabolite Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracts using LC-MS/MS for the quantification of labeled and unlabeled tyrosine enantiomers and their downstream metabolites.
Protocol 2: LC-MS/MS for Chiral Separation and Quantification of Tyrosine Enantiomers
Objective: To separate and quantify D- and L-tyrosine isotopologues in cell extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral chromatography column (e.g., Astec CHIROBIOTIC T)
-
Tandem mass spectrometer (e.g., Q-Exactive Orbitrap)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-30 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Collision Energy: Optimized for tyrosine fragmentation
-
Monitored Transitions:
-
L-Tyrosine-13C9: Precursor ion > Product ion(s)
-
D-Tyrosine-13C9,15N: Precursor ion > Product ion(s)
-
Visualization of Metabolic Pathways and Workflows
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Comparative metabolic pathways of L-Tyrosine and DL-Tyrosine.
Caption: Experimental workflow comparison for metabolic studies.
Conclusion
The choice between this compound and L-Tyrosine-13C9 for metabolic studies is not trivial and has profound implications for data interpretation. For researchers aiming to precisely quantify the flux through L-tyrosine-specific metabolic pathways, the use of the enantiomerically pure L-Tyrosine-13C9 is strongly recommended to avoid the confounding metabolic activities associated with the D-isomer. While this compound may serve as a suitable internal standard in certain contexts, its application as a metabolic tracer requires careful consideration of the potential for enzymatic degradation of the D-enantiomer by D-amino acid oxidase and the subsequent impact on the measured metabolic landscape. Ultimately, a thorough understanding of the biological system under investigation and the specific research question will guide the optimal selection of the isotopic tracer.
A Comparative Guide to Accuracy and Precision in SILAC using Tyrosine Isotopes: L-Tyrosine vs. DL-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of L-Tyrosine-¹³C₉,¹⁵N and DL-Tyrosine-¹³C₉,¹⁵N in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for quantitative proteomics. We will delve into the accuracy and precision of these methods, supported by experimental protocols and data, to inform your experimental design and reagent selection.
Executive Summary
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate and reproducible quantitative proteomics. The choice of isotopically labeled amino acids is critical to the success of a SILAC experiment. While L-arginine and L-lysine are the most commonly used amino acids for whole-proteome analysis, labeled L-tyrosine is invaluable for studying tyrosine phosphorylation and signaling pathways.
This guide will demonstrate that for accurate and precise SILAC-based quantification, the exclusive use of the L-isomer of isotopically labeled tyrosine (L-Tyrosine-¹³C₉,¹⁵N) is imperative. The use of a racemic mixture of DL-Tyrosine-¹³C₉,¹⁵N introduces significant variability and inaccuracy due to the biological inability of cells to incorporate D-amino acids into proteins.
L-Tyrosine-¹³C₉,¹⁵N: The Gold Standard for Tyrosine-Specific SILAC
In SILAC, the "heavy" amino acid must be efficiently and completely incorporated into the cellular proteome to ensure accurate quantification.[1][2] Protein synthesis machinery in eukaryotic cells is stereospecific and exclusively utilizes L-amino acids. Therefore, L-Tyrosine-¹³C₉,¹⁵N serves as the appropriate heavy counterpart to unlabeled L-tyrosine.
Advantages of L-Tyrosine-¹³C₉,¹⁵N in SILAC:
-
High Incorporation Efficiency: As the biologically active isomer, L-tyrosine is readily transported into cells and incorporated into newly synthesized proteins, leading to near-complete labeling.[1]
-
Accurate Quantification: The one-to-one correspondence between the light and heavy L-tyrosine-containing peptides allows for precise and accurate determination of relative protein abundance.[3][4]
-
Reproducibility: The consistent and predictable incorporation of L-tyrosine leads to high reproducibility between biological replicates.
The Pitfalls of DL-Tyrosine-¹³C₉,¹⁵N in SILAC
Using a racemic mixture of DL-Tyrosine-¹³C₉,¹⁵N for SILAC experiments is strongly discouraged. The presence of the D-isomer, which is not incorporated into proteins, will lead to several critical issues that undermine the accuracy and precision of the experiment.
Disadvantages of DL-Tyrosine-¹³C₉,¹⁵N in SILAC:
-
Incomplete Labeling: Only the L-isomer portion of the DL-mixture will be incorporated, effectively reducing the concentration of the usable heavy amino acid by 50%. This can lead to incomplete labeling, a major source of quantification error in SILAC.
-
Inaccurate Quantification: The unused D-isomer remains in the culture medium. This can lead to unpredictable and variable incorporation of the heavy L-isomer, resulting in skewed and unreliable quantification ratios.
-
Increased Cost and Waste: Since half of the expensive isotopically labeled amino acid is not utilized, this approach is economically inefficient.
Quantitative Data Comparison: Theoretical Impact
While direct experimental comparisons of L- vs DL-Tyrosine in SILAC are scarce in the literature due to the established understanding of L-amino acid incorporation, we can present a theoretical comparison of expected outcomes based on fundamental biological principles.
| Parameter | L-Tyrosine-¹³C₉,¹⁵N | DL-Tyrosine-¹³C₉,¹⁵N |
| Expected Labeling Efficiency | >95% | <50% (and variable) |
| Quantitative Accuracy | High | Low and Unreliable |
| Precision (CV%) | Low (High Precision) | High (Low Precision) |
| Reproducibility | High | Low |
| Cost-Effectiveness | High | Low |
Experimental Protocols
Here, we provide a detailed protocol for a typical SILAC experiment focused on phosphotyrosine analysis using L-Tyrosine-¹³C₉,¹⁵N. This protocol is adapted from established methods in the field.[5][6][7]
Key Experiment: SILAC for Quantitative Phosphotyrosine Analysis
Objective: To quantify changes in tyrosine phosphorylation in response to a specific stimulus.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 deficient in L-lysine, L-arginine, and L-tyrosine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids: L-lysine, L-arginine, L-tyrosine
-
"Heavy" amino acids: L-Lysine-¹³C₆,¹⁵N₂, L-Arginine-¹³C₆,¹⁵N₄, L-Tyrosine-¹³C₉,¹⁵N
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phosphotyrosine antibody (e.g., pY-100) conjugated to agarose (B213101) beads
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.[5] The medium should be supplemented with 10% dFBS.
-
Confirm labeling efficiency (>95%) by mass spectrometry analysis of a small protein lysate sample.
-
-
Cell Treatment and Lysis:
-
Once fully labeled, serum-starve the cells for 12-24 hours.
-
Treat the "heavy" labeled cells with the stimulus of interest. Treat the "light" labeled cells with a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration in both lysates.
-
-
Sample Mixing and Immunoprecipitation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform immunoprecipitation of tyrosine-phosphorylated peptides using an anti-phosphotyrosine antibody.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the enriched phosphopeptides and perform in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant, PEAKS).
-
Calculate the heavy/light ratios to determine the relative change in tyrosine phosphorylation.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: Workflow for a SILAC-based phosphotyrosine proteomics experiment.
Caption: Comparison of L- and DL-Tyrosine incorporation in protein synthesis.
Conclusion
For accurate, precise, and reproducible quantitative proteomics using SILAC, particularly for the analysis of tyrosine phosphorylation, the use of L-Tyrosine-¹³C₉,¹⁵N is the only viable option. The stereospecificity of protein synthesis dictates that only the L-isomer is incorporated, rendering the D-isomer in a DL-racemic mixture an unused and confounding component. By adhering to the use of pure L-amino acids and following established protocols, researchers can confidently and reliably investigate the dynamics of the proteome and its post-translational modifications.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 5. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison of Labeled Amino Acids and Other Tracers for Flux Analysis
A comprehensive comparison of labeled amino acids for metabolic flux analysis is crucial for researchers, scientists, and drug development professionals seeking to accurately quantify cellular metabolism. This guide provides an objective comparison of different isotopically labeled amino acids, supported by experimental data, detailed protocols, and visual workflows to aid in the design and execution of metabolic flux analysis (MFA) experiments.
The choice of an isotopic tracer is a critical step in designing a ¹³C-MFA experiment, as it significantly influences the precision and accuracy of the estimated metabolic fluxes.[1][2][3] The most commonly used tracers are ¹³C-labeled glucose and glutamine, which serve as the primary carbon sources for many cell types.[4][5] While ¹⁵N-labeled amino acids are also utilized, their primary application is in studying nitrogen metabolism and protein turnover, rather than central carbon metabolism.[6]
¹³C-Labeled Tracers:
-
¹³C-Glucose: A fundamental tracer for probing the upper parts of central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[7] Different labeling patterns of glucose provide distinct advantages for interrogating specific pathways.[4] For instance, [1,2-¹³C₂]glucose has been shown to provide the most precise estimates for glycolytic and PPP fluxes.[1][2][8]
-
¹³C-Glutamine: As a key anaplerotic substrate, glutamine replenishes the tricarboxylic acid (TCA) cycle intermediates.[5] Consequently, ¹³C-labeled glutamine, particularly [U-¹³C₅]glutamine, is the preferred tracer for analyzing the TCA cycle and anaplerosis with high precision.[1][2][6]
-
Other ¹³C-Labeled Amino Acids: While less common as primary tracers for central carbon metabolism, other ¹³C-labeled amino acids can be used to probe specific pathways of amino acid metabolism.
¹⁵N-Labeled Tracers:
-
¹⁵N-Amino Acids: These tracers are essential for quantifying nitrogen fluxes and studying protein synthesis and degradation.[6] They are not typically used for determining fluxes in central carbon metabolism but can be used in combination with ¹³C tracers for a more comprehensive analysis of both carbon and nitrogen metabolism.[9]
Dual Labeling (¹³C and ¹⁵N):
-
¹³C, ¹⁵N-Amino Acids: These are frequently used in quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to compare protein abundance between different samples.[10][11][12] In the context of flux analysis, dual-labeled tracers can provide simultaneous information on both carbon and nitrogen pathways.[9]
Data Presentation
The following tables summarize quantitative data on the performance of different ¹³C-labeled tracers for metabolic flux analysis. The data is based on computational and experimental studies that evaluated the precision of flux estimations with various tracers.
| Tracer | Primary Application | Strengths | Limitations | Supporting Data Insights |
| ¹³C-Labeled Glucose Tracers | ||||
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall central carbon metabolism | Provides the most precise estimates for glycolytic and PPP fluxes.[1][2][8] Superior for overall network analysis.[8] | May not be the optimal choice for solely analyzing the TCA cycle.[1] | Computationally evaluated to outperform other glucose tracers for glycolysis and PPP.[1][2][8] |
| [1-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Commonly used and provides good estimates for the relative activity of the oxidative PPP. | Less precise than [1,2-¹³C₂]glucose for overall flux analysis.[1][8] | Outperformed by [2-¹³C]glucose and [3-¹³C]glucose in some studies.[1][6] |
| [U-¹³C₆]Glucose | General metabolic screening, TCA Cycle | Labels all carbons, allowing for tracing of the entire glucose backbone into various pathways.[4] Useful for identifying unexpected metabolic pathways. | Not ideal for elucidating flux through the pentose phosphate pathway. Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[4] | Often used in initial screening experiments to map the general fate of glucose carbon. Can be used in parallel with other tracers to resolve complex fluxes.[4] |
| [1,6-¹³C₂]Glucose | Parallel Labeling Experiments | When used in parallel with other tracers, it can dramatically improve flux precision.[8] | Performance as a single tracer may not be optimal for all pathways. | A study demonstrated an 18-fold improvement in precision when used in parallel with [1,2-¹³C]glucose compared to a standard single tracer experiment.[8] |
| ¹³C-Labeled Glutamine Tracers | ||||
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis | Considered the preferred isotopic tracer for analyzing the TCA cycle.[1][2][6] Effectively traces the contribution of glutamine to the TCA cycle through glutaminolysis. | Primarily informs on glutamine metabolism and its entry into the TCA cycle; provides less information on glucose-fueled pathways.[1] | Studies have shown it provides the highest precision for TCA cycle flux estimations.[1][2] In vivo studies have demonstrated a higher contribution of glutamine to the TCA cycle compared to glucose in certain cell types.[13] |
Experimental Protocols
Protocol 1: Stationary ¹³C-Metabolic Flux Analysis in Mammalian Cells
This protocol provides a generalized workflow for conducting a stationary ¹³C-MFA experiment in cultured mammalian cells.
1. Experimental Design and Tracer Selection:
-
Based on the metabolic pathways of interest, select the optimal ¹³C-labeled tracer or combination of tracers for parallel labeling experiments.[3] For a comprehensive analysis of central carbon metabolism, parallel experiments using [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine are recommended.[14]
2. Cell Culture and Labeling:
-
Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Prepare experimental media: one with the selected ¹³C-labeled substrate(s) and a parallel control with unlabeled substrates.
-
Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the prepared ¹³C-labeled or unlabeled medium to the cells.
-
Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady-state. This typically requires at least 24 hours for mammalian cells, and the exact time should be determined empirically by collecting samples at multiple time points (e.g., 18 and 24 hours) to confirm that isotopic labeling has reached a plateau.[7]
3. Sample Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold solvent, typically -20°C 80% methanol (B129727).
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge the lysate at a high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Analysis by GC-MS:
-
Dry the metabolite extract using a speed vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.[10]
5. Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic model.[9]
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Protocol 2: Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)
INST-MFA is applicable to systems at a metabolic steady state but sampled during the transient period before achieving isotopic steady state.[4] This method is particularly useful for autotrophic organisms and for shortening the duration of labeling experiments.[3]
1. Experimental Setup and Labeling:
-
Establish a steady-state culture of the organism of interest.
-
Initiate the labeling experiment by switching the feed from an unlabeled substrate to a ¹³C-labeled substrate.
-
Collect samples at multiple time points during the transient labeling period. The timing and frequency of sampling are critical and should be optimized for the specific biological system.[4]
2. Quenching and Extraction:
-
Rapidly quench metabolic activity at each time point. This is often achieved by fast filtration and immersion in a cold quenching solution.
-
Extract intracellular metabolites using appropriate solvents.
3. Mass Spectrometry Analysis:
-
Analyze the isotopic labeling of metabolites in the extracts using LC-MS/MS or GC-MS.
4. Computational Flux Estimation:
-
Use specialized software that can handle non-stationary data. The software solves ordinary differential equations (ODEs) that describe the time-dependent labeling of network metabolites.[4]
-
The fluxes and metabolite pool sizes are iteratively adjusted to achieve the best fit between the model-predicted and experimentally measured transient labeling data.
Mandatory Visualization
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isotopically nonstationary MFA (INST-MFA) of autotrophic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Tyrosine-¹³C₉,¹⁵N and Other Internal Standards for Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tyrosine, a critical amino acid in numerous physiological processes, by mass spectrometry hinges on the use of a reliable internal standard. This guide provides an objective comparison of DL-Tyrosine-¹³C₉,¹⁵N against other commonly used internal standards, supported by experimental data. The "gold standard" for quantitative analysis via mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs).[1] These standards are chemically almost identical to the analyte, differing only in their isotopic composition, which allows them to co-elute and experience similar ionization and matrix effects, thereby providing a reliable correction for variations during sample preparation and analysis.[1]
The Critical Role of the Isotope Effect in Standard Selection
A primary differentiator among stable isotope-labeled standards is the "isotope effect." This phenomenon is particularly relevant when comparing deuterium-labeled standards (e.g., D-Tyrosine-d₂) with heavy-atom labeled standards like DL-Tyrosine-¹³C₉,¹⁵N. The slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to chromatographic separation of the analyte and the internal standard.[1] If the two do not perfectly co-elute, they may be subjected to different matrix effects in the ion source of the mass spectrometer, potentially compromising the accuracy of quantification.[1][2]
In contrast, ¹³C and ¹⁵N labeling involves the substitution of atoms within the core chemical structure with their heavier isotopes. This results in an internal standard that is chemically and physically almost identical to the unlabeled analyte, ensuring near-perfect co-elution and equivalent behavior during extraction and ionization.[1] The ¹³C-label is integral to the carbon skeleton of the molecule, making it exceptionally stable and not prone to back-exchange under typical analytical conditions.[1] Consequently, ¹³C-labeled internal standards are generally considered superior for achieving the highest levels of accuracy and precision in quantitative assays.[1][3][4]
Quantitative Performance Data
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. The following tables summarize representative quantitative performance data for tyrosine analysis using different types of internal standards. While a direct head-to-head comparison in a single study is not always available, this synthesized data from various sources provides a valuable benchmark.
Table 1: Performance of L-Tyrosine-¹³C₉,¹⁵N as an Internal Standard for Tyrosine Quantification in Plasma
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 95-105% |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Lower Limit of Quantification (LLOQ) | ~1 µmol/L |
Data synthesized from a comprehensive analysis of 45 amino acids in plasma where L-Tyrosine-¹³C₉,¹⁵N was used as the internal standard for tyrosine.[2]
Table 2: Representative Performance of Deuterated Internal Standards for Amino Acid Quantification
| Parameter | General Performance Range |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 85-115% |
| Intra-assay Precision (%CV) | <15% |
| Inter-assay Precision (%CV) | <20% |
General performance expectations for deuterated standards, which can be more susceptible to matrix effects and isotopic exchange, potentially leading to wider variability compared to ¹³C/¹⁵N-labeled standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of tyrosine in biological matrices using a stable isotope-labeled internal standard.
Protocol 1: Direct LC-MS/MS Analysis of Tyrosine in Plasma
This protocol is adapted from a method for the comprehensive analysis of amino acids in plasma.[2]
-
Sample Preparation:
-
To a 25 µL aliquot of plasma, add 2.5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Add 2 µL of an internal standard working solution containing L-Tyrosine-¹³C₉,¹⁵N.
-
Vortex the mixture and then add 225 µL of the initial mobile phase (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium (B1175870) formate).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase A: Aqueous buffer (e.g., 1 mM ammonium formate (B1220265) with 0.5% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., 1 mM ammonium formate with 0.5% formic acid in acetonitrile:water (90:10)).
-
Gradient: A gradient elution is employed to separate the amino acids.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1.[2]
-
L-Tyrosine-¹³C₉,¹⁵N: Precursor ion (m/z) 192.1 → Product ion (m/z) 145.1 (calculated).
-
-
-
Visualizing Key Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: Overview of major tyrosine metabolic and signaling pathways.
Caption: A generalized experimental workflow for quantitative analysis.
Caption: Logical flow illustrating the superiority of ¹³C,¹⁵N-labeled standards.
References
A Comparative Guide to the Reproducibility of SILAC Experiments Utilizing DL-Tyrosine-¹³C₉,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using DL-Tyrosine-¹³C₉,¹⁵N against other common SILAC labeling strategies. We delve into the reproducibility, experimental protocols, and applications, with a focus on providing actionable data for researchers in proteomics and drug development.
Unveiling the Reproducibility of SILAC: A Comparative Overview
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique renowned for its high accuracy and reproducibility in quantitative proteomics.[1][2] By incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC minimizes experimental variability, as samples are combined at the earliest possible stage of the workflow.[3]
While traditional SILAC experiments have predominantly utilized stable isotopes of arginine and lysine, the use of labeled tyrosine, such as DL-Tyrosine-¹³C₉,¹⁵N, has emerged as a crucial tool for the in-depth study of signaling pathways, particularly those driven by tyrosine phosphorylation.[4]
Quantitative Performance: SILAC vs. Other Methods
A systematic comparison of major quantitative proteomics strategies consistently highlights the superior precision of SILAC. In a study analyzing the epidermal growth factor receptor (EGFR) signaling network, SILAC demonstrated the highest precision and outstanding performance for the quantification of phosphosites when compared to label-free and tandem mass tag (TMT) approaches.[5][6]
| Feature | SILAC (General) | Label-Free Quantification (LFQ) | Isobaric Labeling (TMT, iTRAQ) |
| Principle | Metabolic incorporation of "heavy" amino acids. | Quantification based on signal intensity or spectral counts of unlabeled peptides. | Chemical labeling of peptides with isobaric tags that generate reporter ions in MS/MS. |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing, minimizing handling-related errors.[1] | Generally lower precision and reproducibility; requires more replicates.[5] | High precision, but can be susceptible to ratio compression, potentially underestimating large fold changes.[5] |
| Technical Variability | Low technical variability. | Higher technical variability.[5] | Moderate technical variability. |
| Proteome Coverage | Dependent on the amino acid composition of proteins. | Can offer high proteome coverage. | High proteome coverage and multiplexing capabilities. |
| Best Suited For | Accurate quantification of protein dynamics, PTMs, and protein-protein interactions in cell culture models. | Large-scale proteome profiling when cost is a consideration. | High-throughput analysis and multiplexed comparison of multiple samples. |
Experimental Workflows and Protocols
The use of DL-Tyrosine-¹³C₉,¹⁵N is particularly advantageous in multiplexed SILAC experiments designed to dissect dynamic signaling events. Below is a detailed workflow and a specific experimental protocol for a 5-plex SILAC experiment targeting tyrosine phosphorylation dynamics.
General SILAC Experimental Workflow
The following diagram illustrates the fundamental steps of a typical SILAC experiment.
Protocol: 5-Plex SILAC for Tyrosine Phosphorylation Dynamics
This protocol is adapted from a study that successfully employed a 5-plex SILAC strategy to monitor the dynamics of tyrosine phosphorylation in response to an EGFR inhibitor.[7] This method allows for the simultaneous analysis of five different experimental conditions.
1. Cell Culture and Labeling:
-
Culture cells in DMEM specifically designed for SILAC, deficient in L-lysine, L-arginine, and L-tyrosine.
-
Supplement five parallel cultures with different combinations of light and heavy amino acids:
-
Population 1 (Light): Light Lys, Arg, and Tyr.
-
Population 2: Heavy Lys (e.g., ¹³C₆), Heavy Arg (e.g., ¹³C₆), Light Tyr.
-
Population 3: Heavy Lys (e.g., ¹³C₆,¹⁵N₂), Heavy Arg (e.g., ¹³C₆,¹⁵N₄), Light Tyr.
-
Population 4: Heavy Lys (e.g., ¹³C₆,¹⁵N₂), Heavy Arg (e.g., ¹³C₆,¹⁵N₄), Heavy Tyr (e.g., ¹³C₆).
-
Population 5: Heavy Lys (e.g., ¹³C₆,¹⁵N₂), Heavy Arg (e.g., ¹³C₆,¹⁵N₄), Heavy Tyr (e.g., ¹³C₉,¹⁵N ).
-
-
Ensure complete incorporation of the labeled amino acids by culturing for at least five to six cell divisions.
2. Experimental Treatment:
-
Once labeling is complete, subject the five cell populations to the desired experimental conditions (e.g., a time-course of drug treatment).
3. Cell Lysis and Protein Quantification:
-
Lyse the cells from each of the five conditions separately.
-
Determine the protein concentration for each lysate.
4. Sample Pooling and Digestion:
-
Combine equal amounts of protein from each of the five lysates.
-
Perform in-solution or in-gel tryptic digestion of the pooled protein mixture.
5. Phosphotyrosine Peptide Enrichment:
-
Enrich for tyrosine-phosphorylated peptides using immunoprecipitation with anti-phosphotyrosine antibodies (e.g., pY-100).
6. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Utilize software such as MaxQuant or Proteome Discoverer to identify and quantify the relative abundance of the light and heavy phosphopeptides across the five conditions.[8]
-
The relative intensity of the five isotopic forms of each peptide corresponds to the change in phosphorylation at that site under the different experimental conditions.
Application: Elucidating Signaling Pathways
The use of DL-Tyrosine-¹³C₉,¹⁵N in SILAC is particularly powerful for dissecting the complexities of signaling pathways regulated by tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often deregulated in cancer.
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling cascade, highlighting key components that can be quantitatively analyzed using tyrosine-labeled SILAC.
By employing a tyrosine-labeling SILAC approach, researchers can precisely quantify changes in the phosphorylation status of EGFR itself and its downstream substrates like SHC, GAB1, and PLCG1 in response to stimuli or inhibitors.[7] This provides a dynamic view of the signaling cascade and can reveal mechanisms of drug action or resistance.
Conclusion
SILAC, as a quantitative proteomics technique, offers exceptional reproducibility and accuracy. The use of DL-Tyrosine-¹³C₉,¹⁵N extends the power of SILAC to the detailed investigation of phosphotyrosine-dependent signaling pathways. While direct comparative data on the coefficient of variation between different labeled amino acids is limited, the fundamental principles of the SILAC methodology ensure that experiments utilizing labeled tyrosine maintain the high degree of precision characteristic of this approach. For researchers and drug development professionals focused on understanding the intricacies of cellular signaling, SILAC with DL-Tyrosine-¹³C₉,¹⁵N represents a robust and highly reproducible method for generating quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High-throughput quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative accuracy of different stable isotope labeling techniques
A Researcher's Guide to Quantitative Proteomics: Comparing Stable Isotope Labeling Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is critical for unraveling complex biological processes, identifying disease biomarkers, and developing novel therapeutics. Stable isotope labeling techniques, coupled with mass spectrometry, have become indispensable tools for relative and absolute protein quantification. This guide provides an objective comparison of the leading stable isotope labeling methods—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—along with label-free approaches, supported by quantitative data and detailed experimental protocols.
Introduction to Quantitative Proteomics Strategies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Label-based methods introduce stable isotopes into proteins or peptides, creating a mass difference that can be detected by a mass spectrometer. This allows for the direct comparison of protein abundance between different samples within the same analysis, which can enhance accuracy and reproducibility.[1][2] In contrast, label-free methods rely on measuring the signal intensity or spectral counts of peptides, offering a cost-effective alternative.[2][3]
The primary stable isotope labeling techniques can be categorized as either metabolic or chemical labeling.
-
Metabolic Labeling (e.g., SILAC): In this in vivo approach, cells are grown in a medium containing "heavy" isotopically labeled amino acids.[4] This method is considered highly accurate because the label is incorporated during protein synthesis, and samples can be mixed at an early stage, minimizing experimental variability.[5]
-
Chemical Labeling (e.g., iTRAQ, TMT): These in vitro methods use chemical reagents to tag peptides after protein extraction and digestion.[6][7][8] iTRAQ and TMT are isobaric tagging methods, meaning the tags have the same mass but yield different reporter ions upon fragmentation, allowing for multiplexed analysis of several samples simultaneously.[6][9][10]
Comparison of Quantitative Performance
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and desired level of accuracy and throughput. The following table summarizes the key performance characteristics of SILAC, iTRAQ, TMT, and Label-Free methods.
| Feature | SILAC (Metabolic Labeling) | iTRAQ (Chemical Labeling) | TMT (Chemical Labeling) | Label-Free |
| Principle | In vivo metabolic incorporation of stable isotope-labeled amino acids. | In vitro chemical labeling of peptides with isobaric tags. | In vitro chemical labeling of peptides with isobaric tags. | Based on peptide signal intensity or spectral counts.[2][3] |
| Accuracy | High; considered a "gold standard" due to early sample pooling.[5] | High, but can be affected by ratio compression. | High, with potential for improved accuracy over iTRAQ.[9] | Generally lower than label-based methods.[11] |
| Precision | High. | Good, but can be influenced by co-isolation of peptides. | Good to High, with advancements to minimize interference. | Moderate to Good, dependent on instrument stability. |
| Reproducibility | High. | Good. | Good. | Lower than label-based methods. |
| Multiplexing | Typically 2-plex or 3-plex. | Up to 8-plex.[10] | Up to 18-plex (TMTpro). | Not directly multiplexed in the same way as label-based methods. |
| Sample Type | Limited to actively dividing cells in culture.[5] | Applicable to a wide range of samples, including tissues and fluids.[8] | Applicable to a wide range of samples, including tissues and fluids. | Applicable to a wide range of samples. |
| Cost | Can be expensive due to labeled media and long cell culture times. | Reagents can be costly.[10] | Reagents can be costly.[9] | More cost-effective as it does not require labeling reagents.[2] |
Experimental Workflows
The general experimental workflows for SILAC, iTRAQ, and TMT are illustrated below.
Detailed Experimental Protocols
SILAC Protocol
This protocol provides a general framework for a SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[4]
-
Ensure cells undergo at least five doublings to achieve >97% incorporation of the heavy amino acids.[12]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations.
-
-
Cell Harvesting and Mixing:
-
Harvest both "light" and "heavy" cell populations.
-
Combine the two populations in a 1:1 ratio based on cell number or protein concentration.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet and extract the proteins.
-
Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[5]
-
iTRAQ/TMT Protocol
This protocol outlines the general steps for an iTRAQ or TMT experiment.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (e.g., control, treated group 1, treated group 2, etc.).
-
Reduce and alkylate the proteins, followed by digestion with trypsin.[7]
-
-
Peptide Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer is programmed to isolate and fragment the precursor ions.[6]
-
-
Data Analysis:
-
Identify peptides from the fragmentation spectra.
-
Quantify the relative protein abundance by comparing the intensities of the reporter ions released during fragmentation.[6]
-
Signaling Pathway Analysis: EGFR Signaling
Stable isotope labeling techniques are frequently used to study dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a common subject of such investigations.[14][15]
Proteomics studies using stable isotope labeling can quantify changes in the phosphorylation status and abundance of key proteins in the EGFR pathway, such as EGFR itself, and downstream effectors like MEK and ERK, upon stimulation with EGF.[16][17]
Conclusion
The selection of a quantitative proteomics strategy requires careful consideration of the research question, sample type, and desired balance between accuracy, throughput, and cost. Metabolic labeling with SILAC offers high accuracy and is ideal for cell culture-based studies.[5] Chemical labeling with iTRAQ and TMT provides high-throughput capabilities for the analysis of multiple samples, including clinical specimens, though careful data analysis is needed to address potential ratio compression.[9][10] Label-free methods present a cost-effective option for large-scale studies where high quantitative precision is not the primary objective.[2] By understanding the principles and workflows of these powerful techniques, researchers can design robust experiments to gain deeper insights into the complexities of the proteome.
References
- 1. biotech.cornell.edu [biotech.cornell.edu]
- 2. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 3. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. aragen.com [aragen.com]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Label-Free Absolute Protein Quantification with Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Linearity in Tyrosine Quantification: A Comparative Analysis of DL-Tyrosine-13C9,15N and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of L-tyrosine is critical for understanding numerous physiological and pathological processes. In mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount for achieving reliable and linear results. This guide provides an objective comparison of the performance of DL-Tyrosine-13C9,15N against other commonly used stable isotope-labeled internal standards, supported by experimental data.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like tyrosine.[1] The ideal internal standard co-elutes with the analyte, exhibits identical behavior during sample preparation and ionization, and thus effectively corrects for variability.[2][3] this compound, a stable isotope-labeled (SIL) analog of tyrosine, is frequently employed for this purpose.[4][5]
Performance Comparison of Internal Standards for Tyrosine Quantification
The selection of an internal standard significantly impacts the linearity and accuracy of quantification. While various SIL internal standards are available for tyrosine analysis, their performance characteristics can differ. The following table summarizes key performance metrics for this compound and other alternatives based on published data.
| Internal Standard | Analyte | Matrix | Linearity (R²) | Linear Range | Limit of Quantification (LOQ) | Key Considerations |
| L-Tyrosine-13C9,15N | L-Tyrosine | Plasma | >0.99 | Endogenous concentrations | Not explicitly stated, but suitable for endogenous levels[6] | Considered a superior choice due to perfect co-elution with the native analyte, minimizing matrix effects.[2] |
| L-Tyrosine-d4 | L-Tyrosine | Dried Blood Spots | Not explicitly stated | Not explicitly stated | Not explicitly stated | Deuterium-labeled standards may exhibit slight chromatographic separation from the unlabeled analyte (isotope effect), potentially affecting accuracy.[2] |
| L-Tyrosine-13C6 | Modified Tyrosines | Human Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Used to monitor for artificial formation of modified tyrosines during sample preparation.[7] |
| 3-NT-13C6, 3-CT-13C6, 3-BT-13C6 | 3-Nitro-L-tyrosine, 3-Chloro-L-tyrosine, 3-Bromo-L-tyrosine | Plasma | ≥0.995 | 0.1 - 3.0 ng/mL | 0.096 - 0.100 ng/mL | Demonstrates excellent linearity for modified tyrosine species.[8][9] |
Note: Direct head-to-head comparative studies on the linearity of different tyrosine internal standards are limited. The data presented is synthesized from studies validating LC-MS/MS methods for tyrosine and its metabolites.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for the quantification of tyrosine in biological matrices using a stable isotope-labeled internal standard like this compound.
Sample Preparation (Plasma)
This protocol is a generalized procedure based on common practices for plasma amino acid analysis.[2][10]
-
Protein Precipitation:
-
To 100 µL of plasma, add a known concentration of the internal standard solution (e.g., L-Tyrosine-13C9,15N).
-
Add 10 µL of 30% sulfosalicylic acid or 200 µL of acetone (B3395972) to precipitate proteins.[2][8]
-
Vortex the sample for 1 minute and then centrifuge at 12,500 RPM for 5 minutes at 4°C.[8]
-
-
Extraction and Reconstitution:
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for tyrosine quantification.[2][8]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution is typically employed to separate tyrosine from other matrix components.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizing the Quantification Workflow and Key Concepts
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the workflow for assessing linearity and the rationale for using stable isotope-labeled internal standards.
Caption: Experimental workflow for assessing the linearity of tyrosine quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for accurate and linear quantification of L-tyrosine by LC-MS/MS. This compound stands out as a superior choice due to its chemical identity with the native analyte, ensuring co-elution and minimizing the impact of matrix effects and procedural inconsistencies. While other labeled standards can be utilized, careful validation is required to account for potential chromatographic separation and isotope effects. The protocols and data presented in this guide offer a robust framework for researchers to establish and validate their tyrosine quantification assays, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iroatech.com [iroatech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
A Guide to Inter-laboratory Comparison of SILAC Data Featuring L-Tyrosine-13C9,15N
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Performance of Heavy Amino Acids in SILAC
The choice of heavy amino acid in a SILAC experiment is critical and depends on the specific biological question, the organism or cell line being studied, and the capabilities of the mass spectrometer. The following table summarizes the properties and common applications of various isotopically labeled amino acids, including L-Tyrosine-13C9,15N.
| Labeled Amino Acid | Mass Shift (Da) | Isotopic Purity (%) | Common Applications | Key Advantages |
| L-Tyrosine-13C9,15N | +10 | >98 | Phosphotyrosine analysis, signaling pathway studies.[1] | Enables direct quantification of tyrosine phosphorylation events.[1] |
| L-Arginine-13C6 | +6 | >99 | General quantitative proteomics. | Complements Lysine labeling for comprehensive proteome coverage. |
| L-Arginine-13C6,15N4 | +10 | >99 | Multiplexed quantitative proteomics (3-plex or higher). | Larger mass shift allows for clearer separation in complex spectra. |
| L-Lysine-13C6 | +6 | >99 | General quantitative proteomics. | Essential amino acid, ensures broad protein labeling. |
| L-Lysine-13C6,15N2 | +8 | >99 | Multiplexed quantitative proteomics (3-plex or higher). | Commonly used in combination with heavy Arginine for multiplexing. |
| L-Leucine-13C6,15N | +7 | >99 | Alternative to Arg/Lys for specific applications. | Useful for organisms with different amino acid metabolism. |
Experimental Protocols
A successful SILAC experiment relies on meticulous and standardized protocols. Below are key methodologies for a typical SILAC experiment, with a specific focus on a workflow for phosphotyrosine analysis using heavy tyrosine.
General SILAC Workflow
The fundamental SILAC workflow consists of an adaptation phase, where cells fully incorporate the heavy amino acids, followed by the experimental phase and subsequent analysis.[2][3]
1. Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids.
-
The second population is grown in "heavy" medium, where a specific essential amino acid (e.g., Arginine, Lysine, or Tyrosine) is replaced with its heavy isotope-labeled counterpart (e.g., L-Tyrosine-13C9,15N).[1]
-
Cells are cultured for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation (>95%) of the heavy amino acid into the proteome.[2]
-
The efficiency of incorporation should be verified by mass spectrometry.
2. Experimental Treatment:
-
Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
3. Sample Preparation:
-
After treatment, the "light" and "heavy" cell populations are harvested and combined at a 1:1 ratio.[4]
-
The combined cell lysate is then processed for protein extraction, reduction, alkylation, and enzymatic digestion (typically with trypsin).[1][2]
4. Mass Spectrometry and Data Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition.
-
The relative abundance of a protein or peptide between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[3]
-
Specialized software such as MaxQuant or Proteome Discoverer is used for data analysis.
Specific Protocol: 5-plex SILAC for Tyrosine Phosphorylation Dynamics
This protocol is adapted from a study that utilized L-Tyrosine-13C9,15N1 to investigate the dynamics of tyrosine phosphorylation.[1]
1. Cell Labeling for 5-plex SILAC:
-
Five populations of KPL-4 breast cancer cells were cultured in media containing different combinations of light, medium-heavy, and heavy isotopes of Lysine, Arginine, and Tyrosine.
-
SM1: Lys0/Arg0/Tyr0 (Light)
-
SM2: Lys4/Arg6/Tyr0
-
SM3: Lys8/Arg10/Tyr0
-
SM4: Lys8/Arg10/Tyr6
-
SM5: Lys8/Arg10/Tyr10 (where Tyr10 is 13C9,15N1-Tyrosine)
-
2. Treatment and Cell Lysis:
-
Each cell population was treated with the EGFR inhibitor erlotinib (B232) for different durations.
-
Cells were lysed, and protein concentrations were determined.
3. Protein Digestion and Phosphopeptide Enrichment:
-
Equal amounts of protein from each of the five cell lysates were combined.
-
The combined protein mixture was reduced, alkylated, and digested with trypsin.
-
Tyrosine-phosphorylated peptides were selectively enriched using two successive immunoprecipitations with anti-phosphotyrosine antibodies (PY99 and 4G10).[1]
4. LC-MS/MS Analysis:
-
The enriched phosphopeptides were analyzed by nano-LC-MS/MS on an Orbitrap Velos mass spectrometer.[1]
5. Data Analysis:
-
The resulting data was processed to identify and quantify the quintuplets of phosphotyrosine-containing peptides, allowing for the monitoring of phosphorylation changes across the five time points in a single experiment.[1]
Mandatory Visualization
General SILAC Workflow
Caption: A generalized workflow for a typical SILAC experiment.
Phosphotyrosine Analysis Workflow
Caption: Workflow for phosphotyrosine analysis using SILAC.
References
- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
Decoding the Proteome: A Guide to the Advantages of Dual-Labeled Amino Acids
For researchers, scientists, and drug development professionals navigating the intricate world of quantitative proteomics and structural biology, the choice of isotopic labeling strategy is paramount. This guide provides an objective comparison of dual-labeled amino acids, specifically DL-Tyrosine-¹³C₉,¹⁵N, against their single-labeled counterparts, supported by experimental insights and detailed protocols.
The use of stable isotope-labeled amino acids has revolutionized our ability to accurately quantify proteins and elucidate their complex structures and functions. While single-isotope labels have been instrumental, dual-labeling with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) offers distinct advantages in precision, accuracy, and the depth of biological questions that can be addressed.
The Dual-Labeling Advantage: Enhanced Mass Spectrometry and NMR Analysis
The primary benefits of employing dual-labeled amino acids like DL-Tyrosine-¹³C₉,¹⁵N stem from their unique properties in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Superior Quantification in Mass Spectrometry
In quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a larger mass shift between the "heavy" labeled peptide and its "light" counterpart is crucial for accurate quantification. Dual-labeling provides a significantly larger mass difference compared to single-labeling, leading to several key improvements:
-
Improved Resolution and Reduced Overlap: The larger mass shift ensures better separation of the isotopic envelopes of the light and heavy peptides in the mass spectrum. This minimizes the chances of overlapping signals, which can be a significant issue in complex samples, leading to more accurate quantification.
-
Increased Confidence in Identification: The distinct mass difference simplifies the identification of peptide pairs, increasing the confidence of peptide and subsequent protein identification.
-
Enhanced Accuracy and Precision: By minimizing spectral overlap and ambiguity, dual-labeling contributes to lower coefficients of variation (CVs) in quantitative measurements, reflecting higher precision and accuracy. For high-precision quantification, dual-labeling is often the preferred method.[1]
Unlocking Deeper Insights with NMR Spectroscopy
For the determination of protein structure and dynamics using NMR, dual-labeling with ¹³C and ¹⁵N is often essential. While ¹⁵N labeling is fundamental for obtaining the basic "fingerprint" of a protein (the ¹H-¹⁵N HSQC spectrum), dual-labeling enables more advanced, multidimensional experiments that are necessary for a complete structural analysis.[2][] This allows for the unambiguous assignment of backbone and side-chain resonances, which is a prerequisite for calculating a high-resolution protein structure.
Performance Comparison: Dual-Labeled vs. Single-Labeled Amino Acids
The theoretical advantages of dual-labeling translate into tangible improvements in experimental outcomes. The following table summarizes the expected performance differences between single-labeled and dual-labeled tyrosine in a quantitative proteomics experiment.
| Feature | Single-Labeled Tyrosine (e.g., ¹³C₉-Tyrosine) | Dual-Labeled Tyrosine (DL-Tyrosine-¹³C₉,¹⁵N) | Advantage of Dual-Labeling |
| Mass Shift (vs. Unlabeled) | +9 Da | +10 Da | Larger mass shift for better separation. |
| Quantitative Accuracy | High | Very High | Reduced isotopic overlap leads to more accurate ratio determination. |
| Quantitative Precision (CV) | Good | Excellent | Lower variability in repeated measurements. |
| Confidence in Peptide Pairing | High | Very High | Clearer distinction between light and heavy peptide signals. |
| Suitability for Complex Samples | Good | Excellent | Minimizes spectral interference from other co-eluting peptides. |
| NMR Structural Analysis | Limited to specific experiments | Enables comprehensive 3D structure determination | Essential for advanced multidimensional NMR techniques. |
Experimental Protocols
To illustrate the practical application and comparative benefits of dual-labeled amino acids, detailed protocols for a comparative SILAC experiment and a general workflow for NMR-based protein structure determination are provided below.
Experimental Protocol 1: Comparative SILAC for Quantitative Proteomics
Objective: To compare the quantitative accuracy and precision of protein quantification using single-labeled versus dual-labeled tyrosine.
Materials:
-
Cell line of interest (e.g., HeLa)
-
SILAC-grade DMEM, deficient in L-tyrosine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Tyrosine
-
"Heavy" single-labeled L-Tyrosine (e.g., L-Tyrosine-¹³C₉)
-
"Heavy" dual-labeled DL-Tyrosine-¹³C₉,¹⁵N
-
Cell culture flasks/plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (MS-grade)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture three populations of cells in parallel.
-
Population 1 (Light): Culture in SILAC DMEM supplemented with "light" L-Tyrosine.
-
Population 2 (Single-Heavy): Culture in SILAC DMEM supplemented with single-labeled L-Tyrosine-¹³C₉.
-
Population 3 (Dual-Heavy): Culture in SILAC DMEM supplemented with dual-labeled DL-Tyrosine-¹³C₉,¹⁵N.
-
Culture all populations for at least five cell doublings to ensure >95% incorporation of the labeled amino acids.
-
-
Experimental Treatment (Optional):
-
Apply the desired experimental treatment to a subset of each labeled cell population. For this comparison, you can compare a treated vs. untreated state for each labeling strategy.
-
-
Sample Preparation:
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
For the comparative analysis, create two mixtures:
-
Mixture A (Single-Labeled): Combine equal amounts of protein from the "Light" and "Single-Heavy" populations.
-
Mixture B (Dual-Labeled): Combine equal amounts of protein from the "Light" and "Dual-Heavy" populations.
-
-
-
Protein Digestion:
-
Perform in-solution or in-gel tryptic digestion of the protein mixtures.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. Use a high-resolution mass spectrometer for optimal data quality.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.
-
For each protein, calculate the heavy-to-light (H/L) ratio for both Mixture A and Mixture B.
-
Calculate the coefficient of variation (CV) for the H/L ratios of a set of housekeeping proteins across technical replicates for both mixtures to compare the precision of the two labeling strategies.
-
Experimental Protocol 2: Protein Structure Determination using NMR
Objective: To determine the three-dimensional structure of a protein using dual-labeled protein expression.
Materials:
-
Expression vector containing the gene of interest
-
E. coli expression strain (e.g., BL21(DE3))
-
Minimal media (e.g., M9)
-
¹⁵NH₄Cl as the sole nitrogen source
-
¹³C-glucose as the sole carbon source
-
IPTG for induction
-
Protein purification system (e.g., FPLC)
-
NMR spectrometer with cryoprobe
Methodology:
-
Protein Expression and Labeling:
-
Transform the E. coli expression strain with the expression vector.
-
Grow the cells in minimal media containing ¹⁵NH₄Cl and ¹³C-glucose.
-
Induce protein expression with IPTG at the appropriate cell density and temperature.
-
-
Protein Purification:
-
Harvest the cells and lyse them.
-
Purify the dual-labeled protein to homogeneity using appropriate chromatography techniques.
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer.
-
Concentrate the protein to the desired concentration for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments, including:
-
¹H-¹⁵N HSQC for a "fingerprint" of the protein.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) for backbone resonance assignment.
-
Side-chain assignment experiments (e.g., HCCH-TOCSY).
-
NOESY experiments to obtain distance restraints.
-
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data and assign the chemical shifts of the protein's atoms.
-
Use the distance and dihedral angle restraints derived from the NMR data to calculate the 3D structure of the protein using software such as CYANA or XPLOR-NIH.
-
Validate the quality of the calculated structure.
-
Visualizing the Advantages
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Advantage of a larger mass shift with dual-labeling in mass spectrometry.
Caption: Workflow for comparing single- vs. dual-labeled amino acids using SILAC.
Caption: General workflow for protein structure determination using dual-labeled NMR.
Conclusion
The choice between single- and dual-labeled amino acids depends on the specific experimental goals and available instrumentation. However, for applications demanding the highest accuracy in quantitative proteomics and for comprehensive protein structure determination by NMR, dual-labeled amino acids like DL-Tyrosine-¹³C₉,¹⁵N offer clear and significant advantages. By providing a larger mass shift and enabling a wider range of NMR experiments, they empower researchers to delve deeper into the complexities of the proteome, ultimately accelerating discovery in basic research and drug development.
References
Evaluating the Cost-Effectiveness of DL-Tyrosine-13C9,15N for Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of isotopic labeling reagents is a critical determinant of experimental success and budgetary efficiency. This guide provides a comprehensive evaluation of DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid for use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), comparing its performance and cost-effectiveness against other common alternatives.
This analysis is supported by experimental protocols and data presented in a clear, comparative format to aid in making informed decisions for your research needs.
At a Glance: this compound vs. Common SILAC Amino Acids
Stable isotope labeling in cell culture is a powerful technique for accurate protein quantification.[1] The choice of which labeled amino acid to use depends on several factors, including the specific biological question, the protein of interest, and cost. While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments due to trypsin's cleavage specificity, L-Tyrosine offers unique advantages, particularly in the study of signaling pathways.[2][3]
| Feature | This compound | L-Arginine-13C6,15N4 | L-Lysine-13C6,15N2 |
| Primary Application | Studies of tyrosine phosphorylation, signaling pathways (e.g., EGFR, Insulin) | General quantitative proteomics | General quantitative proteomics |
| Biological Relevance | Directly probes key signaling events | Essential amino acid, broad applicability | Essential amino acid, broad applicability |
| Trypsin Digestion | Labels tyrosine-containing peptides | Labels all tryptic peptides (except C-terminal) | Labels all tryptic peptides (except C-terminal) |
| Cost per 100mg (Illustrative) | ~$1610 (L-Arginine-13C6,15N4 from Sigma-Aldrich) | ~$1610 (Sigma-Aldrich) | Varies by supplier |
| Incorporation Efficiency | High, requires several cell doublings | High, requires several cell doublings | High, requires several cell doublings |
Cost-Effectiveness Analysis
The primary cost driver for SILAC experiments is the price of the stable isotope-labeled amino acids and the specialized cell culture media.[4] A direct comparison of catalog prices for L-Tyrosine-13C9,15N and a commonly used alternative, L-Arginine-13C6,15N4, reveals a similar cost per milligram. For instance, as of December 2025, 100mg of L-Arginine-¹³C₆,¹⁵N₄ hydrochloride is listed at approximately $1,610 USD by Sigma-Aldrich. While specific pricing for this compound can vary between suppliers, it is generally in a comparable range for similar quantities.
The "effectiveness" in cost-effectiveness, however, extends beyond the price tag. For studies focused on receptor tyrosine kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) or Insulin (B600854) Receptor pathways, the use of heavy tyrosine provides a more direct and targeted approach.[5][6] By specifically labeling tyrosine residues, researchers can more easily identify and quantify changes in tyrosine phosphorylation, a critical event in these signaling cascades. This targeted approach can lead to cleaner data and more straightforward interpretation, potentially reducing the need for extensive downstream bioinformatic filtering and validation, thereby saving time and resources.
In contrast, while heavy arginine or lysine (B10760008) provides a global proteome labeling, identifying changes in tyrosine phosphorylation of specific proteins might require additional enrichment steps, such as immunoprecipitation with anti-phosphotyrosine antibodies, which can introduce variability and additional costs.[7]
Experimental Protocols
General SILAC Workflow
The fundamental workflow for a SILAC experiment is consistent regardless of the labeled amino acid used.[1] It involves an adaptation phase to ensure complete incorporation of the heavy amino acid, followed by the experimental phase where cells are subjected to different treatments.[1]
General SILAC Experimental Workflow.
Protocol for Studying Tyrosine Phosphorylation using Heavy Tyrosine
This protocol is adapted for studying changes in tyrosine phosphorylation in a signaling pathway, for example, in response to a growth factor.
-
Cell Culture and Labeling:
-
Culture cells in DMEM specifically lacking L-Tyrosine, supplemented with either "light" (natural) L-Tyrosine or "heavy" this compound.
-
Ensure cells undergo at least five doublings to achieve >95% incorporation of the labeled amino acid.[7]
-
-
Stimulation and Lysis:
-
Starve the "light" and "heavy" labeled cell populations in serum-free media to reduce basal phosphorylation levels.
-
Stimulate one population with the growth factor of interest (e.g., EGF, Insulin) for a defined period. The other population serves as the unstimulated control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Sample Preparation and Analysis:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
(Optional but recommended for phosphotyrosine studies) Perform an immunoprecipitation using an anti-phosphotyrosine antibody to enrich for tyrosine-phosphorylated proteins.[7]
-
Separate the proteins by SDS-PAGE.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs with the characteristic mass shift corresponding to the 13C9,15N-Tyrosine label.
-
Quantify the relative abundance of phosphotyrosine-containing peptides between the stimulated and unstimulated states by comparing the peak intensities of the "light" and "heavy" peptides.
-
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[8][9][10] Tyrosine phosphorylation is a central mechanism in this pathway.
Simplified EGFR Signaling Pathway.
Insulin Receptor Signaling Pathway
The insulin receptor signaling pathway plays a crucial role in glucose metabolism.[6][11] Dysregulation of this pathway is central to type 2 diabetes.
Key steps in Insulin Receptor Signaling.
SILAC Experimental Workflow for Protein-Protein Interaction Studies
SILAC is also a powerful tool for distinguishing specific protein-protein interactions from non-specific background binders.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Statistical Validation of Differential Protein Expression in SILAC Proteomics
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative mass spectrometry-based proteomics.[1][2][3][4] By metabolically incorporating "heavy" stable isotope-labeled amino acids into one cell population and comparing it to a "light" population, SILAC enables precise relative quantification of protein abundance.[1][3] A key advantage is that the different cell populations are combined early in the workflow, minimizing experimental and sample handling variations.[1][5]
However, the transition from raw mass spectrometry data to a confident list of differentially expressed proteins hinges on rigorous statistical validation. This guide compares common software platforms and statistical methodologies, providing the necessary protocols and frameworks to ensure the accuracy and reliability of your SILAC results.
The SILAC Experimental and Analytical Workflow
A successful SILAC experiment is divided into two principal phases: an adaptation phase to ensure complete incorporation of the heavy amino acids, and the experimental phase where a stimulus is applied to one cell population before analysis.[1][5][6][7] The subsequent computational analysis involves several critical steps, from peptide identification to statistical testing, to derive meaningful biological insights.
SILAC Experimental Workflow
The diagram below outlines the key steps in the SILAC experimental process, from cell culture to mass spectrometry analysis.
Caption: Generalized workflow for a SILAC experiment.
SILAC Data Analysis Workflow
Following data acquisition, a multi-step computational workflow is required to quantify and statistically validate protein expression changes.
Caption: Key steps in the computational analysis of SILAC data.
Comparison of Data Analysis Platforms
The choice of software is critical and can significantly impact the final results.[8] Several platforms are available, each with unique features, underlying statistical methods, and user interfaces. A recent benchmarking study systematically evaluated five common software packages: MaxQuant, Proteome Discoverer, FragPipe, DIA-NN, and Spectronaut, providing practical guidelines for researchers.[9][10][11]
| Feature | MaxQuant with Perseus | Proteome Discoverer (PD) | FragPipe | Open-Source (R/Python) |
| Primary Use | Comprehensive platform for DDA and DIA proteomics, widely used for SILAC.[8] | Thermo Fisher's platform for various proteomics workflows. | A fast and comprehensive platform for DDA and DIA analysis. | Highly flexible and customizable scripting environments. |
| Cost | Free | Commercial | Free | Free |
| User Interface | GUI (MaxQuant) & GUI for statistical analysis (Perseus).[12] | GUI | GUI | Command-line |
| Supported Data | Thermo, Bruker, SCIEX, Agilent.[8] | Primarily Thermo, but other vendor formats supported. | Open formats (mzML, mzXML). | Open formats (mzML, mzXML). |
| Statistical Tests | Paired t-test, ANOVA, Significance A/B, Volcano Plots in Perseus.[13][14] | T-test, ANOVA. | Integrated statistical analysis tools. | Virtually any statistical test can be implemented (e.g., limma). |
| P-value Adjustment | FDR (Benjamini-Hochberg) in Perseus.[13] | FDR (Benjamini-Hochberg). | FDR control. | User-defined (Benjamini-Hochberg, q-value). |
| Key Strengths | Gold standard for SILAC analysis, robust quantification, and powerful downstream analysis in Perseus.[15] | Integrated workflow for Thermo instruments. | High speed and sensitivity. | Unmatched flexibility for custom analyses and visualizations. |
| Considerations | Perseus requires a separate learning curve.[16] | Benchmarking studies suggest it may not be optimal for SILAC DDA analysis compared to alternatives.[9][10] | Newer platform, community support is growing. | Requires programming expertise. |
Statistical Validation: Key Concepts
Deriving a final list of differentially expressed proteins requires more than just calculating ratios. Proper statistical treatment is essential to control for errors and avoid false positives.
-
Log Transformation : Protein ratios (Heavy/Light) are typically log2-transformed. This converts fold-changes into a symmetrical distribution centered around zero, making them more suitable for statistical tests that assume normality.[16]
-
Hypothesis Testing : Statistical tests like the Student's t-test or ANOVA are used to determine if the observed difference between two states (e.g., control vs. treated) is statistically significant. These tests generate a p-value , which represents the probability of observing the data if there were no real difference. A small p-value (typically < 0.05) suggests the difference is unlikely due to random chance.[17]
-
The Multiple Comparisons Problem : In a typical proteomics experiment, thousands of proteins are tested simultaneously.[17][18] Performing thousands of t-tests, each with a 5% chance of a false positive (p < 0.05), will inevitably lead to a large number of false discoveries.[17]
-
False Discovery Rate (FDR) : To correct for multiple comparisons, raw p-values are adjusted. The most common method is the Benjamini-Hochberg procedure, which calculates the False Discovery Rate (FDR).[17] An FDR-adjusted p-value (often called a q-value ) of 0.05 implies that 5% of the proteins identified as significant are expected to be false positives.[18] This is a much more robust and less conservative approach than the Bonferroni correction, providing greater power to find truly significant results.[18]
Experimental Protocol: A General SILAC Methodology
This protocol provides a generalized workflow for a typical SILAC experiment. Specific details may need optimization based on the cell line and experimental goals.
1. Adaptation Phase:
- Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural abundance lysine (B10760008) and arginine), and the other in "heavy" medium (containing stable isotope-labeled lysine and arginine, e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[7]
- Cells must be cultured for a sufficient number of divisions (typically at least 5-6) to ensure >99% incorporation of the labeled amino acids.[4]
- Verify incorporation efficiency via a small-scale mass spectrometry test before proceeding.[7]
2. Experimental Phase:
- Once fully labeled, apply the experimental treatment (e.g., drug, stimulus) to the "heavy" labeled cells while the "light" cells serve as a control.
- Harvest both cell populations.
3. Sample Preparation:
- Lyse the cells from both populations using an appropriate lysis buffer.
- Determine the protein concentration for each lysate (e.g., via BCA assay).
- Combine the "light" and "heavy" lysates in a precise 1:1 protein mass ratio.[2][4] This step is critical for accurate quantification.
4. Protein Digestion:
- Reduce disulfide bonds in the combined protein mixture using DTT at 60°C.
- Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature.[6]
- Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.[6]
5. Peptide Cleanup and Mass Spectrometry:
- Clean up the resulting peptide mixture using a C18 StageTip or similar desalting method to remove contaminants.[7]
- Lyophilize the peptides and reconstitute them in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).[6]
- Analyze the peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.[3]
6. Data Analysis:
- Process the raw data using one of the software platforms detailed above (e.g., MaxQuant). The software will identify peptides, calculate the heavy-to-light (H/L) ratios for each peptide, and aggregate these to the protein level.
- Import the protein quantification results (e.g., the proteinGroups.txt file from MaxQuant) into a statistical analysis environment like Perseus.[12][14]
- Perform filtering, log2 transformation, normalization, statistical testing (t-test/ANOVA), and FDR correction to identify proteins with statistically significant changes in abundance.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lnbio.cnpem.br [lnbio.cnpem.br]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 16. m.youtube.com [m.youtube.com]
- 17. The Importance and Application of P-Value Adjustment in Differential Analysis of Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 18. P-values, False Discovery Rate (FDR) and q-values - TotalLab [totallab.com]
Safety Operating Guide
Proper Disposal Procedures for DL-Tyrosine-13C9,15N
This guide provides essential safety and logistical information for the proper disposal of DL-Tyrosine-13C9,15N, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Although not classified as acutely toxic, it can cause skin, eye, and respiratory irritation.[1] Always adhere to good industrial hygiene and safety practices.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask (e.g., N95).[2][3]
-
Lab Coat: A standard lab coat should be worn.
In Case of a Spill:
-
Avoid creating dust.[2]
-
Ventilate the area.
-
Sweep up the spilled solid material.
-
Place the material into a suitable, closed, and labeled container for disposal.[2]
Disposal Plan: Step-by-Step Guidance
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations.[2] It is recommended to use a licensed professional waste disposal service.[2]
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a designated and clearly labeled waste container.
-
The container must be suitable for solid chemical waste and kept closed when not in use.
-
-
Labeling:
-
Label the waste container clearly with "Waste this compound" and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution's protocols.
-
Important Considerations:
-
Empty containers should be handled in the same way as the substance itself until they have been properly decontaminated.[4]
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Physical State | Solid | [3] |
| Hazards | Skin, eye, and respiratory irritant | [1] |
| Personal Protective Equipment | Gloves, safety glasses, dust mask (if needed) | [3] |
| Spill Cleanup | Sweep up without creating dust, place in a closed container | [2] |
| Disposal Method | Licensed professional waste disposal service | [2] |
| Prohibitions | Do not dispose of down the drain | [2][4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DL-Tyrosine-13C9,15N
For researchers, scientists, and drug development professionals utilizing DL-Tyrosine-13C9,15N, a stable isotope-labeled amino acid, adherence to rigorous safety and handling protocols is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
This compound is a non-radioactive, stable isotope-labeled version of the amino acid tyrosine.[1][2] It is a valuable tool in metabolic research, proteomics, and drug development, often used as a tracer to elucidate metabolic pathways or as an internal standard for quantification in mass spectrometry-based applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3][] While stable isotopes do not present radiological hazards, the chemical properties of the compound and the sensitivity of the experiments in which it is used necessitate careful handling.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound are potential skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust.[5][6] Therefore, a comprehensive PPE strategy is essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves | Prevents skin contact and potential contamination of the sample.[7][8] Change gloves frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or dust particles entering the eyes.[5] |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing.[8] |
| Respiratory Protection | N95 dust mask or work in a ventilated area | Recommended when handling the solid compound to minimize inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the purity of this compound and to prevent contamination, which can significantly impact experimental results.
Storage:
-
Store at room temperature.
-
Keep the container tightly closed in a dry, well-ventilated place.
-
Protect from light and moisture.
Handling:
-
Preparation: Before handling, ensure the work area, such as a laminar flow hood, is clean. Wipe down all surfaces and equipment with 70% ethanol.[7]
-
Weighing and Reconstitution: When weighing the solid compound, do so in a well-ventilated area or a fume hood to avoid dust inhalation. Use appropriate tools, such as a chemical spatula, to handle the powder.
-
Dissolving: For use in cell culture or other experiments, dissolve the compound in a suitable solvent as specified in your experimental protocol.
-
Aseptic Technique: When used in cell culture applications like SILAC, maintain sterile techniques to prevent microbial contamination.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
A common application for this compound is in SILAC-based quantitative proteomics. The general workflow is as follows:
Signaling Pathway: Tyrosine Kinase Signaling
This compound can be used to trace the flux of tyrosine through various signaling pathways. Tyrosine is a key substrate for receptor tyrosine kinases (RTKs), which play a crucial role in cellular communication.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
Unused Product:
-
Dispose of the unused compound as chemical waste in accordance with local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Contaminated Materials:
-
Solid Waste: Gloves, pipette tips, and other contaminated disposable materials should be collected in a designated, labeled waste container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Empty Containers: Handle contaminated packages in the same way as the substance itself.[9] Completely emptied packages can be recycled.[9]
By adhering to these safety and handling guidelines, researchers can safely and effectively utilize this compound in their experiments, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. isotope.com [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
